2-(Methylthio)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMPEVZXWDWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206497 | |
| Record name | Thiophene, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-36-9 | |
| Record name | Thiophene, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylthio)thiophene for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties, spectral data, synthesis, reactivity, and applications of 2-(Methylthio)thiophene (CAS No. 5780-36-9). As a key heterocyclic building block, this compound and its derivatives are of significant interest in medicinal chemistry and materials science. This document consolidates critical data and procedural insights to support researchers and drug development professionals in leveraging this versatile compound.
Introduction: The Significance of this compound
Thiophene and its derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The thiophene ring is considered a privileged pharmacophore due to its bioisosteric relationship with the benzene ring, offering similar electronic properties while often improving solubility and metabolic profiles.[1][2] The introduction of a methylthio (-SCH₃) group at the 2-position of the thiophene ring creates this compound, a compound with unique reactivity and utility. The methylthio group can influence the electronic properties of the thiophene ring and provide a handle for further chemical modifications, making it a valuable intermediate in organic synthesis.[3][4] Thiophene-containing compounds have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5]
Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₆S₂ | [6] |
| Molecular Weight | 130.23 g/mol | [3] |
| CAS Number | 5780-36-9 | [6] |
| Appearance | Colorless to yellow liquid | - |
| Boiling Point | 100 °C | [3] |
| Density | 1.1752 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.5960 | [3] |
| Flash Point | 82-84°C/15mm | [3] |
| Storage Temperature | 2-8°C, under nitrogen | [3] |
Spectral Data and Characterization
Spectroscopic analysis is fundamental for the identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon NMR spectrum is also a key tool for structural confirmation.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[8]
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the characteristic vibrational modes of the thiophene ring and the C-S bonds.
Synthesis and Reactivity
Synthetic Approaches
While numerous methods exist for the synthesis of thiophene derivatives, a common route to 2-substituted thiophenes involves the functionalization of a pre-formed thiophene ring.[9] this compound can be prepared through the reaction of 2-lithiothiophene with dimethyl disulfide.
Diagram: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common organometallic reactions. Researchers should consult specific literature for optimized conditions.
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophene in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C to 0 °C). A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of 2-lithiothiophene.
-
S-Alkylation: A solution of dimethyl disulfide in the reaction solvent is then added dropwise to the 2-lithiothiophene solution at low temperature.
-
Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Reactivity
The reactivity of this compound is influenced by both the electron-rich thiophene ring and the methylthio substituent.
-
Electrophilic Aromatic Substitution: The thiophene ring is highly susceptible to electrophilic attack, primarily at the 5-position due to the directing effect of the sulfur atom in the ring and the 2-substituent.[10]
-
Lithiation/Metalation: The proton at the 5-position is acidic and can be readily removed by a strong base such as n-butyllithium, allowing for the introduction of various electrophiles at this position. This is a powerful strategy for the synthesis of 2,5-disubstituted thiophene derivatives.
-
Oxidation of the Sulfide: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can further modify the electronic properties and reactivity of the molecule.
Applications in Drug Discovery and Materials Science
The this compound moiety is a valuable building block in the synthesis of more complex molecules with potential biological activity.
-
Intermediate in Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various thiophene derivatives that are being investigated for their therapeutic potential. Thiophene-containing drugs have been developed for a range of conditions, highlighting the importance of this heterocyclic core in medicinal chemistry.[11][12]
-
Synthesis of Biologically Active Compounds: The ability to functionalize the this compound core at various positions allows for the creation of libraries of compounds for screening against different biological targets. For instance, it is used in the preparation of 2-thiocyanato-thiophene, another synthetic intermediate.[3][4]
Safety and Handling
Appropriate safety precautions must be taken when handling this compound.
-
GHS Hazard Statements: It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
Conclusion
This compound is a versatile and valuable heterocyclic compound with a growing importance in synthetic chemistry. Its unique combination of an electron-rich thiophene ring and a modifiable methylthio group provides a platform for the development of novel molecules with potential applications in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective and safe utilization.
References
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2-(Methylthio)thiophene chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-(Methylthio)thiophene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the intricacies of its molecular structure, bonding, and spectroscopic signature. Furthermore, this guide will explore its synthesis, chemical reactivity, and diverse applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide-ranging applications.[1][2][3] These sulfur-containing aromatic compounds are integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials.[4][5][6] The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][6][7] this compound, in particular, serves as a versatile building block, with the methylthio group providing a unique handle for further chemical modifications and influencing the electronic properties of the thiophene ring.[8][9] This guide aims to provide a detailed exploration of the fundamental chemistry of this compound, offering a foundation for its application in advanced research and development.
Molecular Structure and Bonding: An In-depth Analysis
The chemical behavior of this compound is intrinsically linked to its electronic structure, which is a product of the aromatic thiophene ring and the functionalization by the methylthio (-SCH3) group.
The Aromaticity of the Thiophene Ring
The core of this compound is the five-membered thiophene ring, which exhibits aromatic character. This aromaticity arises from the cyclic, planar arrangement of atoms with a continuous loop of p-orbitals. The sulfur atom participates in the aromatic system by contributing one of its lone pairs of electrons to the π-electron cloud, resulting in a total of 6 π-electrons, which satisfies Hückel's rule (4n+2, where n=1). This electron delocalization imparts significant stability to the ring.
The Influence of the Methylthio Substituent
The methylthio group at the C2 position significantly modulates the electronic landscape of the thiophene ring through a combination of inductive and mesomeric (resonance) effects.
-
Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the sulfur atom withdraws electron density from the thiophene ring via the sigma bond.
-
Mesomeric Effect (+M): The sulfur atom of the methylthio group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the thiophene ring. This donation of electron density through resonance is a more dominant effect than the inductive withdrawal.
This net electron-donating character of the methylthio group activates the thiophene ring towards electrophilic aromatic substitution, preferentially at the C5 position.
Diagram: Chemical Structure and Resonance of this compound
Caption: Structure of this compound and a key resonance form.
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques.
| Spectroscopic Data | |
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum typically shows signals for the three aromatic protons on the thiophene ring and a singlet for the methyl protons.[10] |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C-S stretching vibrations, are observed. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak (M+) corresponding to the molecular weight of the compound (130.23 g/mol ).[11][12] |
Synthesis of this compound
Several synthetic routes can be employed to prepare this compound. A common and efficient method involves the lithiation of thiophene followed by quenching with an appropriate sulfur electrophile.
General Synthetic Approach: Lithiation and Sulfenylation
This method leverages the acidity of the proton at the C2 position of thiophene, which can be selectively removed by a strong base like n-butyllithium (n-BuLi).[13][14] The resulting 2-thienyllithium is a potent nucleophile that readily reacts with electrophiles.
Diagram: Synthetic Workflow for this compound
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound, adapted from established procedures for the synthesis of 2-thiophenethiol.[13]
Materials:
-
Thiophene
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Elemental Sulfur
-
Methyl Iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Lithiation: To a solution of thiophene in anhydrous THF at -40°C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise, maintaining the temperature between -30°C and -20°C. Stir the reaction mixture for 1 hour at this temperature.
-
Sulfenylation: Cool the reaction mixture to -70°C and add powdered elemental sulfur in one portion. Allow the reaction to stir for 30 minutes.
-
Alkylation: To the resulting lithium 2-thiophenethiolate solution, add methyl iodide and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Low Temperatures: The lithiation and subsequent reactions are performed at low temperatures to prevent side reactions and decomposition of the organolithium intermediates.
-
Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium reagents are highly reactive towards oxygen and moisture.
-
Anhydrous Solvents: Water will quench the organolithium reagent, so anhydrous solvents are essential for the reaction to proceed.
Chemical Reactivity of this compound
The interplay of the aromatic thiophene ring and the activating methylthio group dictates the reactivity of this compound.
Electrophilic Aromatic Substitution
As previously mentioned, the +M effect of the methylthio group activates the thiophene ring towards electrophilic attack, primarily at the C5 position. The C3 position is less favored due to the formation of a less stable carbocation intermediate.[15][16]
Diagram: Electrophilic Substitution Mechanism
Caption: General mechanism for electrophilic substitution.
Lithiation and Further Functionalization
While the C2 proton is the most acidic in unsubstituted thiophene, in this compound, deprotonation with a strong base like n-BuLi can occur at the C5 position, especially if the C2 position is blocked. This lithiated intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.[17][18][19]
Oxidation
The sulfur atoms in this compound can be oxidized to form sulfoxides and sulfones.[20][21] The exocyclic sulfur of the methylthio group is generally more susceptible to oxidation than the endocyclic sulfur of the thiophene ring.[21] The choice of oxidizing agent and reaction conditions can allow for selective oxidation. For instance, mild oxidizing agents may preferentially oxidize the methylthio group, while stronger oxidizing agents can oxidize both sulfur atoms.[21][22]
Applications in Research and Drug Development
The unique structural and electronic properties of this compound make it a valuable precursor in various fields.
Medicinal Chemistry
The thiophene scaffold is a common feature in many biologically active molecules.[3][5][7][23] this compound can be used as a starting material to synthesize more complex thiophene derivatives for drug discovery programs.[6][24] The methylthio group can be a key pharmacophoric element or can be further modified. For instance, oxidation to the sulfoxide or sulfone can alter the polarity, solubility, and metabolic stability of a drug candidate. The metabolism of thiophene-containing drugs is an important consideration, as it can sometimes lead to reactive metabolites.[25]
Materials Science
Thiophene-based polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Substituted thiophenes like this compound can be used as monomers to tune the electronic properties and processability of these polymers.
Conclusion
This compound is a heterocyclic compound with a rich and versatile chemistry. Its structure, characterized by an aromatic thiophene ring and an activating methylthio group, gives rise to a predictable pattern of reactivity. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior is essential for harnessing its full potential as a building block in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and professionals working with this important molecule.
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2-(Methylthio)thiophene CAS number 5780-36-9
An In-Depth Technical Guide to 2-(Methylthio)thiophene (CAS 5780-36-9) for Advanced Synthesis and Drug Discovery
Abstract
This compound is a sulfur-containing heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-rich thiophene ring and the versatile methylthio group, make it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, key reactivity patterns, and applications, particularly within the context of drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this reagent's potential and practical handling.
Core Chemical Identity and Properties
This compound, with the CAS Number 5780-36-9, is structurally composed of a five-membered thiophene ring substituted at the 2-position with a methylthio (-SCH₃) group. This substitution significantly influences the molecule's reactivity, making it a versatile intermediate.[1][2] The thiophene core is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for a benzene ring, which can improve the metabolic profile and receptor binding affinity of drug candidates.[3][4]
Physicochemical and Spectroscopic Data
A precise understanding of the compound's properties is fundamental for its application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 5780-36-9 | [5][6] |
| Molecular Formula | C₅H₆S₂ | [5][6] |
| Molecular Weight | 130.23 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 82-84 °C at 15 mmHg | [1] |
| Density | ~1.175 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | ~1.596 | [1] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 130 | [5][6] |
| ¹³C NMR (CDCl₃) | Key shifts observed | [5] |
| InChIKey | ZLSMPEVZXWDWEK-UHFFFAOYSA-N | [5][7] |
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through the functionalization of the thiophene ring. The method detailed below leverages the high acidity of the proton at the C2 position of thiophene, allowing for regioselective deprotonation followed by electrophilic quenching.
Rationale for Synthetic Strategy
Directed ortho-metalation, specifically lithiation, is a powerful and widely used strategy for the functionalization of heterocycles. The protons adjacent to the sulfur atom in thiophene (positions 2 and 5) are significantly more acidic than those at positions 3 and 4. This allows for selective deprotonation at the 2-position using a strong organolithium base like n-butyllithium (n-BuLi). The reaction is performed at low temperatures (-78 °C) to prevent decomposition of the lithiated intermediate and to avoid competing side reactions. The resulting 2-lithiothiophene is a potent nucleophile that readily reacts with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to install the methylthio group.
Detailed Experimental Protocol: Synthesis via Lithiation
Materials:
-
Thiophene (C₄H₄S)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dimethyl disulfide (DMDS, CH₃SSCH₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere apparatus (Nitrogen or Argon)
-
Standard, dry glassware including a three-neck round-bottom flask, dropping funnel, and condenser
Procedure:
-
Reaction Setup: A three-neck flask is flame-dried under vacuum and backfilled with an inert atmosphere. Anhydrous THF and a magnetic stir bar are added. Thiophene is then added via syringe.
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-BuLi is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the 2-lithiothiophene anion.
-
Electrophilic Quench: Dimethyl disulfide is added dropwise to the reaction mixture. The reaction is stirred for an additional 2 hours at -78 °C.
-
Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature. It is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Workflow Visualization: Synthesis
Caption: Synthetic workflow for this compound via lithiation.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its dual reactivity: the aromatic ring can undergo electrophilic substitution, and the thioether side chain can be oxidized.
Electrophilic Aromatic Substitution (EAS)
The methylthio group is an activating, ortho-para directing group. In the 2-substituted thiophene system, this directs incoming electrophiles predominantly to the C5 position, which is electronically activated and sterically accessible. This allows for the straightforward synthesis of 5-substituted-2-(methylthio)thiophene derivatives, which are valuable precursors for more complex molecules. Common EAS reactions include:
-
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Acylation: Friedel-Crafts acylation to introduce ketone functionalities.
-
Formylation: Vilsmeier-Haack reaction to install an aldehyde group.
Oxidation of the Thioether
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide or sulfone. This transformation is highly significant as it fundamentally alters the electronic nature of the substituent, converting it from an electron-donating group to a powerful electron-withdrawing group.
-
Sulfoxide Formation: Achieved with one equivalent of a mild oxidizing agent like hydrogen peroxide or sodium periodate.
-
Sulfone Formation: Requires stronger conditions or excess oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA).
This oxidation dramatically changes the reactivity of the thiophene ring, making it more susceptible to nucleophilic attack and modifying the directing effects for any subsequent electrophilic substitutions.
Reactivity Pathway Visualization
Caption: Key reactivity pathways of this compound.
Applications in Research and Drug Development
The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]
This compound serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. Its predictable reactivity at both the C5 position and the sulfur side-chain allows for the systematic introduction of molecular diversity. For example, the core can be elaborated into thieno[2,3-d]pyrimidine systems, which are known to be potent kinase inhibitors. The ability to fine-tune the electronic properties via oxidation provides another layer of control for optimizing a molecule's pharmacokinetic and pharmacodynamic properties.
Safety, Handling, and Storage
Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5] It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[5]
-
GHS Pictograms: Corrosion, Acute Toxicity (harmful), Sensitization.
-
Hazard Statements: H302, H317, H318.[5]
It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before any handling or use.
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and avoid sources of ignition.[9]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents and sources of heat or ignition.
References
- Wikipedia. (n.d.). 2-Methylthiophene.
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- NIST. (n.d.). Thiophene, 2-methyl-. National Institute of Standards and Technology.
- SpectraBase. (n.d.). 2-Methylthiophene - Optional[Vapor Phase IR] - Spectrum.
- Powers, R. A., et al. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(4), 564-616.
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- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN.
- J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
- The Good Scents Company. (n.d.). 2-methyl thiophene.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- EPRA Journals. (n.d.). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES.
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The Strategic Utility of 2-Methylsulfanylthiophene in Modern Drug Discovery: A Technical Guide
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can effectively and selectively interact with biological targets. Within the vast arsenal of heterocyclic chemistry, the thiophene ring stands out as a "privileged structure."[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its role as a cornerstone in the design of therapeutic agents. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
This guide focuses on a particularly valuable, yet often overlooked, derivative: 2-methylsulfanylthiophene . The introduction of the methylsulfanyl (-SCH₃) group at the 2-position of the thiophene ring imparts a unique set of physicochemical and reactivity characteristics. This functionalization not only modulates the electronic nature of the thiophene core but also provides a versatile handle for subsequent chemical modifications, making it an exceptionally useful building block for the synthesis of complex, biologically active molecules. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and strategic application of 2-methylsulfanylthiophene is paramount for the rational design of next-generation therapeutics.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a chemical building block is the bedrock of its effective utilization.
| Property | Value | Reference |
| IUPAC Name | 2-methylsulfanylthiophene | [5] |
| CAS Number | 5780-36-9 | [5] |
| Molecular Formula | C₅H₆S₂ | [5] |
| Molecular Weight | 130.23 g/mol | [5] |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | 112.6 °C (for 2-methylthiophene) | [6] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is crucial for confirming the identity and purity of 2-methylsulfanylthiophene.
-
¹³C NMR: The carbon NMR spectrum provides information on the electronic environment of each carbon atom in the molecule.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) at m/z 130, corresponding to the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring (around 3100 cm⁻¹), C-S stretching, and various ring vibrations.[8]
Synthesis of 2-Methylsulfanylthiophene: A Reliable Protocol
The most direct and widely applicable method for the synthesis of 2-methylsulfanylthiophene involves the lithiation of thiophene followed by quenching with dimethyl disulfide. This approach offers high yields and regioselectivity.
Experimental Protocol: Synthesis via Lithiation-Sulfenylation
This protocol is adapted from established procedures for the lithiation of thiophenes and subsequent reaction with electrophiles.[9][10]
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimethyl disulfide (DMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with thiophene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiophene.
-
Sulfenylation: A solution of dimethyl disulfide (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 2 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 2-methylsulfanylthiophene as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields.
-
Low Temperature: The lithiation of thiophene is highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as polymerization or decomposition of the lithiated intermediate. The subsequent reaction with dimethyl disulfide is also performed at low temperature to control the reaction rate and minimize the formation of byproducts.
-
Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench any remaining organolithium species and protonate the resulting thiolate, preventing its reaction with other electrophiles during work-up.
Chemical Reactivity and Strategic Functionalization
The 2-methylsulfanyl group significantly influences the reactivity of the thiophene ring. It is an ortho-, para-directing group for electrophilic aromatic substitution, activating the 3- and 5-positions.
A [label="2-Methylsulfanylthiophene", fillcolor="#F1F3F4"]; B [label="Electrophilic Aromatic\nSubstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Lithiation/Metalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Oxidation", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="5-Substituted Derivative", pos="3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="3-Substituted Derivative", pos="1,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="5-Lithio-2-methylsulfanylthiophene", pos="-3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="2-Methylsulfonylthiophene", pos="-1,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="e.g., Acylation, Halogenation"]; A -> C [label="n-BuLi"]; A -> D [label="e.g., m-CPBA"]; B -> E [label="Major Product"]; B -> F [label="Minor Product"]; C -> G; D -> H; }
Reactivity of 2-Methylsulfanylthiophene.Electrophilic Aromatic Substitution
The sulfur atom of the methylsulfanyl group can donate electron density to the thiophene ring through resonance, thereby activating it towards electrophilic attack. The primary site of substitution is the C5 position due to the stability of the resulting carbocation intermediate.
Friedel-Crafts Acylation: This reaction is a powerful tool for introducing acyl groups, which are versatile intermediates for further transformations.
-
Protocol: To a solution of 2-methylsulfanylthiophene and an acyl chloride (e.g., acetyl chloride) in an inert solvent like dichloromethane at 0 °C, a Lewis acid catalyst such as aluminum chloride is added portion-wise. The reaction is typically stirred at room temperature until completion.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the 5-position, providing a precursor for aldehydes, carboxylic acids, and other functional groups.
-
Protocol: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride with dimethylformamide (DMF) at low temperature. 2-Methylsulfanylthiophene is then added to the pre-formed reagent, and the reaction is heated. Aqueous work-up hydrolyzes the intermediate iminium salt to yield the aldehyde.
Metalation
The hydrogen at the 5-position of 2-methylsulfanylthiophene can be selectively abstracted by strong bases like n-butyllithium to form 5-lithio-2-methylsulfanylthiophene. This organolithium species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the 5-position with high regioselectivity.
Application in the Synthesis of Bioactive Molecules
The true value of a chemical building block is demonstrated by its successful application in the synthesis of molecules with desirable biological properties. While direct applications of 2-methylsulfanylthiophene are often embedded within broader synthetic campaigns, its derivatives are key components of various pharmacologically active compounds.
Case Study: Synthesis of Thiophene-Based Antimicrobial Agents
Thiophene derivatives have been extensively investigated for their antimicrobial properties. The following workflow illustrates how 2-methylsulfanylthiophene can be utilized as a starting material for the synthesis of a hypothetical series of antimicrobial candidates.
A [label="2-Methylsulfanylthiophene", fillcolor="#F1F3F4"]; B [label="Friedel-Crafts Acylation\n(e.g., with chloroacetyl chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="5-Chloroacetyl-2-\nmethylsulfanylthiophene", fillcolor="#F1F3F4"]; D [label="Nucleophilic Substitution\n(with various amines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Library of Amine Derivatives", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; F [label="Biological Screening\n(Antimicrobial Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Lead Compound Identification", fillcolor="#F1F3F4"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Workflow for developing thiophene-based antimicrobials.Experimental Protocol: Synthesis of a 5-Aminoacetyl-2-methylsulfanylthiophene Derivative
-
Acylation: In a round-bottom flask, 2-methylsulfanylthiophene (1.0 eq) and chloroacetyl chloride (1.1 eq) are dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C, and aluminum chloride (1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with ice-water and the organic layer is separated, washed with sodium bicarbonate solution and brine, dried, and concentrated to give 5-chloroacetyl-2-methylsulfanylthiophene.
-
Amination: The crude 5-chloroacetyl-2-methylsulfanylthiophene (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. A secondary amine (e.g., piperidine, 1.2 eq) and a base like potassium carbonate (1.5 eq) are added. The mixture is heated to reflux for 6 hours. After cooling, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The product is purified by column chromatography.
The resulting library of compounds can then be screened for antimicrobial activity against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can then be conducted to identify key structural features that contribute to potency and selectivity.
Conclusion and Future Perspectives
2-Methylsulfanylthiophene is a versatile and highly valuable building block in medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the unique properties it imparts to the thiophene scaffold make it an attractive starting material for the construction of diverse molecular architectures. The ability to selectively functionalize the thiophene ring at multiple positions opens up a vast chemical space for exploration in drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of well-defined and functionalized building blocks like 2-methylsulfanylthiophene will undoubtedly play a pivotal role in the successful development of the next generation of medicines.
References
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH)
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- Among the remarkable properties of thiophene derivatives are antibacterial, anti-inflammatory, anti-anxiety, antipsychotic, antiarrhythmic, and anticancer effects. (Source: Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline)
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- Processes for producing 3-(methylthio) thiophene. (Source: Google Patents)
- Thiophene, 2-(methylthio)-. (Source: NIST WebBook) URL: [Link]
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: NIH) URL: [Link]
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- 2-thiophenethiol. (Source: Organic Syntheses) URL: [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (Source: Inovine Meetings) URL: [Link]
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- 2-Methylthiophene. (Source: Wikipedia) URL: [Link]
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An In-depth Technical Guide to the Properties and Applications of C5H6S2 Isomers
This guide provides a comprehensive technical overview of the core properties, synthesis, and potential applications of chemical compounds with the molecular formula C5H6S2. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced characteristics and potential of this unique class of organosulfur compounds.
Introduction: The Diverse World of C5H6S2
The molecular formula C5H6S2 represents a fascinating array of structural isomers, each possessing distinct chemical, physical, and biological properties. This diversity stems from the various ways in which five carbon atoms, six hydrogen atoms, and two sulfur atoms can be arranged to form stable cyclic and acyclic structures. Understanding the nuances of these isomers is critical for harnessing their potential in various scientific and industrial applications, from cancer chemoprevention to the development of novel materials.
This guide will primarily focus on two prominent classes of C5H6S2 isomers: the dithiolethiones and the vinyldithiins . Dithiolethiones are five-membered heterocyclic compounds containing a dithiole ring and an exocyclic thione group. Vinyldithiins are six-membered heterocyclic compounds containing a dithiin ring and a vinyl substituent. We will also briefly touch upon other potential isomers to provide a broader context.
Structural Isomers of C5H6S2
The structural diversity of C5H6S2 is a key determinant of its varied properties. Constitutional isomers, which have the same molecular formula but different atomic connectivity, are prevalent for this formula.[1][2]
Figure 1: Key structural isomers of C5H6S2.
Physicochemical and Spectroscopic Properties
The distinct structural arrangements of C5H6S2 isomers lead to measurable differences in their physicochemical and spectroscopic properties. These differences are crucial for their identification, characterization, and application.
Data Presentation: A Comparative Overview
| Property | 4-Methyl-1,2-dithiole-3-thione | 5-Methyl-1,2-dithiole-3-thione | 3-Vinyl-4H-1,2-dithiin | 2-Vinyl-4H-1,3-dithiin |
| Molecular Weight ( g/mol ) | 146.27 | 146.27 | 144.26 | 144.26 |
| Appearance | Yellow to orange solid | Yellow solid | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Melting Point (°C) | 35-37 | 33-35 | N/A | N/A |
| Boiling Point (°C) | Decomposes | Decomposes | N/A | N/A |
| CAS Number | 5639-01-0 | 5638-99-3 | 62488-53-3[3] | 80028-57-5[4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of C5H6S2 isomers.
The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms within the molecule.
| Isomer | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 4-Methyl-1,2-dithiole-3-thione | 2.25 (s, 3H, CH₃), 7.05 (s, 1H, CH) | 16.5 (CH₃), 135.0 (C4), 145.0 (C5), 215.0 (C=S) |
| 5-Methyl-1,2-dithiole-3-thione | 2.50 (s, 3H, CH₃), 6.50 (s, 1H, CH) | 14.0 (CH₃), 125.0 (C4), 160.0 (C5), 210.0 (C=S) |
| 3-Vinyl-4H-1,2-dithiin | 2.80-3.20 (m, 2H, CH₂), 5.10-5.30 (m, 2H, =CH₂), 5.80-6.00 (m, 1H, =CH), 5.90-6.10 (m, 2H, ring CH=CH) | 30.5 (CH₂), 40.1 (CH), 116.8 (=CH₂), 124.5 (ring CH), 127.8 (ring CH), 136.2 (=CH) |
| 2-Vinyl-4H-1,3-dithiin | 3.10 (d, 2H, CH₂), 4.80 (t, 1H, CH), 5.20-5.40 (m, 2H, =CH₂), 5.80 (d, 1H, ring CH), 6.00-6.20 (m, 1H, =CH), 6.10 (d, 1H, ring CH) | 31.8 (CH₂), 43.5 (CH), 118.2 (=CH₂), 123.1 (ring CH), 125.9 (ring CH), 134.7 (=CH) |
Note: The presented NMR data are approximate and can vary depending on the solvent and instrument used. These values are compiled from various sources and predictive models for illustrative purposes.
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which can be used for their identification and structural analysis.
-
Dithiolethiones: Typically show a prominent molecular ion peak (M⁺). Fragmentation often involves the loss of sulfur atoms or the cleavage of the dithiole ring.
-
Vinyldithiins: Also exhibit a clear molecular ion peak. A characteristic fragmentation pathway is the retro-Diels-Alder reaction, which can lead to the formation of thioacrolein (C₃H₄S).[5]
Synthesis of C5H6S2 Isomers
The synthesis of specific C5H6S2 isomers requires tailored chemical strategies. The following sections provide an overview of established synthetic routes.
Synthesis of Dithiolethiones
A common and effective method for the synthesis of 1,2-dithiole-3-thiones involves the thionation of 1,3-dicarbonyl compounds or their derivatives using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[5][6]
Figure 2: General synthesis pathway for 1,2-dithiole-3-thiones.
This protocol is a generalized procedure based on established literature methods.
Materials:
-
2-Methyl-3-(pyrazin-2-yl)-3-oxopropanenitrile
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-methyl-3-(pyrazin-2-yl)-3-oxopropanenitrile (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield Oltipraz as a yellow solid.
-
Characterize the final product by NMR, MS, and melting point analysis.
Self-Validation: The purity of the final product should be assessed by ¹H NMR and HPLC. The characteristic spectroscopic data should match the expected values for Oltipraz. The melting point should be sharp and consistent with the literature value.
Synthesis of Vinyldithiins
Vinyldithiins are naturally occurring compounds found in garlic oil.[7] Their formation is a result of the thermal or enzymatic decomposition of allicin, a key organosulfur compound in garlic.[5] The synthesis of vinyldithiins can be achieved by mimicking this natural process.
Figure 3: Formation of vinyldithiins from allicin.
This protocol describes a general method for the extraction and formation of vinyldithiins from garlic.
Materials:
-
Fresh garlic cloves
-
Vegetable oil (e.g., olive oil)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Diethyl Ether for chromatography
Procedure:
-
Crush fresh garlic cloves and immediately mix them with vegetable oil in a flask.
-
Heat the mixture gently (around 40-60 °C) for several hours with stirring. This promotes the conversion of allicin to vinyldithiins.[7]
-
After cooling, filter the mixture to remove the solid garlic residues.
-
Dry the resulting garlic oil over anhydrous sodium sulfate.
-
Separate the vinyldithiin isomers from the oil by column chromatography on silica gel, using a mixture of hexane and diethyl ether as the eluent. The two main isomers, 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin, can be separated with careful chromatography.
-
Characterize the isolated isomers by GC-MS and NMR spectroscopy.
Self-Validation: The identity and purity of the isolated vinyldithiins should be confirmed by comparing their GC retention times and mass spectra with those of authentic standards or with data reported in the literature. NMR analysis will further confirm the structural assignments.
Pharmacological and Biological Properties
The isomers of C5H6S2 exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.
Dithiolethiones: Potent Chemopreventive Agents
Dithiolethiones, particularly substituted 1,2-dithiole-3-thiones, are well-known for their potent chemopreventive and antioxidant properties.
-
Mechanism of Action: Many dithiolethiones are potent inducers of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs). This induction is primarily mediated through the activation of the Nrf2-Keap1 signaling pathway. By enhancing the cellular antioxidant defense mechanisms, dithiolethiones can protect cells from oxidative damage and the carcinogenic effects of various xenobiotics.
-
Anticancer Activity: Several dithiolethiones, including the well-studied compound Oltipraz, have demonstrated significant anticancer activity in preclinical models. Their ability to induce apoptosis, inhibit cell proliferation, and modulate inflammatory pathways contributes to their anticancer effects.
-
Cytotoxicity: While exhibiting selective toxicity towards cancer cells, some dithiolethiones can also show cytotoxicity to normal cells at higher concentrations. Therefore, careful dose-response studies are essential in their development as therapeutic agents.[8]
Vinyldithiins: Bioactive Compounds from Garlic
Vinyldithiins, as major components of garlic oil, contribute to the well-documented health benefits of garlic.[7]
-
Antioxidant and Anti-inflammatory Activity: Vinyldithiins have been shown to possess significant antioxidant and anti-inflammatory properties. They can scavenge free radicals and inhibit the production of pro-inflammatory mediators.[9]
-
Cardiovascular Effects: Some studies suggest that vinyldithiins may have beneficial effects on the cardiovascular system, including antiplatelet and vasorelaxant activities.
-
Pharmacokinetics: Studies on the pharmacokinetics of vinyldithiins have shown that they are bioavailable after oral administration, although their metabolism can be rapid.[10]
Comparative Bioactivity
While both dithiolethiones and vinyldithiins exhibit antioxidant properties, their primary mechanisms and potency can differ. Dithiolethiones are particularly potent inducers of the Nrf2 pathway, leading to a long-lasting upregulation of cellular antioxidant defenses. Vinyldithiins, on the other hand, may act more as direct free radical scavengers. A direct comparative study of the antioxidant efficacy of a wide range of C5H6S2 isomers would be a valuable area for future research.[11][12][13][14]
Applications and Future Perspectives
The unique properties of C5H6S2 isomers open up a wide range of potential applications.
-
Drug Development: The potent biological activities of dithiolethiones make them promising lead compounds for the development of new anticancer and chemopreventive drugs. Further research into structure-activity relationships and optimization of their pharmacokinetic properties is warranted. Vinyldithiins and other garlic-derived organosulfur compounds are also being investigated for their therapeutic potential in various diseases.[3][4][15][16][17]
-
Materials Science: The sulfur-rich nature of these compounds makes them interesting building blocks for the synthesis of novel polymers and materials with unique optical, electronic, and mechanical properties.
-
Agrochemicals: Some organosulfur compounds have shown promise as pesticides and herbicides, and the C5H6S2 scaffold could be explored for the development of new agrochemicals.
Conclusion
The molecular formula C5H6S2 represents a rich and diverse family of isomeric compounds with a wide spectrum of chemical and biological properties. From the potent chemopreventive dithiolethiones to the bioactive vinyldithiins found in garlic, these organosulfur compounds offer significant opportunities for scientific exploration and technological innovation. This guide has provided a comprehensive overview of their core properties, synthesis, and potential applications, with the aim of stimulating further research and development in this exciting field. As our understanding of the intricate structure-activity relationships of these isomers deepens, so too will our ability to harness their full potential for the benefit of human health and materials science.
References
- AIP Publishing. (2021). A Review of Biological Activity of Organosulfur Compounds of Garlic. AIP Conference Proceedings.
- Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.
- Bhatt, V., & Patel, V. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12, 613077.
- Iciek, M., Bilska-Wilkosz, A., & Kwiecień, I. (2010). Biological properties of garlic and garlic-derived organosulfur compounds. Environmental and Molecular Mutagenesis, 51(8), 749-762.
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- Ilić, D. P., Nikolić, V. D., Nikolić, L. B., Stanković, M. Z., Stanojević, L. P., & Cakić, M. D. (2011). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. Facta Universitatis, Series: Physics, Chemistry and Technology, 9(1), 9-20.
- Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.
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- Kantevari, S., et al. (2014). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of ChemTech Research, 6(7), 3682-3687.
- Müller, L., et al. (2011). Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. Journal of Agricultural and Food Chemistry, 59(9), 4504–4511.
- de Souza, G. T., et al. (2022). A comparative study on the antioxidant efficiency of nine compounds commonly used as standards in antioxidant assays of extracts. Food Science and Technology, 42, e101521.
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- Müller, L., et al. (2011). Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. Journal of Agricultural and Food Chemistry, 59(9), 4504-4511.
- Singh, S. V., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1241–1260.
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- YouTube. (2025). Structural Isomerism Explained: The Different Types!.
- Koch, I., et al. (1998). Pharmacokinetics of vinyldithiins, transformation products of allicin. Planta Medica, 64(4), 339-343.
- Al-Ostoot, F. H., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 999-1014.
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Foreword: The Significance of Substituted Thiophenes
An In-depth Technical Guide to the Electronic Properties of 2-(Methylthio)thiophene
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives represent a cornerstone in the fields of materials science, organic electronics, and medicinal chemistry. Their unique electronic and structural properties, stemming from a sulfur-containing five-membered aromatic ring, make them versatile building blocks for a vast array of applications.[1][2] Polythiophenes, in particular, were central to the development of conductive polymers, a discovery recognized with the 2000 Nobel Prize in Chemistry.[3] The strategic functionalization of the thiophene ring allows for the fine-tuning of its electronic characteristics. This guide focuses on this compound, a derivative where the electron-donating methylthio (-SCH₃) group is expected to significantly modulate the electronic landscape of the parent thiophene core, influencing its behavior as both a monomer and a precursor to conducting polymers.
Molecular and Structural Overview
This compound is an organosulfur compound featuring a thiophene ring substituted at the C2 position with a methylthio group. This substitution is critical as it directly influences the molecule's electron density distribution, and consequently, its reactivity and electronic properties.
| Property | Value | Source |
| Chemical Formula | C₅H₆S₂ | [4][5] |
| Molecular Weight | 130.23 g/mol | [4][5] |
| IUPAC Name | 2-(Methylsulfanyl)thiophene | [5] |
| CAS Number | 5780-36-9 | [4] |
| Appearance | Assumed to be a liquid (based on similar thiophenes) |
The methylthio group (-SCH₃) is known to be an electron-donating group through resonance. This effect increases the electron density of the thiophene ring, which is anticipated to lower the ionization potential and oxidation potential compared to unsubstituted thiophene.
Synthesis Pathway
The synthesis of this compound can be achieved through various organic chemistry routes. A common conceptual approach involves the functionalization of a pre-existing thiophene ring. For instance, lithiation of thiophene followed by quenching with dimethyl disulfide represents a plausible and direct method.
Caption: Conceptual workflow for the synthesis of this compound.
Theoretical Electronic Structure: Frontier Molecular Orbitals
The electronic behavior of an organic molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] The energy of the HOMO level is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron).[7] The energy difference between these two levels is the HOMO-LUMO gap (ΔE), which provides an estimate of the molecule's chemical stability and the energy of its lowest electronic excitation.[8]
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting these properties.[6][9] While specific DFT calculations for this compound are not abundant in the literature, we can infer its properties based on studies of analogous molecules like 2-methoxythiophene.[1][7]
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -5.5 to -5.8 eV | Represents the energy required to remove an electron (ionization potential). A higher value (less negative) indicates easier oxidation. |
| LUMO Energy | ~ -0.8 to -1.2 eV | Represents the energy released when an electron is added (electron affinity). A lower value (more negative) indicates easier reduction. |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 to 5.0 eV | Correlates to the energy of the first electronic transition (observed via UV-Vis spectroscopy) and indicates chemical reactivity. |
The electron-donating -SCH₃ group is expected to raise the HOMO energy level of this compound relative to unsubstituted thiophene, making it more susceptible to oxidation. This is a crucial factor in its electropolymerization.
Caption: Inferred energy level diagram for this compound.
Experimental Characterization of Electronic Properties
Theoretical predictions must be validated through empirical measurement. A combined approach using electrochemical and spectroscopic techniques provides a comprehensive picture of a molecule's electronic profile.
Caption: Workflow combining theoretical and experimental electronic analysis.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. For this compound, CV is primarily used to determine its oxidation potential. The onset of the first oxidation wave in the voltammogram corresponds to the removal of an electron from the HOMO. This value can be used to estimate the experimental HOMO energy level using the following empirical relationship, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard[10]:
EHOMO (eV) = -(Eoxonset vs Fc/Fc⁺ + 4.8) eV
A lower oxidation potential compared to unsubstituted thiophene would confirm the electron-donating nature of the -SCH₃ group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like thiophene derivatives, the absorption in the UV-Vis range corresponds to electronic transitions, primarily the π-π* transition from the HOMO to the LUMO.[11][12] The onset of the absorption band (λonset) can be used to calculate the optical HOMO-LUMO gap (Egopt):
Egopt (eV) = 1240 / λonset (nm)
For thiophene, this absorption occurs around 235 nm.[12] The methylthio substituent is expected to cause a bathochromic (red) shift to a longer wavelength, indicating a smaller energy gap.
From Monomer to Conducting Polymer: Electropolymerization
One of the most significant properties of thiophene derivatives is their ability to form conducting polymers via electropolymerization.[13][14] When a potential is applied that is sufficient to oxidize the this compound monomer, a radical cation is formed. This reactive species attacks a neutral monomer, initiating a chain reaction that deposits a film of poly(this compound) onto the electrode surface.[13][15]
The resulting polymer is a conjugated system with alternating single and double bonds along its backbone. In its neutral state, it is an insulator. However, it can be switched to a conductive state through a process called "doping."[3] This involves partially oxidizing the polymer backbone (p-doping), creating positive charge carriers (polarons and bipolarons) that are mobile along the chain, thus allowing for the flow of electrical current.[2][3]
The conductivity of polythiophene films can be very high, with values for some derivatives reaching over 1000 S/cm.[16] The presence of the methylthio group in poly(this compound) would influence the polymer's morphology, solubility, and final conductivity.
Detailed Experimental Protocols
The following protocols are standardized methodologies and serve as a starting point for experimental design. All work should be conducted in accordance with laboratory safety standards.
Protocol 1: Characterization by Cyclic Voltammetry
-
Solution Preparation:
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve the this compound monomer in this solution to a final concentration of 1-10 mM.
-
Add a small amount of ferrocene as an internal standard (~0.5 mM).
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: Glassy carbon or platinum disk electrode, polished to a mirror finish.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) non-aqueous reference electrode.
-
Counter Electrode: Platinum wire or gauze.
-
Purge the assembled cell with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen. Maintain a gentle inert gas blanket over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammogram by scanning the potential. A typical range would start from a potential where no reaction occurs (e.g., 0 V), scan towards positive potentials until the oxidation of the monomer is observed, and then reverse the scan back to the starting potential.
-
A typical scan rate is 100 mV/s.[17]
-
Record the voltammogram of the ferrocene standard to calibrate the potential scale.
-
-
Analysis:
-
Determine the onset oxidation potential (Eoxonset) from the voltammogram. This is the potential at which the current begins to deviate from the baseline.
-
Calculate the HOMO energy level using the formula provided in Section 3.1.
-
Protocol 2: Characterization by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of this compound in a UV-grade spectroscopic solvent (e.g., hexane, acetonitrile, or chloroform).
-
Prepare a blank sample containing only the pure solvent.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Data Acquisition:
-
Record the baseline spectrum with the blank solution.
-
Record the absorption spectrum of the this compound solution.
-
-
Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset wavelength (λonset) by finding the intersection of the tangent of the low-energy side of the absorption band with the baseline.
-
Calculate the optical energy gap (Egopt) using the formula in Section 3.2.
-
References
- Reference to a general organic chemistry textbook or review on thiophene synthesis.
- Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. (2021).
- Polythiophene - Wikipedia. Wikipedia. [Link]
- UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th,... - ResearchGate.
- Thiophene, 2-(methylthio)-. NIST Chemistry WebBook. [Link]
- Reference to a foundational paper on DFT calcul
- UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. - ResearchGate.
- McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.
- Mechanism of electropolymerization of Thiophene[14] - ResearchGate.
- Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... - ResearchGate.
- The Ultraviolet Spectra of the Thiophene Derivatives. (1960). Bulletin of University of Osaka Prefecture.
- Thiophene, 2-methyl- - UV/Visible spectrum. NIST Chemistry WebBook. [Link]
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- This compound. PubChem. [Link]
- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016).
- Al-Otaibi, J. S., et al. (2023). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. [Link]
- Method for preparing 2-methyl thiophene derivatives. (2011).
- HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... - ResearchGate.
- Zotti, G., & Schiavon, G. (1989). Reversible reduction of poly(3-methylthiophene).
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- Cyclic voltammograms of electropolymerization of thiophene at different concentrations - ResearchGate.
- Li, G., et al. (2007). Polythiophene: Synthesis in aqueous medium and controllable morphology. Chinese Science Bulletin. [Link]
- Kumar, S., et al. (2020).
- Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]
- Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. DergiPark. [Link]
- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2015).
- Cyclic Voltammetry Study of Thiophene Polymerization. (2012). Asian Journal of Research in Chemistry. [Link]
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A Comprehensive Technical Guide to the Solubility of 2-(Methylthio)thiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-(Methylthio)thiophene, a sulfur-containing heterocyclic compound, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, grounded in theoretical principles and supplemented with practical experimental protocols. While extensive quantitative solubility data for this specific compound is not widely published, this guide synthesizes available information, draws logical inferences from structurally related compounds, and empowers researchers to determine solubility in their own laboratory settings.
Introduction: The Significance of this compound in Synthetic Chemistry
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] this compound (CAS 5780-36-9), with its reactive thiophene ring and methylthio substituent, serves as a key intermediate in the construction of more complex molecular architectures.
The success of synthetic transformations and subsequent product isolation hinges on the judicious selection of solvents. Solubility dictates reaction rates, influences equilibrium positions, and is the fundamental principle behind techniques such as crystallization and chromatography. An understanding of whether this compound is soluble, partially miscible, or immiscible in a given solvent is therefore not merely academic but a critical determinant of experimental success.
Physicochemical Properties of this compound
To understand the solubility behavior of this compound, it is essential to first consider its key physicochemical properties. These properties provide a basis for predicting its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₆S₂ | |
| Molecular Weight | 130.23 g/mol | [4] |
| Appearance | Colorless liquid (likely) | Inferred |
| Boiling Point | 82-84°C at 15 mmHg | [4] |
| Density | 1.18 g/cm³ | [4] |
| Refractive Index | 1.5960 | [4] |
The presence of two sulfur atoms in the thiophene ring and the methylthio group contributes to the molecule's moderate polarity. The thiophene ring itself is aromatic, which can lead to π-π stacking interactions with aromatic solvents.
Theoretical Framework for Solubility
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The age-old adage of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be miscible.
A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSPs) . HSPs are based on the concept that the total cohesive energy of a liquid can be divided into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is sparse in the literature, we can infer its likely solubility based on the known behavior of thiophene and its simple derivatives. Thiophene is known to be insoluble in water but soluble in a wide range of organic solvents, including alcohols, ethers, and aromatic hydrocarbons.[9][10]
Based on its structure and the "like dissolves like" principle, this compound is expected to exhibit good solubility in a variety of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | The moderate polarity of alcohols should effectively solvate the polarizable thiophene ring and methylthio group. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Ketones are polar aprotic solvents that are excellent solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate | Miscible | Similar in polarity to ketones, esters are expected to be good solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether functional group can interact favorably with the solute. |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The aromatic nature of these solvents allows for favorable π-π interactions with the thiophene ring. |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are well-suited for dissolving a wide array of organic molecules. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble to Miscible | The nonpolar nature of these solvents may be less effective than more polar options, but some degree of solubility is expected. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | These highly polar solvents are generally excellent solvents for a vast range of organic compounds. |
| Aqueous | Water | Insoluble | The overall nonpolar character of the molecule suggests it will be immiscible with water.[3] |
Experimental Determination of Solubility
Given the limited published data, experimental verification of solubility is highly recommended. As this compound is a liquid at room temperature, the following protocol for determining miscibility is appropriate.
Protocol 1: Visual Miscibility Determination
This method provides a rapid qualitative assessment of solubility.[2]
Objective: To determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Organic solvent of interest (e.g., ethanol, acetone, toluene, hexane)
-
Calibrated pipettes or graduated cylinders
-
Clear glass vials with screw caps
-
Vortex mixer
Procedure:
-
Preparation: Into a clean, dry glass vial, add a known volume of the organic solvent (e.g., 5 mL).
-
Solute Addition: To the vial, add a small, known volume of this compound (e.g., 0.5 mL).
-
Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Titration (Optional, for semi-quantitative analysis): If the initial mixture is miscible, continue to add known increments of this compound, vortexing after each addition, until phase separation or persistent cloudiness is observed. Record the total volume of solute added to reach the saturation point.
Diagram of Experimental Workflow
Caption: Workflow for visual miscibility determination.
Safety Precautions
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. Thiophene and its derivatives are often flammable and may be harmful if swallowed or in contact with skin.[12]
Conclusion
This compound is a versatile synthetic intermediate whose effective use is highly dependent on its solubility in organic solvents. While specific quantitative solubility data is not extensively documented, a strong theoretical basis and comparison with related compounds suggest that it is miscible with a wide range of common organic solvents, including alcohols, ketones, esters, ethers, aromatic hydrocarbons, and halogenated solvents. It is predicted to be insoluble in water. For applications requiring precise solubility information, the provided experimental protocol for visual miscibility determination offers a straightforward and reliable method for generating this data in a laboratory setting. This guide provides the foundational knowledge and practical tools necessary for researchers to confidently work with this compound in solution-phase chemistry.
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Thiophene Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiophene derivatives represent a fascinating and biologically significant class of naturally occurring sulfur-containing heterocyclic compounds. While the thiophene core is a staple in synthetic medicinal chemistry, its natural prevalence is largely concentrated within specific lineages of the plant and microbial kingdoms. This technical guide provides an in-depth exploration of these natural thiophenes, with a primary focus on their origins, formation, and function. We delve into their primary botanical sources, particularly the Asteraceae family, and touch upon their presence in microbial ecosystems. The narrative explains the causality behind their existence, detailing the biosynthetic pathway from polyacetylene precursors and their critical ecological roles as potent defense compounds. This guide is structured to be a practical resource, offering field-proven, step-by-step protocols for the extraction, isolation, and structural elucidation of these molecules. All methodologies are supported by diagrams, quantitative data, and authoritative references to ensure scientific integrity and immediate applicability in a research and development setting.
Section 1: Introduction to Naturally Occurring Thiophenes
The Thiophene Moiety: A Core Heterocycle in Nature
The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom.[1] While first isolated from coal tar, a byproduct of industrial processes, its natural occurrence is a testament to convergent evolution in chemical defense.[2] Unlike its synthetic counterparts, which are ubiquitous in pharmaceuticals, natural thiophenes are specialized metabolites produced by a select group of organisms.[3] They are biosynthetically distinct from industrial synthesis, arising from complex fatty acid and polyacetylene pathways.[4][5]
Chemical Diversity: From Monothiophenes to Polythiophenes
Naturally occurring thiophenes are structurally diverse, typically composed of one to five thiophene rings linked together at their α-carbons.[1][4] These core structures are often appended with various alkyl chains, which frequently contain acetylenic (carbon-carbon triple bond) functionalities.[4][6] This acetylenic origin is a defining characteristic of this class of natural products. The degree of oligomerization and the nature of the side chains dictate the compound's physical properties and biological activity.
| Representative Thiophene Derivative | Structure | Primary Natural Source (Genus) | Key Biological Activity |
| 5-(3-Buten-1-ynyl)-2,2'-bithienyl (BBT) | C12H8S2 | Tagetes (Marigold)[7][8] | Nematicidal, Phototoxic[8][9] |
| α-Terthienyl (α-T) | C12H8S3 | Tagetes, Echinops[7][9] | Phototoxic, Insecticidal, Nematicidal[9][10] |
| 5-(4-Hydroxy-1-butynyl)-2,2'-bithienyl (BBTOH) | C12H8OS2 | Tagetes[7][8] | Nematicidal[8] |
| 5-Methyl-2,2′:5′,2″-terthiophene | C13H10S3 | Porophyllum[11] | Antileishmanial[11] |
Significance in Drug Discovery and Agrochemicals
The potent and broad-spectrum bioactivities of natural thiophenes make them compelling leads for both pharmaceutical and agricultural applications.[3][12] Their nematicidal properties have been exploited for centuries through the companion planting of marigolds (Tagetes spp.) to control soil nematodes.[8][13] Modern research focuses on isolating these active compounds for use as eco-friendly pesticides.[6][8] Furthermore, their cytotoxic, antiviral, and antimicrobial activities position them as scaffolds for the development of new therapeutic agents.[1][4]
Section 2: Distribution and Major Sources in the Biosphere
The Asteraceae Family: A Thiophene Hotspot
The vast majority of naturally occurring thiophenes have been isolated from plants belonging to the Asteraceae family.[1][3] This family, which includes daisies, sunflowers, and marigolds, is a well-known producer of a diverse array of secondary metabolites. Thiophenes are considered characteristic chemotaxonomic markers for several tribes within this family.[9]
Key genera known for thiophene production include:
-
Tagetes (Marigolds): Perhaps the most studied source, known for high concentrations of bithiophenes and terthiophenes like BBT and α-terthienyl.[1][8]
-
Echinops (Globe Thistles): A rich source of diverse thiophenes, many of which exhibit significant phototoxicity.[1][14]
-
Porophyllum : Known for producing terthiophenes with demonstrated antiprotozoal activity.[1][11]
-
Other notable genera include Artemisia, Blumea, Eclipta, and Pluchea.[1][4]
Microbial Thiophenes: Fungal and Bacterial Producers
While less common than in plants, thiophene derivatives are also produced by microorganisms. Reports have identified their presence in certain species of actinomycetes (Streptomyces) and fungi (Penicillium).[3][6] The marine environment, a frontier for natural product discovery, is home to fungi that produce a vast array of bioactive metabolites, and represents a promising, though less explored, reservoir for novel thiophene structures.[15][16][17][18]
Localization within Organisms: The Predominance in Root Tissues
In plants, thiophenes are not uniformly distributed. The highest diversity and concentration of these compounds are consistently found in the roots.[7][8] This localization is a direct reflection of their ecological function. As a primary defense against soil-borne pathogens and pests like nematodes and insect larvae, concentrating these biocidal compounds in the roots provides the plant with a robust chemical shield in the rhizosphere.[7][19] Lower concentrations can be found in aerial parts, such as shoots and flowers.[8]
Section 3: The "Why": Biosynthesis and Ecological Roles
Biosynthetic Pathway: From Polyacetylenes to Sulfur Heterocycles
The biosynthesis of thiophenes is intrinsically linked to polyacetylene metabolism.[5] The carbon skeleton is derived from fatty acids, which undergo a series of desaturation reactions to form characteristic polyacetylene precursors, such as tridecapentaynene.[19] The defining step in thiophene formation is the incorporation of sulfur. The mechanism involves the addition of a reduced sulfur species (e.g., H₂S) across two of the acetylenic triple bonds of the hydrocarbon chain, leading to the cyclization and formation of the first thiophene ring.[19] A subsequent, similar addition reaction can form a second ring, yielding a bithiophene.
Caption: Generalized biosynthetic pathway of thiophenes from fatty acids.
Mechanism of Action and Ecological Significance
Thiophenes serve as a potent chemical defense arsenal for the organisms that produce them.[5][6] Their toxicity is often mediated by the generation of reactive oxygen species (ROS), a mechanism that is particularly enhanced by light.
Many thiophenes, especially polythiophenes like α-terthienyl, are potent photosensitizers.[10] In the presence of UV-A radiation (320–400 nm), the thiophene molecule absorbs a photon and is promoted to an excited triplet state.[9] This excited molecule can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is extremely damaging to biological macromolecules, including lipids, proteins, and nucleic acids, leading to rapid cell death in target organisms like insects and fungi.[6][10] This light-dependent activity provides an efficient defense for the plant's aerial parts.
The accumulation of thiophenes in roots provides a direct defense against soil-dwelling pests. These compounds are toxic to a wide range of plant-parasitic nematodes and insects.[1][8] While phototoxicity is less relevant in the dark soil environment, light-independent mechanisms, including feeding deterrence and metabolic toxicity, contribute significantly to their defensive properties.[10] α-Terthienyl, for example, can infiltrate the nematode hypodermis and induce oxidative stress even without photoactivation.[13]
The same ROS-generating capabilities that drive phototoxicity also confer broad-spectrum antimicrobial activity against bacteria and fungi.[1][3][11] Additionally, some thiophene derivatives have demonstrated antiviral activity, including the inhibition of HIV-1 protease, highlighting their potential as leads for infectious disease research.[1][4]
Section 4: A Practical Guide to Isolation and Characterization
The successful study of natural thiophenes hinges on robust methods for their extraction, purification, and identification. The following section outlines a validated workflow and specific protocols.
Experimental Workflow: From Plant Material to Pure Compound
The overall process is a multi-step procedure designed to progressively enrich the target compounds while removing interfering matrix components. The choice of solvents and chromatographic conditions is critical and is based on the polarity of the target thiophenes.
Caption: Standard workflow for thiophene isolation from plant sources.
Protocol 1: Extraction and Fractionation from Plant Tissues
This protocol describes a general method for obtaining a thiophene-enriched crude extract from dried plant roots.
-
Rationale: The initial extraction with a solvent like methanol is chosen for its ability to solubilize a broad range of metabolites. Subsequent partitioning into a nonpolar solvent like n-hexane selectively recovers the relatively nonpolar thiophenes, separating them from highly polar compounds like sugars and glycosides.
-
Methodology:
-
Preparation: Harvest fresh roots, wash thoroughly, and air-dry or freeze-dry to a constant weight. Grind the dried material into a fine powder using a blender or mill.
-
Maceration: Submerge the powdered root material (e.g., 100 g) in methanol (e.g., 1 L) in a large Erlenmeyer flask. Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove the solid plant material.
-
Concentration: Concentrate the methanol filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield a viscous crude extract.
-
Fractionation (Liquid-Liquid Partitioning): Resuspend the crude extract in a 1:1 mixture of methanol and water. Transfer the suspension to a separatory funnel and extract three times with an equal volume of n-hexane.
-
Final Recovery: Combine the n-hexane fractions and evaporate the solvent under reduced pressure to yield the thiophene-enriched nonpolar fraction. Store at -20°C in the dark, as many thiophenes are light-sensitive.
-
Protocol 2: Chromatographic Purification
This protocol uses column chromatography (CC) for initial separation, followed by HPLC for final purification.
-
Rationale: Silica gel CC separates compounds based on polarity. A nonpolar mobile phase (e.g., hexane) is used initially, and the polarity is gradually increased (e.g., by adding ethyl acetate) to elute compounds of increasing polarity. HPLC provides much higher resolution for separating structurally similar compounds.
-
Methodology:
-
Silica Gel Column Chromatography: a. Dry the n-hexane fraction from Protocol 1 onto a small amount of silica gel. b. Load the dried material onto a silica gel column pre-equilibrated with 100% n-hexane. c. Elute the column with a stepwise gradient of increasing ethyl acetate in n-hexane (e.g., 100:0, 98:2, 95:5, 90:10, etc.). d. Collect fractions (e.g., 10-20 mL each) and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm). e. Pool fractions with similar TLC profiles.
-
High-Performance Liquid Chromatography (HPLC): a. Concentrate the pooled, semi-pure fractions from the CC step. b. Dissolve the residue in a suitable solvent (e.g., acetonitrile or methanol). c. Purify the compounds using a semi-preparative HPLC system equipped with a C18 column and a UV/DAD detector. d. Use an isocratic or gradient mobile phase (e.g., acetonitrile/water or methanol/water) at a flow rate appropriate for the column size. Monitor the elution at multiple wavelengths (e.g., 254 nm and 330 nm). e. Collect the peaks corresponding to individual compounds and evaporate the solvent to obtain the pure isolates.
-
Protocol 3: Structural Elucidation using Spectroscopic Methods
-
Rationale: A combination of spectroscopic techniques is required for unambiguous structure determination. Mass spectrometry provides the molecular weight and formula, while NMR spectroscopy reveals the carbon-hydrogen framework and connectivity.
-
Methodology:
-
Mass Spectrometry (MS): a. Obtain a high-resolution mass spectrum (e.g., using HRESIMS) to determine the accurate mass and deduce the molecular formula.[6] b. For volatile thiophenes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for both separation and identification by comparing fragmentation patterns and retention times to known standards or libraries.[7] The characteristic sulfur isotope pattern (a prominent M+2 peak) is a key diagnostic feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃). b. Acquire ¹H NMR spectra to identify the types and number of protons and their splitting patterns. c. Acquire ¹³C NMR spectra to determine the number and types of carbon atoms. d. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[11][14]
-
UV and IR Spectroscopy: a. An ultraviolet (UV) spectrum can confirm the presence of a conjugated chromophore, which is characteristic of polythiophenes.[6] b. An infrared (IR) spectrum can identify functional groups, such as hydroxyl (-OH), carbonyl (C=O), and acetylenic (C≡C) bonds.[6][20]
-
Section 5: Quantitative Analysis
For applications in agriculture or for standardizing herbal extracts, quantifying the thiophene content is essential.
Methodologies for Quantification
Quantitative analysis is typically performed using HPLC coupled with a UV/Diode Array Detector (DAD) or GC with a Flame Ionization Detector (FID) or MS detector. The method requires a validated protocol with a certified reference standard for the compound of interest to create a calibration curve for accurate concentration determination.
Comparative Data: Thiophene Content in Tagetes Species
Different species within the same genus can vary significantly in their production of secondary metabolites. This variation has practical implications for selecting species for cultivation as sources of biocidal compounds.
| Tagetes Species | Total Thiophene Content (mg/kg DW in Roots) | Primary Thiophene Component | Reference |
| Tagetes lucida | ~6717 | BBT | [8] |
| Tagetes tenuifolia | ~6452 | BBT | [8] |
| Tagetes minuta | Not specified (High Yield) | BBT (98% of total) | [8] |
| Tagetes patula | Lower than T. lucida/tenuifolia | BBT | [8] |
| Tagetes erecta | Lower than T. lucida/tenuifolia | BBT | [8] |
Note: Values are approximate and can vary based on growing conditions, plant age, and analytical methods.
Conclusion and Future Perspectives
Naturally occurring thiophene derivatives are a well-defined yet underexploited class of bioactive molecules. Their concentration in the Asteraceae family, their fascinating biosynthetic origin from polyacetylenes, and their potent, often light-activated, biological activities make them prime candidates for further scientific inquiry. The protocols and data presented in this guide offer a robust framework for researchers to isolate and study these compounds. Future research should focus on exploring novel sources, such as marine microorganisms, elucidating the enzymatic machinery of their biosynthesis for potential synthetic biology applications, and further investigating their mechanisms of action to develop next-generation agrochemicals and pharmaceuticals.
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- Ibrahim, S. R. M., Mohamed, G. A., Ross, S. A., & El-Kholy, A. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. www.researchgate.
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- Marotti, M., Piccaglia, R., Biavati, B., & Marotti, I. (2010). Thiophene occurrence in different Tagetes species: Agricultural biomasses as sources of biocidal substances. Journal of the Science of Food and Agriculture, 90(7), 1210-1217. www.researchgate.net/publication/42381283_Thiophene_occurrence_in_different_Tagetes_species_Agricultural_biomasses_as_sources_of_biocidal_substances
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The Biological Versatility of Substituted Thiophenes: A Technical Guide for Drug Discovery Professionals
Executive Summary: The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, consistently featuring in a multitude of FDA-approved drugs.[1][2] Its unique electronic and structural properties, including its role as a bioisostere for the phenyl ring, allow for favorable interactions with a wide array of biological targets, leading to diverse pharmacological activities.[1][3] This guide provides an in-depth exploration of the biological roles of substituted thiophenes, detailing their mechanisms of action across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. We delve into critical structure-activity relationships (SAR), key metabolic pathways—including the potential for bioactivation and toxicity—and present standardized protocols for evaluating their biological efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel thiophene-based therapeutics.
The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry
Thiophene is an aromatic heterocyclic compound with the formula C₄H₄S.[4] Its aromaticity, derived from the delocalization of six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom), makes the ring system relatively stable and planar.[1] This electron-rich nature allows the thiophene ring to readily undergo electrophilic substitution reactions, often with greater reactivity than benzene, facilitating the synthesis of diverse derivatives.[1]
The significance of thiophene in drug design is largely attributed to its function as a "privileged pharmacophore."[1][2] Key attributes include:
-
Bioisosterism: Thiophene is frequently used as a bioisosteric replacement for a monosubstituted phenyl ring. This substitution can enhance metabolic stability, improve binding affinity, and favorably alter the physicochemical properties of a parent compound without drastically changing its shape or volume.[1]
-
Enhanced Drug-Receptor Interactions: The sulfur atom's lone pairs of electrons can participate in hydrogen bonding and other non-covalent interactions, strengthening the binding of the drug molecule to its biological target.[1]
-
Improved Pharmacokinetics: The incorporation of a heteroatom like sulfur can modify a molecule's polarity, solubility, and lipophilicity, which are critical parameters influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
The thiophene moiety is ranked 4th in the US FDA approval of small drug molecules, a testament to its versatility and success in clinical applications.[1][2]
A Spectrum of Biological Activities
The structural diversity achievable with substituted thiophenes has led to the discovery of compounds with a broad range of therapeutic applications.[5][6] The nature and position of substituents on the thiophene ring are critical in determining the specific biological activity and target engagement.[5][7]
| Therapeutic Area | Biological Activity | Key Molecular Targets/Mechanisms | Reference Examples |
| Inflammation | Anti-inflammatory, Analgesic | Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, modulation of pro-inflammatory cytokines (TNF-α, IL-6).[8][9][10][11][12] | Tiaprofenic acid, Suprofen, Tinoridine.[1][8] |
| Oncology | Anticancer, Antiproliferative | Inhibition of kinases (e.g., JNK), topoisomerase, and tubulin polymerization; induction of apoptosis.[1][5][13][14] | Raltitrexed, OSI-930.[1] |
| Infectious Diseases | Antibacterial, Antifungal | Disruption of membrane permeability, inhibition of essential enzymes (e.g., D-alanine ligase).[15][16][17][18][19] | Cefoxitin, Sertaconazole.[1] |
| Central Nervous System | Anticonvulsant, Antipsychotic, Neuroprotective | Inhibition of acetylcholinesterase (AChE), modulation of neurotransmitter receptors.[1][20] | Olanzapine, Tiagabine, Etizolam.[1] |
| Cardiovascular | Antiplatelet | Irreversible inhibition of the P2Y₁₂ ADP receptor (often via active metabolites).[1] | Clopidogrel, Ticlopidine, Prasugrel.[1] |
| Virology | Antiviral | Inhibition of viral enzymes like neuraminidase.[21] | Novel thiophene derivatives targeting influenza NA.[21] |
Core Mechanisms of Action
The therapeutic effects of substituted thiophenes are exerted through various well-defined molecular mechanisms. Understanding these pathways is crucial for rational drug design and lead optimization.
Enzyme Inhibition
A primary mechanism for thiophene derivatives is the inhibition of key enzymes involved in disease pathology.
-
COX/LOX Inhibition: In inflammatory processes, thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid inhibit COX enzymes, blocking the conversion of arachidonic acid into prostaglandins.[8][9] Other derivatives have shown potent activity against lipoxygenase (LOX), which is involved in the synthesis of leukotrienes.[8][10][12] Dual COX/LOX inhibitors are of particular interest for developing safer anti-inflammatory agents.[12]
Caption: Inhibition of the Arachidonic Acid Pathway by Thiophene Derivatives.
-
Kinase Inhibition: In oncology, thiophene analogs have been designed to target various protein kinases that are overactive in cancer cells, thereby inhibiting signaling pathways involved in cell proliferation and survival.[7][14] For example, certain thiophene-3-carboxamide derivatives act as dual inhibitors of c-Jun N-terminal kinase (JNK).[22]
-
Other Enzymatic Targets: Thiophenes have been shown to inhibit topoisomerase and interfere with tubulin polymerization, both crucial mechanisms for anticancer activity.[5][13] In the context of Alzheimer's disease, thiophene derivatives have been developed as potent acetylcholinesterase inhibitors, preventing the breakdown of the neurotransmitter acetylcholine.[1][20]
Antimicrobial Mechanisms
The antimicrobial action of thiophenes can be multifaceted. Some derivatives function by increasing the permeability of the bacterial membrane, leading to cell lysis.[16] Molecular docking studies have suggested that other thiophene compounds bind to essential bacterial outer membrane proteins (OMPs) like CarO1 and OmpW, disrupting their function.[16]
Structure-Activity Relationships (SAR)
Optimizing the biological activity of thiophene scaffolds is highly dependent on the nature and position of their substituents. SAR studies provide invaluable insights for medicinal chemists.
-
For Anti-inflammatory Activity: The presence of functional groups such as carboxylic acids, esters, amides, and methoxy groups is frequently associated with potent anti-inflammatory effects, particularly for the inhibition of COX and LOX enzymes.[8][10]
-
For Anticancer Activity: The specific substitutions dictate the target. For instance, thieno[3,2-d]pyrimidines have shown exceptional anticancer properties.[7] The planarity of the thiophene ring can contribute to effective binding with kinase receptors.[1]
-
For Antimicrobial Activity: Halogen substitutions, particularly at the 3-position of a benzo[b]thiophene core, can confer significant activity against Gram-positive bacteria and yeasts.[17] The presence of a hydroxythiophene moiety has also been linked to extremely high antibacterial and antioxidant properties.[15][18]
Pharmacokinetics, Metabolism, and Toxicity Considerations
While the thiophene ring is a valuable pharmacophore, its metabolism can present significant challenges in drug development.
Metabolic Bioactivation
The thiophene ring is susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes.[23][24] This can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[23][25]
Caption: Metabolic Bioactivation Pathways of the Thiophene Ring.
These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicities.[23] A notable example is tienilic acid, a diuretic that was withdrawn from the market due to severe immune-mediated hepatotoxicity linked to its reactive metabolites.[23][24] Suprofen and ticlopidine have also been associated with nephrotoxicity and other adverse effects stemming from this bioactivation.[24][25]
Mitigating Toxicity
It is crucial to note that the presence of a thiophene ring does not automatically lead to toxicity.[23] Several factors can mitigate this risk:
-
Alternative Metabolic Pathways: If the molecule contains other structural fragments that are more easily metabolized, the thiophene ring may be spared from oxidation.[23]
-
Detoxification: The body's natural detoxification systems can neutralize reactive metabolites before they cause harm.[23]
-
Prodrugs: In some cases, metabolism is required for pharmacological activity. The antiplatelet drugs clopidogrel and prasugrel are prodrugs that require hepatic activation of the thiophene ring to exert their therapeutic effect.[1][23]
Early assessment of metabolic pathways and potential for reactive metabolite formation is a critical step in the development of thiophene-based drugs.
Key Methodologies in Thiophene Drug Discovery
A robust and validated set of experimental workflows is essential for the successful identification and characterization of novel thiophene drug candidates.
Synthesis Strategies
Several classic and modern synthetic routes are employed to generate libraries of substituted thiophenes. The Gewald aminothiophene synthesis is a widely used method for preparing 2-aminothiophenes.[4] The Paal-Knorr synthesis involves the reaction of 1,4-dicarbonyl compounds with a sulfur source to yield the thiophene ring.[4][26] These methods provide the foundational chemistry for creating structural diversity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Causality: This assay is critical for identifying anti-inflammatory candidates. It quantifies a compound's ability to selectively inhibit the COX-2 enzyme, which is upregulated during inflammation, while ideally sparing the constitutively expressed COX-1, which is involved in homeostatic functions like gastric protection. Lower IC₅₀ values indicate higher potency.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor. Arachidonic acid is prepared as the substrate.
-
Compound Preparation: Test thiophene derivatives and a reference inhibitor (e.g., Celecoxib) are dissolved in DMSO to create stock solutions, which are then serially diluted to achieve a range of test concentrations.
-
Incubation: The COX-2 enzyme is incubated with the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Quenching and Measurement: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then stopped by adding a quenching solution (e.g., 1 M HCl). The amount of Prostaglandin E₂ (PGE₂) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Causality: The MIC assay is the gold standard for determining the potency of a potential antimicrobial agent. It establishes the lowest concentration of a drug that prevents visible growth of a specific bacterium, providing a quantitative measure of its efficacy.
Methodology:
-
Bacterial Culture Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared by growing it to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth) and then diluting it to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test thiophene compounds are serially diluted (typically two-fold) in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. The result can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.
Case Studies: FDA-Approved Thiophene-Containing Drugs
The clinical and commercial success of numerous thiophene-based drugs underscores the importance of this scaffold.[1]
| Drug Name | Therapeutic Class | Mechanism of Action |
| Clopidogrel (Plavix) | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor on platelets (active metabolite).[1] |
| Prasugrel (Effient) | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor on platelets (active metabolite).[1] |
| Olanzapine (Zyprexa) | Atypical Antipsychotic | Antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1] |
| Tiotropium (Spiriva) | Anticholinergic | Long-acting muscarinic antagonist, used for COPD.[1] |
| Raltitrexed (Tomudex) | Anticancer | Inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis.[1] |
| Suprofen | NSAID | Non-selective COX inhibitor.[1] |
| Dorzolamide (Trusopt) | Antiglaucoma | Carbonic anhydrase inhibitor.[1] |
Future Perspectives and Challenges
The thiophene scaffold continues to be a fertile ground for drug discovery.[2] Future research will likely focus on:
-
Developing Novel Scaffolds: Synthesizing new, more complex thiophene-fused heterocyclic systems to explore novel biological targets.[7]
-
Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target effects.[7]
-
Managing Metabolic Liabilities: Employing computational and in vitro ADME tools early in the discovery process to predict and design out metabolic instability and the potential for reactive metabolite formation.[23]
-
Targeting Drug Resistance: Creating thiophene derivatives active against drug-resistant strains of bacteria and fungi, a growing global health concern.[16]
The primary challenge remains the careful navigation of the thiophene ring's metabolic profile. A thorough understanding of the structure-metabolism-toxicity relationship is paramount for translating a promising thiophene-based lead compound into a safe and effective therapeutic agent.
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Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of 2-(Methylthio)thiophene
Introduction: The Versatility of a Substituted Thiophene
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and diverse biological activities.[1][2][3] Among these, 2-(Methylthio)thiophene serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5] Its preparation in a laboratory setting is a common requirement for researchers in organic synthesis and drug development. This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations that ensure a successful and reproducible outcome.
Chemical Overview and Strategy
The synthesis of this compound is most efficiently achieved through the direct C-H functionalization of the thiophene ring. The acidity of the protons at the 2- and 5-positions of thiophene allows for selective deprotonation by a strong base, such as n-butyllithium (n-BuLi), to form the highly reactive 2-thienyllithium intermediate.[1][6] This nucleophilic species can then be quenched with an appropriate electrophile to introduce the desired substituent. For the introduction of a methylthio group, dimethyl disulfide (DMDS) serves as an effective sulfur and methyl source.
The overall reaction scheme is as follows:
Thiophene + n-Butyllithium → 2-Thienyllithium 2-Thienyllithium + Dimethyl Disulfide → this compound
This protocol will detail the precise conditions required to favor the formation of the desired product while minimizing potential side reactions.
Safety First: Hazard Analysis and Mitigation
A thorough understanding and mitigation of potential hazards are paramount for the safe execution of this synthesis.
| Chemical | Hazards | Mitigation Measures |
| Thiophene | Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. | Keep away from heat, sparks, and open flames. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves. |
| n-Butyllithium | Pyrophoric (ignites spontaneously in air). Reacts violently with water. Causes severe skin burns and eye damage. | Handle under an inert atmosphere (nitrogen or argon). Use syringes and cannulas for transfers. Work in a fume hood away from flammable materials. Have a Class D fire extinguisher readily available. Wear appropriate PPE. |
| Dimethyl Disulfide | Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Strong, unpleasant odor. | Handle in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE. |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation. | Use freshly distilled or inhibitor-free THF. Never distill to dryness. Store in a tightly sealed container in a cool, dark place. Handle in a fume hood. |
| This compound | Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage.[7] | Handle with care, avoiding skin and eye contact. Wear appropriate PPE. |
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of this compound.
Materials and Reagents:
-
Thiophene (≥99%)
-
n-Butyllithium (2.5 M in hexanes)
-
Dimethyl disulfide (DMDS) (≥99%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Nitrogen or argon gas inlet and bubbler
-
Ice-water bath
-
Dry ice-acetone bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Flame-dry the glassware under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
-
Initial Charging:
-
To the reaction flask, add thiophene (8.41 g, 0.1 mol) and 100 mL of anhydrous THF via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Formation of 2-Thienyllithium:
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol, 1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. The formation of a white precipitate of 2-thienyllithium may be observed.
-
-
Addition of Dimethyl Disulfide:
-
Cool the reaction mixture to -78 °C using a dry ice-acetone bath.
-
In a separate, dry flask, dissolve dimethyl disulfide (10.36 g, 0.11 mol, 1.1 equivalents) in 20 mL of anhydrous THF.
-
Add the DMDS solution dropwise to the cold, stirred 2-thienyllithium suspension over 20 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Warming and Quenching:
-
Remove the dry ice-acetone bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Cool the reaction mixture to 0 °C in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
-
Workup:
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product, a yellowish oil, is purified by vacuum distillation.
-
Collect the fraction boiling at approximately 75-78 °C at 15 mmHg. The expected yield is 10-13 g (77-100%).
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (in CDCl₃):
-
δ 7.40 (dd, 1H, J = 5.4, 1.2 Hz)
-
δ 7.07 (dd, 1H, J = 3.6, 1.2 Hz)
-
δ 6.96 (dd, 1H, J = 5.4, 3.6 Hz)
-
δ 2.45 (s, 3H)[8]
-
-
¹³C NMR (in CDCl₃):
-
δ 138.0, 130.2, 128.4, 127.8, 23.5
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C-H stretching of the thiophene ring, C-S stretching, and C-H stretching of the methyl group.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete lithiation or presence of moisture.
-
Solution: Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated n-butyllithium to accurately determine its concentration.
-
-
Formation of Side Products:
-
Cause: Reaction temperature too high during lithiation or addition of DMDS.
-
Solution: Maintain the specified temperatures rigorously. Slow, dropwise addition of reagents is crucial.
-
-
Dark-colored Product:
-
Cause: Air oxidation or polymerization.
-
Solution: Ensure the workup is performed promptly after the reaction is complete. Store the purified product under nitrogen in a refrigerator.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By understanding the underlying chemical principles, adhering to strict safety precautions, and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The detailed procedural steps and characterization data serve as a valuable resource for professionals in organic synthesis and drug development.
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Application Note: High-Purity 2-(Methylthio)thiophene via Vacuum Distillation
Abstract: 2-(Methylthio)thiophene is a pivotal organosulfur intermediate in the synthesis of pharmaceuticals and advanced materials. The stringent purity requirements of these applications necessitate a robust and reliable purification method. This document provides a comprehensive guide to the purification of this compound using vacuum distillation. We will explore the underlying principles, present a detailed, field-tested protocol, and offer troubleshooting guidance. The methodology described herein is designed to effectively remove non-volatile impurities, residual starting materials, and side-products, yielding a final product of high purity suitable for sensitive downstream applications.
Introduction: The Rationale for High-Purity this compound
This compound serves as a versatile building block in synthetic chemistry.[1] Its unique electronic and structural properties, conferred by the thiophene ring and the methylthio group, make it a valuable precursor for a range of target molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. In these contexts, the presence of impurities can be highly detrimental, leading to unpredictable reaction kinetics, formation of unwanted byproducts, reduced yields, and compromised performance of the final product.
Distillation is a fundamental purification technique that separates components of a liquid mixture based on differences in their boiling points. For compounds like this compound, which may be susceptible to thermal degradation at their atmospheric boiling point, vacuum distillation is the preferred method.[2] By reducing the system pressure, the boiling point of the compound is significantly lowered, mitigating the risk of decomposition and ensuring the integrity of the purified material.
Physicochemical & Safety Data
A thorough understanding of the material's properties is paramount for procedural safety and success. The data presented below has been consolidated from authoritative chemical databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆S₂ | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point (atm) | ~100 °C | [1] |
| Boiling Point (vac) | 82-84 °C @ 15 mmHg | [1] |
| Density | 1.175 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.5960 | [1] |
| Flash Point | - | - |
| Incompatibilities | Strong oxidizing agents | [3] |
| Primary Hazards | Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye damage. | [4] |
| GHS Pictograms | [4] |
Safety Imperative: this compound is classified as a hazardous substance.[4] All handling and purification procedures must be conducted within a certified chemical fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[6] The apparatus must be assembled away from ignition sources due to the flammability risk associated with thiophene derivatives.
Principles of the Purification Strategy
The success of the distillation hinges on the significant difference in volatility between this compound and potential impurities.
-
Vacuum Application: The primary driver for employing vacuum is thermal sensitivity. Thiophene and its derivatives can be prone to thermal decomposition or polymerization at elevated temperatures.[7] By distilling at a reduced pressure of ~15 mmHg, the boiling point is lowered by approximately 16-18 °C, a substantial reduction that preserves the molecule's integrity.[1]
-
Fractional Distillation: While a simple distillation setup can remove non-volatile impurities (e.g., salts, polymerization residues), separating volatile impurities with close boiling points requires fractional distillation.[8] The inclusion of a fractionating column (e.g., Vigreux or packed) between the distillation flask and the condenser increases the effective surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[8][9] This is crucial for removing impurities such as isomeric byproducts or unreacted starting materials with similar volatilities.
-
Common Impurities: Crude this compound may contain a variety of impurities depending on the synthetic route. These can include unreacted starting materials, solvents, and side-products from competing reactions, such as other isomers or polymeric materials.[10] A well-executed fractional vacuum distillation is designed to separate the target compound from both lower-boiling and higher-boiling contaminants.
Detailed Experimental Protocol: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound.
4.1. Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., 20-30 cm Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser (Liebig or Allihn)
-
Vacuum adapter with receiving flask(s)
-
Calibrated thermometer (-10 to 200 °C)
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Laboratory vacuum pump
-
Manometer (pressure gauge)
-
Cold trap (for pump protection)
-
Dry ice and acetone (or liquid nitrogen) for cold trap
-
Vacuum-rated tubing
-
Vacuum grease
-
Keck clips or joint clamps
4.2. Workflow Diagram
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Application Notes and Protocols for the Recrystallization of Thiophene Derivatives
Preamble: The Crucial Role of Purity in Thiophene Chemistry
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic semiconductors, and fine chemicals.[1][2] The biological activity and material properties of these compounds are intrinsically linked to their purity. Minor impurities, often remnants from synthesis such as starting materials, by-products, or catalysts, can drastically alter the efficacy, safety, and performance of the final product.[3][4] Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid thiophene derivatives, predicated on the principle of differential solubility.[4][5] This guide provides a detailed exploration of recrystallization methodologies tailored for thiophene-containing compounds, moving beyond a simple list of steps to elucidate the underlying principles that govern success.
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differences in solubility of a compound and its impurities in a given solvent system.[4][5] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5][6] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[7][8] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations and with different solubility profiles, remain dissolved in the surrounding solution, known as the mother liquor.[9] The purified crystals are then isolated by filtration.[3][7]
The success of recrystallization hinges on several key factors:
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the thiophene derivative sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[6]
-
Solubility Differential: A steep solubility curve for the desired compound is highly desirable, as it allows for high recovery upon cooling.[4]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble to be removed by hot filtration.[10]
Strategic Recrystallization Methodologies for Thiophene Derivatives
Thiophene derivatives exhibit a wide range of polarities and melting points, necessitating a versatile approach to recrystallization. The choice of method is dictated by the physicochemical properties of the compound and the nature of the impurities.
Single-Solvent Recrystallization
This is the most straightforward method, employed when a single solvent meets the ideal criteria.
Causality Behind the Choice: This method is preferred for its simplicity and efficiency when a suitable solvent is readily identified. Thiophene itself is soluble in many organic solvents like ethanol, ether, benzene, and toluene, but insoluble in water.[1][11][12] This provides a good starting point for solvent screening for its solid derivatives. For instance, more polar thiophene derivatives might be recrystallized from alcohols or alcohol-water mixtures, while less polar derivatives may require hydrocarbon solvents.
Protocol: A detailed, step-by-step protocol for single-solvent recrystallization is provided in Section 3.
Multi-Solvent Recrystallization (Solvent-Pair System)
This technique is invaluable when no single solvent exhibits the desired solubility characteristics.[10][13] It involves using a pair of miscible solvents: one in which the thiophene derivative is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[13][14]
Causality Behind the Choice: This method is chosen when the compound is either too soluble in one solvent or not soluble enough in another at elevated temperatures.[10] By creating a mixed solvent system, the solubility can be finely tuned. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[10][15]
Protocol Insights:
-
The impure solid is dissolved in a minimal amount of the hot "good" solvent.[8][14]
-
The hot "bad" solvent is then added dropwise until the solution becomes faintly cloudy (the point of saturation).[13][14]
-
A few drops of the "good" solvent are added to redissolve the precipitate and the solution is allowed to cool slowly.[10]
Hot Filtration
This technique is integrated into the recrystallization workflow when insoluble impurities are present.[3][10]
Causality Behind the Choice: Impurities such as dust, catalysts, or insoluble by-products must be removed while the desired compound is in solution. Performing the filtration at an elevated temperature prevents premature crystallization of the product in the funnel.[10][16]
Protocol Insights:
-
Use a stemless or short-stemmed funnel to prevent crystallization in the stem.[10]
-
Preheat the filtration apparatus (funnel and receiving flask) with hot solvent to avoid premature crystal formation.[17][18]
-
Use fluted filter paper to increase the surface area and speed of filtration.[4]
-
A slight excess of solvent may be used to keep the desired compound dissolved during this step. This excess can be removed by boiling after filtration.[10][17]
Detailed Step-by-Step Protocol: Single-Solvent Recrystallization of 2-Acetylthiophene
This protocol provides a representative example for the purification of a common thiophene derivative. While 2-acetylthiophene is a liquid at room temperature (m.p. 10-11 °C), this protocol is illustrative for solid derivatives and can be adapted for low-melting solids with appropriate cooling.[19] For many solid thiophene derivatives, ethanol has been shown to be an effective recrystallization solvent.[20]
Materials:
-
Crude thiophene derivative
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Protocol:
-
Solvent Selection: If the ideal solvent is unknown, start by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling or magnetic stirring. Continue adding the solvent in small portions until the solid just dissolves.[5][8] Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of recovered crystals.[8][16]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration as described in section 2.3.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4][21] Do not disturb the flask during this period. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[8] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[7][8] Rationale: The solvent should be cold to minimize the dissolution of the purified crystals.
-
Drying: Dry the crystals to a constant weight.[22] This can be done by air drying or in a desiccator.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of thiophene derivatives.
Data Summary: Solvent Selection for Thiophene Derivatives
The selection of an appropriate solvent system is critical. The following table provides a starting point for solvent screening based on the general polarity of thiophene derivatives.
| Thiophene Derivative Class | Polarity | Potential Single Solvents | Potential Solvent Pairs (Good/Bad) |
| Alkylthiophenes | Low | Hexane, Heptane, Toluene | Toluene/Hexane |
| Halothiophenes | Low to Medium | Ethanol, Methanol, Hexane | Ethanol/Water |
| Thiophene Carboxamides | Medium to High | Ethanol, Isopropanol, Ethyl Acetate | Ethyl Acetate/Hexane |
| Thiophene Carboxylic Acids | High | Water, Ethanol, Acetic Acid | Ethanol/Water, Acetic Acid/Water |
| Acetylthiophenes | Medium | Ethanol, Methanol, Dichloromethane | Dichloromethane/Hexane |
This table is a general guide. Experimental verification is essential for each specific compound.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent and allow the solution to cool again.[23] - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[22] |
| "Oiling Out" | - The melting point of the solid is below the temperature of the solution. - The compound is precipitating too quickly. - High concentration of impurities. | - Reheat the solution and add more solvent to lower the saturation point.[24] - Ensure slow cooling.[23] - Try a different solvent with a lower boiling point. |
| Low Recovery | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not cold enough. | - Reduce the initial volume of solvent. - Concentrate the mother liquor to obtain a second crop of crystals.[9] - Ensure the filtration apparatus is pre-heated and use a slight excess of solvent during hot filtration.[10] - Always use ice-cold solvent for washing.[8] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to decolorize the solution before crystallization.[7] |
Conclusion
Recrystallization is a powerful and versatile technique for the purification of thiophene derivatives. A thorough understanding of the principles of solubility and a systematic approach to solvent selection and methodology are key to achieving high purity and yield. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and effectively purify their thiophene-based compounds, ensuring the integrity and reliability of their subsequent research and development endeavors.
References
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- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
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- Unknown. (n.d.). recrystallization.pdf.
- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Solubility of Things. (n.d.). Thiophene | Solubility of Things.
- Safrole. (n.d.). Recrystallization and hot filtration.
- YouTube. (2012, May 7). Recrystallization using two solvents.
- Quora. (2024, May 6). What is the multi-solvent recrystallization process?
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- Benchchem. (n.d.). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.
- Unknown. (n.d.). recrystallization, filtration and melting point.
- YouTube. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
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- Chemistry LibreTexts. (2022, April 7). 3: Crystallization.
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- MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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- MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
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- ResearchGate. (2025, August 5). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes.
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- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Wikipedia. (n.d.). Thiophene.
- ResearchGate. (2025, August 6). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities | Request PDF.
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Application Note: 2-(Methylthio)thiophene as a Versatile Intermediate in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-(Methylthio)thiophene.
Abstract: this compound is a pivotal building block in organic synthesis, prized for the versatile reactivity conferred by its two distinct sulfur atoms. The methylthio group not only serves as a powerful directing group for regioselective functionalization of the thiophene ring but can also be readily oxidized to sulfoxide and sulfone moieties. This oxidation dramatically modulates the electronic properties of the molecule, unlocking a diverse array of subsequent transformations. This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data-driven summaries to empower researchers in leveraging this intermediate for the synthesis of complex molecular architectures, particularly within the realm of pharmaceutical and materials science.[1][2][3]
Introduction: The Strategic Advantage of this compound
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its unique electronic properties and its role as a bioisostere for the benzene ring.[4][5] Thiophene and its derivatives are key components in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-psychotic drugs.[1][4][6] this compound (CAS 5780-36-9) emerges as a particularly valuable starting material due to its predictable reactivity and dual functionality.[7]
The strategic importance of this intermediate lies in two primary areas of reactivity:
-
C5-Position Functionalization via Directed Metalation: The methylthio group (-SMe) acts as a potent ortho-directing group, facilitating the deprotonation of the adjacent C5 proton with strong bases like n-butyllithium. This generates a highly reactive 2-lithio-5-(methylthio)thiophene species, which can be trapped with a wide range of electrophiles to introduce diverse functional groups with high regioselectivity.[8][9]
-
Oxidation of the Exocyclic Sulfur: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃).[10][11] This transformation inverts the electronic character of the substituent from an electron-donating thioether to powerful electron-withdrawing groups. This electronic modulation is crucial for activating the thiophene ring towards different reaction pathways, such as nucleophilic aromatic substitution or its use in cycloaddition reactions.
The interplay between these two reaction pathways allows for a logical and stepwise construction of highly functionalized thiophene derivatives.
Figure 2: Workflow for the synthesis of (5-(Methylthio)thiophen-2-yl)methanol.
Step-by-Step Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (e.g., 1.30 g, 10 mmol) and anhydrous THF (40 mL).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11 mmol, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Electrophile Addition: Add anhydrous paraformaldehyde (0.45 g, 15 mmol, 1.5 eq) to the reaction mixture in one portion.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the title compound as a pale-yellow oil.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC. The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a new singlet for the -CH₂OH group and the disappearance of the C5-H proton signal from the starting material.
Core Application II: Oxidation to Sulfoxides and Sulfones
Oxidation of the exocyclic sulfur atom provides access to 2-(methylsulfinyl)thiophene and 2-(methylsulfonyl)thiophene. These derivatives are valuable intermediates themselves. The sulfoxide can act as a chiral auxiliary, while the sulfone is an excellent leaving group and strongly activates the thiophene ring for further reactions.
Causality Behind the Method: The choice of oxidant and stoichiometry is critical for selective oxidation.
-
To Sulfoxide: Using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0 °C to RT) favors the formation of the sulfoxide. [12]* To Sulfone: Using two or more equivalents of the oxidant, often at slightly elevated temperatures, ensures complete oxidation to the sulfone. [11]Other reagents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can also be employed for stepwise oxidation. [10]
This protocol describes the complete oxidation of the methylthio group to the sulfonyl group using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (e.g., 1.30 g, 10 mmol) in DCM (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (~77%, 5.4 g, ~24 mmol, 2.4 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Reaction: After addition, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Quenching: Cool the mixture back to 0 °C and quench the excess peroxide by adding saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often a solid. It can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield 2-(methylsulfonyl)thiophene as a white crystalline solid.
| Transformation | Reagent | Equivalents | Typical Yield | Reference |
| Thioether to Sulfoxide | m-CPBA | 1.0 - 1.1 | 85-95% | [12] |
| Thioether to Sulfone | m-CPBA | > 2.2 | 80-90% | [11] |
| Thioether to Sulfone | H₂O₂ / CH₃ReO₃ | Catalytic | > 90% | [10] |
| Table 1: Summary of Oxidation Reactions of this compound. |
Applications in Drug Discovery and Advanced Synthesis
The functionalized derivatives of this compound are precursors to a wide range of complex molecules. For example, thiophene-containing structures are integral to drugs like the anti-inflammatory agent Tinoridine and the anti-platelet agent Clopidogrel . [4][6]The ability to selectively functionalize the thiophene ring at the C5 position and then modify the electronic nature via oxidation makes this compound a powerful tool in the synthesis of analogues of such drugs.
The 2-(methylsulfonyl)thiophene derivative, in particular, can undergo nucleophilic aromatic substitution, where the sulfonyl group is displaced by nucleophiles, a reaction not typically feasible on an unactivated thiophene ring. This opens pathways to novel C-N, C-O, and C-S bond formations.
References
- King, Wm. J.; Nord, F. F. (1949). Thiophene Series. V. Wolff-Kishner Reductions. Journal of Organic Chemistry. URL: https://doi.org/10.1021/jo01156a016
- Daksh Biotech (2024). 2-(Methylthio)phenol: A Key Intermediate for Pharmaceutical Synthesis. Daksh Biotech. URL: https://www.dakshbiotech.
- Baaloudj, O., et al. (2023). Common thiophene derivatives and their application in pharmaceutical chemistry. ResearchGate. URL: https://www.researchgate.net/figure/Common-thiophene-derivatives-and-their-application-in-pharmaceutical-chemistry_fig5_369522197
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- Fattuoni, C., et al. (2007). Metallation Reactions. XXXVI. A Study on the Metallation of (Methylthio)- and (Methylsulfonyl)thiophenes. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Metallation-Reactions.-XXXVI.-A-Study-on-the-of-Fattuoni-Usai/01b8a531f822453e970b135938959d99214d0268
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The Emerging Role of 2-(Methylthio)thiophene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-(Methylthio)thiophene Scaffold - A Privileged Motif in Drug Discovery
The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for benzene and other aromatic systems.[1] This five-membered heterocycle is a key component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[2][3] The introduction of a methylthio (-SCH₃) group at the 2-position of the thiophene ring creates the this compound moiety, a scaffold that is gaining increasing attention for its potential to fine-tune the physicochemical and pharmacological properties of drug candidates.
This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry. It is designed to serve as a resource for researchers and drug development professionals, offering insights into the synthesis, biological evaluation, and structure-activity relationships of compounds containing this versatile chemical entity.
Physicochemical Properties and Rationale for Use
The incorporation of a 2-(methylthio) group can significantly influence a molecule's lipophilicity, metabolic stability, and target engagement. The sulfur atom in the methylthio group can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity.[1] Furthermore, the metabolism of the methylthio group can be a key consideration in drug design, with potential for oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's polarity and pharmacokinetic profile.[4]
| Property | Value | Source |
| Molecular Formula | C₅H₆S₂ | [5] |
| Molecular Weight | 130.24 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 185-187 °C | [5] |
| Density | 1.18 g/mL at 25 °C | [5] |
Applications in Therapeutic Areas
While the specific exploration of this compound as a core scaffold is an emerging area, its presence in broader thiophene-based drug discovery programs highlights its potential in several key therapeutic areas.
Anti-inflammatory Agents
Thiophene derivatives are well-documented for their anti-inflammatory properties, with several commercial drugs like Tinoridine and Tiaprofenic acid acting as inhibitors of cyclooxygenase (COX) enzymes.[6][7] The development of novel thiophene-based anti-inflammatory agents continues to be an active area of research.
One notable example involves the synthesis of ethyl 3-amino-4-cyano-5-(methylthio)thiophen-2-carboxylate, which has shown promising in-vivo anti-inflammatory activity in carrageenan-induced rat paw edema models.[8] The synthesis of this compound and its analogs provides a valuable starting point for further optimization and structure-activity relationship (SAR) studies.
Anticancer Agents
The thiophene scaffold is a common feature in a variety of anticancer agents, including kinase inhibitors.[3][9] While specific examples with a dominant this compound moiety are less common, the inclusion of this group in broader thiophene-based anticancer drug discovery programs suggests its compatibility with this therapeutic area. For instance, a series of fused thiophene derivatives have been investigated as VEGFR-2/AKT dual inhibitors, demonstrating the versatility of the thiophene core in targeting key signaling pathways in cancer.[9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key this compound-containing intermediates and derivatives, based on established literature procedures.
Protocol 1: Synthesis of 2-(bis(methylthio)methylene)malononitrile - A Key Intermediate
This protocol describes the synthesis of a versatile intermediate for the preparation of various substituted thiophenes.[8]
Workflow Diagram:
A workflow for the synthesis of 2-(bis(methylthio)methylene)malononitrile.
Materials:
-
Malononitrile
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Ice
Procedure:
-
In a flask, dissolve potassium hydroxide in water under cooling.
-
To this solution, add malononitrile and stir until the potassium salt of malononitrile is formed, maintaining a low temperature.
-
Dissolve the resulting salt in dimethylformamide.
-
Add carbon disulfide dropwise to the solution while stirring.
-
After stirring for approximately 30 minutes, add dimethyl sulfate dropwise, maintaining the temperature between 0-5 °C.
-
Continue stirring for another 15 minutes. A light yellow solid will form.
-
Filter the solid under vacuum and wash with water to obtain 2-(bis(methylthio)methylene)malononitrile.
Protocol 2: Synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
This protocol outlines the synthesis of a biologically active this compound derivative from the intermediate prepared in Protocol 1.[8]
Workflow Diagram:
Synthesis of a bioactive this compound derivative.
Materials:
-
2-(bis(methylthio)methylene)malononitrile (from Protocol 1)
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, combine 2-(bis(methylthio)methylene)malononitrile, potassium carbonate, and acetone.
-
Add ethyl thioglycolate to the mixture.
-
Reflux the reaction mixture for approximately 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The resulting solid is filtered, washed with water, and dried to yield ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the this compound moiety is still under development, preliminary findings suggest that this group can significantly influence biological activity.
Key Observations:
-
Modulation of Lipophilicity: The methylthio group can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Potential for Hydrogen Bonding: The sulfur atom of the methylthio group can act as a hydrogen bond acceptor, contributing to target binding.[1]
-
Metabolic Handle: The methylthio group can serve as a site for metabolism, primarily through oxidation to the sulfoxide and sulfone.[4] This can be leveraged to create prodrugs or to modulate the pharmacokinetic profile of a drug candidate.
The following diagram illustrates the potential points of interaction and metabolic transformation of the this compound scaffold.
Potential roles of the this compound moiety.
Future Directions
The this compound scaffold represents a promising area for further exploration in medicinal chemistry. Future research should focus on:
-
Systematic SAR Studies: The synthesis and evaluation of focused libraries of this compound derivatives to elucidate the precise contribution of the methylthio group to biological activity.
-
Exploration of Diverse Therapeutic Targets: Screening of this compound-containing compounds against a wider range of biological targets to identify new therapeutic opportunities.
-
In-depth ADME/Tox Studies: Comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness.
By leveraging the unique properties of the this compound moiety, medicinal chemists can continue to develop novel and effective therapeutic agents to address unmet medical needs.
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Application Note: Preparation of 2-(Methylthio)thiophene Derivatives for Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for a benzene ring to modulate physicochemical properties and enhance biological activity.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis and functionalization of 2-(methylthio)thiophene, a versatile scaffold for generating diverse compound libraries. We will explore the foundational synthesis of the core structure via regioselective lithiation, followed by strategic elaboration at the C5 position using electrophilic halogenation and modern palladium-catalyzed cross-coupling reactions. The methodologies are presented with a focus on explaining the chemical rationale behind each step, ensuring that researchers can adapt and apply these techniques to their specific drug discovery programs.
Introduction: The Strategic Value of the Thiophene Scaffold
The thiophene ring is a cornerstone of modern drug design, with numerous FDA-approved drugs incorporating this moiety for a wide range of therapeutic indications, including anti-inflammatory, anticancer, and antiplatelet agents.[3] Its structural similarity to benzene allows it to engage in comparable π-stacking interactions with biological targets, while the presence of the sulfur heteroatom introduces distinct electronic properties, alters metabolic profiles, and provides an additional hydrogen bond acceptor.[1]
The this compound scaffold, in particular, offers several advantages. The methylthio (-SMe) group is a lipophilic, non-polar substituent that can occupy hydrophobic pockets in a target protein. Furthermore, the sulfur atom in the side chain can be metabolically oxidized to sulfoxide and sulfone derivatives, providing a handle for modulating solubility and polarity—a critical aspect of ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. This guide details robust and scalable synthetic routes to access and diversify this valuable chemical scaffold.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct and efficient method for preparing the this compound core relies on the inherent acidity of the α-protons (at the C2 and C5 positions) of the thiophene ring. Deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively generates 2-lithiothiophene.[4][5] This highly nucleophilic intermediate can then be "quenched" with an appropriate electrophile to install the methylthio group.
Causality of Regioselectivity: The protons at the C2 and C5 positions of thiophene are significantly more acidic (pKa ≈ 33-35) than those at the C3 and C4 positions due to the electron-withdrawing inductive effect of the ring sulfur atom and the ability of the sulfur d-orbitals to stabilize the resulting carbanion.[4] This makes direct, regioselective metalation at the C2 position a highly reliable transformation.
Protocol 1.1: Direct C2-Methylthiolation of Thiophene
This one-pot procedure generates the target scaffold by reacting 2-lithiothiophene with dimethyl disulfide (DMDS).
Experimental Workflow Diagram
Caption: Synthesis of this compound via lithiation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Initial Charge: Charge the flask with anhydrous tetrahydrofuran (THF) and thiophene (1.0 eq).
-
Cooling: Cool the stirred mixture to -40 °C using an acetone/dry ice bath.
-
Lithiation: Add n-butyllithium (1.0 eq, e.g., 1.6 M solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature between -30 °C and -20 °C.
-
Stirring: Stir the resulting solution at this temperature for 1 hour to ensure complete formation of 2-lithiothiophene.[6]
-
Electrophilic Quench: Cool the reaction mixture to -70 °C. Add dimethyl disulfide (DMDS) (1.1 eq) in one portion. The reaction is typically rapid.[7]
-
Warming: Allow the reaction to warm slowly to -10 °C over 30-45 minutes.
-
Workup: Carefully pour the reaction mixture into ice water to quench any unreacted organolithium species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Part 2: Strategic C5-Functionalization of the Scaffold
With the this compound core in hand, the next stage in library development is diversification. The electron-donating nature of the 2-methylthio group activates the thiophene ring towards electrophilic substitution, directing incoming electrophiles preferentially to the C5 position.[4] This predictable regioselectivity is the cornerstone of subsequent functionalization strategies.
Method A: Electrophilic Halogenation at C5
Installing a halogen, typically bromine, at the C5 position provides a versatile "handle" for further modification via cross-coupling chemistry. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
Protocol 2.A: Synthesis of 2-Bromo-5-(methylthio)thiophene
-
Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as a chloroform/acetic acid mixture.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extraction & Purification: Extract with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 2-bromo-5-(methylthio)thiophene.
Method B: Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo-5-(methylthio)thiophene intermediate is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds to introduce a vast array of aryl, heteroaryl, and amine functionalities.
Synthetic Diversification Workflow
Caption: Diversification via cross-coupling reactions.
Protocol 2.B.1: Suzuki-Miyaura C-C Coupling This protocol describes a typical reaction to couple an aryl group to the C5 position.[8][9]
-
Setup: To a reaction vial, add 2-bromo-5-(methylthio)thiophene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[8]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 5-aryl-2-(methylthio)thiophene product.
Protocol 2.B.2: Buchwald-Hartwig C-N Amination This protocol facilitates the synthesis of 5-amino-thiophene derivatives.[10][11]
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with 2-bromo-5-(methylthio)thiophene (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).[12]
-
Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat to 80-110 °C for 12-24 hours. Monitor for completion.
-
Workup & Purification: Cool the reaction, filter through a pad of Celite to remove palladium black, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to yield the desired 5-amino-2-(methylthio)thiophene derivative.
Part 3: Application in a Drug Discovery Workflow
The synthetic strategies outlined above enable the rapid generation of a focused library of this compound analogs. This library is a critical input for the iterative cycle of drug discovery.
Drug Discovery Workflow Diagram
Caption: Iterative cycle of drug discovery.
-
Library Synthesis: A diverse set of building blocks (boronic acids, amines) are used in Protocols 2.B.1 and 2.B.2 to generate a library with varied steric and electronic properties around the core scaffold.
-
Screening: The library is screened against the biological target of interest in a high-throughput screen (HTS) to identify initial "hits."
-
SAR Studies: Hits are further analyzed to build a Structure-Activity Relationship (SAR). This involves synthesizing a second, more focused library to probe which structural features are critical for activity. For example, are electron-donating or -withdrawing groups on the 5-aryl substituent preferred?
-
Lead Optimization: Promising compounds undergo further optimization to improve potency, selectivity, and ADME properties, moving towards a preclinical candidate.
Data Summary Table
| Reaction Type | Key Reagents | Intermediate/Product | Purpose in Workflow |
| Lithiation/Thiolation | Thiophene, n-BuLi, DMDS | This compound | Core Scaffold Synthesis |
| Electrophilic Bromination | 2-(MeS)Th, NBS | 2-Bromo-5-(methylthio)thiophene | Introduce coupling handle |
| Suzuki-Miyaura Coupling | 2-Br-5-(MeS)Th, ArB(OH)₂, Pd Cat. | 5-Aryl-2-(methylthio)thiophene | C-C bond, library diversification |
| Buchwald-Hartwig Amination | 2-Br-5-(MeS)Th, R₂NH, Pd Cat. | 5-Amino-2-(methylthio)thiophene | C-N bond, library diversification |
Conclusion
The this compound scaffold represents a highly valuable starting point for medicinal chemistry campaigns. Its synthesis is straightforward and relies on fundamental, well-understood organometallic principles. The predictable regioselectivity of the C5 position allows for robust and versatile functionalization using modern synthetic methods like palladium-catalyzed cross-coupling. The protocols and strategies detailed in this guide provide researchers with a reliable roadmap to generate diverse libraries of novel chemical entities, accelerating the path toward the discovery of new therapeutics.
References
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- Wikipedia contributors. (2023). Thiophene. Wikipedia, The Free Encyclopedia.
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- Akhtar, T., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54.
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- ResearchGate. (2015). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.
- DeBoer, R. (2019). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- Wang, Y., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(25), 9637-9643.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- ChemSynthesis. (n.d.). 2-methylthiophene - 554-14-3, C5H6S, density, melting point, boiling point, structural formula, synthesis.
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- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
- ACS Publications. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(2), 291-306.
- University of Groningen. (1999). Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation of thienyl-capped polyethylene. Journal of the American Chemical Society, 121(21), 5099-5100.
- Sharma, N., et al. (2012). Therapeutic importance of synthetic thiophene. Medicinal Chemistry Research, 21(10), 2683-2696.
- Iftime, M.-M., et al. (2022). Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications. Polymers, 14(14), 2761.
- Organic Syntheses. (n.d.). 2-thiophenethiol.
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- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
- Gronowitz, S., & Maltesson, B. (1975). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (8), 761-765.
- Kelly, J., & Wright, D. (1996). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-112.
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- de la Mata, P., et al. (2022). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 380(2227), 20210352.
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- DSpace@MIT. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- Turecek, F., et al. (2018). Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions - A Mass Spectrometry and Computational Study. Journal of the American Society for Mass Spectrometry, 29(4), 749-762.
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- Wang, H., et al. (2024). SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media. Nature Communications, 15(1), 8263.
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The Thiophene Scaffold: A Cornerstone in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of the Thiophene Moiety in Agrochemicals
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to an ever-increasing demand for novel and effective agrochemicals. Within the vast landscape of heterocyclic chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a privileged scaffold in the design and synthesis of a new generation of fungicides, herbicides, and insecticides.[1] Its unique electronic properties and steric profile allow it to act as a bioisostere of the benzene ring, often leading to enhanced biological activity, improved metabolic stability, and a more favorable toxicological profile.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of thiophene derivatives in the synthesis of cutting-edge agrochemicals. We will delve into the synthetic methodologies, mechanisms of action, and analytical protocols that underscore the significance of this versatile heterocyclic system.
Fungicides: Thiophene Derivatives as Potent Succinate Dehydrogenase Inhibitors
A significant breakthrough in the application of thiophene derivatives in agrochemicals has been in the development of potent fungicides, particularly those targeting the mitochondrial respiratory chain. Many successful commercial fungicides, including boscalid, penthiopyrad, and ethaboxam, incorporate a thiophene moiety, which is crucial for their biological activity.
Mechanism of Action: Targeting Fungal Respiration
A primary mode of action for many thiophene-based fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain. SDH plays a critical role in the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding site of the SDH enzyme, these thiophene-containing inhibitors block the electron flow, leading to a disruption of ATP synthesis and ultimately causing fungal cell death. The thiophene ring in these molecules often plays a key role in orienting the molecule within the enzyme's active site, thereby enhancing its inhibitory potency.
Synthetic Protocols for Thiophene-Based Fungicides
The construction of the thiophene ring is a fundamental step in the synthesis of these agrochemicals. Several classical and modern synthetic methodologies are employed, with the Gewald aminothiophene synthesis being one of the most versatile and widely used.
Protocol 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes, which are key intermediates in the synthesis of numerous fungicides.[3]
Reaction Scheme:
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Materials:
-
α-Methylene ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base catalyst (e.g., morpholine or triethylamine) (0.1-0.2 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a stirred solution of the α-methylene ketone or aldehyde and the active methylene nitrile in the chosen solvent, add the base catalyst at room temperature.
-
Stir the mixture for 15-30 minutes to facilitate the initial Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 2-aminothiophene product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold solvent to remove impurities.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base Catalyst: The base is crucial for deprotonating the active methylene nitrile, initiating the Knoevenagel condensation to form the α,β-unsaturated nitrile intermediate. Secondary amines like morpholine are often preferred as they can also activate the elemental sulfur.
-
Solvent: Polar protic solvents like ethanol or methanol are commonly used as they facilitate the dissolution of the reactants and the base catalyst.
-
Temperature: Gentle heating is often required to overcome the activation energy for the addition of sulfur and the subsequent cyclization.
Protocol 2: Synthesis of N-(thiophen-2-yl)carboxamide Fungicides
Once the 2-aminothiophene core is synthesized, it can be readily derivatized to produce the final fungicidal product. A common derivatization is the acylation with a substituted carboxylic acid chloride.
Reaction Scheme:
Caption: General scheme for the synthesis of N-(thiophen-2-yl)carboxamide fungicides.
Materials:
-
2-Aminothiophene derivative (1.0 eq)
-
Substituted acid chloride (1.0-1.2 eq)
-
Base (e.g., pyridine or triethylamine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the 2-aminothiophene derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add the substituted acid chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Herbicides: Thiophene-Based Sulfonylureas and Ureas
Thiophene derivatives have also been successfully incorporated into herbicides, most notably in the sulfonylurea and urea classes. These herbicides are known for their high efficacy at low application rates and their selectivity.
Mechanism of Action: Inhibition of Amino Acid Biosynthesis
Thiophene-containing sulfonylurea and urea herbicides typically act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides prevent the plant from producing vital proteins, leading to growth inhibition and eventual death. The thiophene ring in these molecules contributes to the overall shape and electronic distribution necessary for effective binding to the ALS enzyme.
Synthetic Approach for Thiophene-Based Sulfonylurea Herbicides
The synthesis of thiophene-based sulfonylurea herbicides generally involves the reaction of a thiophenesulfonamide with a heterocyclic isocyanate.[4]
Protocol 3: General Synthesis of Thienylsulfonylureas
Reaction Scheme:
Caption: Synthesis of thienyl-pyrazole insecticides.
Materials:
-
Thienyl-1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine or hydrazine hydrate (1.0 eq)
-
Solvent (e.g., ethanol or acetic acid)
-
Acid catalyst (optional, e.g., a few drops of concentrated HCl or acetic acid)
Procedure:
-
Dissolve the thienyl-1,3-dicarbonyl compound in the chosen solvent.
-
Add the substituted hydrazine to the solution.
-
If necessary, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the biological activity of representative thiophene-based agrochemicals.
| Agrochemical Class | Example Compound | Target Organism | Mode of Action | Reported Activity (EC₅₀/LC₅₀) |
| Fungicide | Boscalid | Botrytis cinerea | SDH Inhibition | 0.04 - 0.2 µg/mL |
| Fungicide | Penthiopyrad | Sclerotinia sclerotiorum | SDH Inhibition | 0.05 - 0.5 µg/mL |
| Herbicide | Thifensulfuron-methyl | Broadleaf weeds | ALS Inhibition | 2-10 g/ha |
| Insecticide | Tolfenpyrad | Various insects | Mitochondrial Complex I Inhibition | Varies with species |
Analytical Quality Control
Ensuring the purity and quality of synthesized thiophene derivatives is paramount for their effective and safe application as agrochemicals. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation, identification, and quantification of thiophene-based agrochemicals and their intermediates. [5]
-
Principle: Reverse-phase HPLC (RP-HPLC) with a C18 column is commonly used. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.
-
Detection: A UV-Vis detector is typically employed, as the aromatic thiophene ring exhibits strong absorbance in the UV region (230-320 nm). [5]* Quantification: A calibration curve is generated using certified reference standards to determine the concentration of the active ingredient in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another essential technique for the analysis of volatile and semi-volatile thiophene derivatives. [6][7][8]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
-
Application: GC-MS is particularly useful for identifying impurities and degradation products in the synthesized agrochemical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the synthesized thiophene derivatives. [9][10][11]
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The characteristic chemical shifts of the thiophene ring protons (typically in the range of 6.5-8.0 ppm) are key indicators of successful synthesis.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Application: NMR is used to confirm the final structure of the agrochemical and to characterize any intermediates formed during the synthesis.
Conclusion
Thiophene derivatives have undeniably carved a significant niche in the field of agrochemical synthesis. Their versatility as a scaffold has enabled the development of highly effective fungicides, herbicides, and insecticides with diverse modes of action. The synthetic methodologies outlined in this guide, particularly the Gewald synthesis, provide robust and adaptable routes to these valuable compounds. As the demand for more sustainable and potent crop protection solutions continues to grow, the exploration of novel thiophene-based agrochemicals will undoubtedly remain a vibrant and fruitful area of research and development.
References
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Google Patents. (1982). Thiophene herbicides. EP0064804A2.
- Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents. D-Scholarship@Pitt.
- MDPI. (2019).
- NIH. (2025).
- ResearchGate. (n.d.). Synthetic route for thienyl-pyrazolines 5(a-i).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity.
- PubMed. (2013).
- ResearchGate. (2025). Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides.
- ResearchGate. (n.d.).
- MDPI. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- PubMed. (2002).
- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
- PMC - PubMed Central. (2018). Therapeutic importance of synthetic thiophene.
- ResearchGate. (2025).
- Journal of Natural Products. (n.d.). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
- ResearchGate. (2022).
- ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiopheneR[4]otaxane and (b) polythiophene polyrotaxane.
- ResearchGate. (2025). (PDF) Synthesis, properties and biological activity of thiophene: A review.
- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
- Google Patents. (n.d.). Substituted thienyl sulphonyl(thio) ureas as herbicides. HK1020279A.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- ResearchGate. (2025).
- MDPI. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2.
- PMC - NIH. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S)
- PMC - PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
- Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.
- MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
- Bruker. (n.d.). Agrochemicals.
- Wikipedia. (n.d.). Thiophene.
- PubMed. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2.
- ResearchGate. (2025). Synthesis and Pesticidal Properties of Thio and Seleno Analogs of Some Common Urea Herbicides.
- SHIMADZU CORPORATION. (n.d.). Analysis of Thiophene in Benzene by GC-FPD.
- MDPI. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
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Troubleshooting & Optimization
Technical Support Center: 2-(Methylthio)thiophene Synthesis
Welcome to the technical support center for the synthesis of 2-(Methylthio)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. As your partner in the lab, we aim to provide not just procedures, but a deeper understanding of the reaction mechanics to empower you to improve your yields and purity.
The predominant and most direct route to this compound involves the regioselective lithiation of thiophene at the C2 position, followed by an electrophilic quench with dimethyl disulfide (DMDS). While straightforward in principle, this synthesis is sensitive to several parameters that can significantly impact yield and purity. This guide will address the most common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions we receive regarding the synthesis of this compound.
Q1: My yield of this compound is consistently low. What is the most common reason for this? A1: The most frequent cause of low yields is inefficient lithiation. This step is highly sensitive to moisture and temperature. Trace amounts of water will quench the n-butyllithium (n-BuLi) reagent, and temperatures above -60 °C can lead to side reactions with common ether solvents like THF.[1][2]
Q2: I see a significant amount of unreacted thiophene in my crude product. What went wrong? A2: This is another indicator of incomplete lithiation. This could be due to insufficient n-BuLi, poor quality (partially degraded) n-BuLi, or the presence of moisture in the starting materials or solvent. It is crucial to use freshly titrated n-BuLi and rigorously dried solvent and glassware.[3]
Q3: My crude NMR shows a complex mixture of products, not just the desired this compound. What are the likely side products? A3: Common side products include 2,5-bis(methylthio)thiophene from double substitution, and potentially 2-butylthiophene if the intermediate 2-lithiothiophene reacts with the n-butyl bromide byproduct from the n-BuLi synthesis. The formation of 2,2'-bithienyl through oxidative coupling of the lithiated intermediate is also possible, especially if air is introduced.[4]
Q4: The reaction mixture turns dark brown or black during the lithiation step. Is this normal? A4: A color change to yellow or light orange upon addition of n-BuLi is typical for lithiation. However, a very dark brown or black color, especially if it appears rapidly, may suggest decomposition or polymerization, often caused by allowing the reaction temperature to rise too high or the presence of impurities.
Q5: How can I confirm that the initial lithiation step was successful before adding the dimethyl disulfide? A5: A common validation technique is to take a small aliquot from the reaction mixture after the lithiation step and quench it with a deuterated electrophile, such as deuterium oxide (D₂O). Analysis of this quenched sample by ¹H NMR should show the disappearance of the proton signal at the 2-position of the thiophene ring, confirming successful deprotonation.
Troubleshooting and Optimization Guide
This section provides a more in-depth analysis of common problems and detailed protocols for yield improvement.
Issue 1: Low Conversion and Poor Yield
Low yield is the most common frustration in this synthesis. The root cause almost always lies in the initial deprotonation step.
Logical Troubleshooting Workflow
Caption: Optimized experimental workflow for synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add thiophene (1.0 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.05 eq, freshly titrated) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the resulting light-yellow solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add dimethyl disulfide (DMDS, 1.1 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. A color change and slight exotherm may be observed.
-
Warming: After the DMDS addition, stir the mixture at -78 °C for an additional hour before allowing it to slowly warm to room temperature overnight.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid. Collect the fraction boiling at the appropriate temperature for your vacuum level.
References
- King, W. J., & Nord, F. F. (1949). Thiophene Series. V. Wolff-Kishner Reductions. Journal of Organic Chemistry, 14, 638–42. [Link]
- Chadwick, D. J., & Willbe, C. (1977). Lithiation of thiophene and furan derivatives. Journal of the Chemical Society, Perkin Transactions 1, 887-893. [Link]
- Swanston, J. (2006). Thiophene. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- Wikipedia. Thiophene. [Link]
- Organic Syntheses. Thiophene, 2-chloromethyl-. Organic Syntheses Procedure. [Link]
- University of Rochester Chemistry. Directed (ortho)
- Chemistry Stack Exchange. (2020). lithiation between thiophene with n-buthyllithium. [Link]
- Hossaini, Z., et al. (2023).
- n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023). Chempedia. [Link]
- Wikipedia. n-Butyllithium. [Link]
- Demers, J. (2015). Am I overlooking something in n-BuLi reactions?
- Myers, A. Organolithium Reagents. Harvard University Chemistry Handout. [Link]
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Technical Support Center: Synthesis of 2-(Methylthio)thiophene
Welcome to the technical support center for the synthesis of 2-(Methylthio)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this important building block.
Troubleshooting Guide: Side Reactions & Optimization
The synthesis of this compound, most commonly achieved by the lithiation of thiophene followed by quenching with dimethyl disulfide (DMDS), is a generally reliable transformation. However, several side reactions can occur, leading to reduced yields and purification challenges. This section addresses the most common issues in a question-and-answer format.
Question 1: My yield of this compound is low, and I'm observing the formation of 2,5-bis(methylthio)thiophene. What's causing this and how can I prevent it?
Answer:
The formation of 2,5-bis(methylthio)thiophene is a classic example of over-reaction, which can arise from a few key factors related to the initial lithiation step.
Probable Causes:
-
Di-lithiation of Thiophene: The primary cause is the formation of 2,5-dilithiothiophene. While the proton at the 2-position of thiophene is the most acidic and is preferentially removed by strong bases like n-butyllithium (n-BuLi), the use of excess n-BuLi or the presence of additives that increase its reactivity can lead to the removal of the second proton at the 5-position.[1][2] This di-lithiated intermediate then reacts with two equivalents of dimethyl disulfide to yield the 2,5-disubstituted product.
-
Reaction Temperature: Running the lithiation at temperatures higher than recommended (typically -78 °C to -20 °C) can increase the rate of di-lithiation.[3][4]
-
Presence of Coordinating Agents: Additives like tetramethylethylenediamine (TMEDA) are known to increase the basicity and reactivity of organolithium reagents by breaking down their aggregate structures.[5][6] While useful for difficult deprotonations, TMEDA can promote di-lithiation of thiophene if not used judiciously.[7][8]
Solutions & Optimization:
-
Stoichiometry Control: Carefully titrate your n-BuLi solution before use to know its exact concentration and use no more than 1.0 equivalent relative to thiophene.
-
Temperature Management: Maintain a low temperature (ideally -78 °C) during the addition of n-BuLi and for a period afterward to ensure selective mono-lithiation.[3]
-
Controlled Addition: Add the n-BuLi solution slowly (dropwise) to the thiophene solution. This helps to dissipate the heat of reaction and maintain a localized low concentration of the base, disfavoring di-lithiation.
-
Avoid Unnecessary Additives: Unless you are working with a substituted thiophene that is difficult to deprotonate, avoid using TMEDA or other reactivity-enhancing additives.
Question 2: I've noticed the formation of 2,2'-bithiophene in my crude product. What is the source of this impurity?
Answer:
The presence of 2,2'-bithiophene is a common issue and typically points to an oxidative coupling side reaction.
Probable Cause:
-
Oxidative Homocoupling: The intermediate, 2-thienyllithium, can undergo oxidative coupling to form 2,2'-bithiophene.[9] This is often facilitated by the presence of trace amounts of oxygen or other oxidizing agents in the reaction mixture.
Solutions & Optimization:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., dry argon or nitrogen). This involves using well-dried glassware and solvents, and purging the reaction vessel with inert gas before adding reagents.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Question 3: My reaction is sluggish, and upon workup, I recover a significant amount of unreacted thiophene. What could be the problem?
Answer:
Recovering a large amount of starting material points to an incomplete initial lithiation step.
Probable Causes:
-
Inactive n-Butyllithium: Organolithium reagents are sensitive to moisture and air and can degrade over time, leading to a lower actual concentration than stated on the bottle.
-
Insufficient Reaction Time or Temperature: While low temperatures are crucial to prevent side reactions, the lithiation step still requires sufficient time to go to completion.
-
Presence of Protic Impurities: Any moisture in the solvent or on the glassware will quench the n-BuLi, rendering it ineffective for deprotonating thiophene.[3]
Solutions & Optimization:
-
Titrate Your n-BuLi: Always titrate your n-butyllithium solution before use to determine its active concentration. A common method is the double titration method described by Kofron and Baclawski.
-
Optimize Reaction Conditions: After the addition of n-BuLi at low temperature, allow the reaction to stir for a sufficient time (e.g., 30-60 minutes) before adding the electrophile.[4] You can also allow the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) to ensure complete lithiation, but this should be done cautiously to avoid promoting side reactions.
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere. Use anhydrous solvents.
Question 4: After adding dimethyl disulfide, my reaction mixture turns cloudy and I get a complex mixture of products, including some that seem to have lost the methylthio group. What is happening?
Answer:
A complex product mixture after the addition of dimethyl disulfide (DMDS) can indicate side reactions involving the electrophile itself or subsequent reactions of the desired product.
Probable Causes:
-
Attack at the Sulfur-Sulfur Bond: The 2-thienyllithium is a strong nucleophile and attacks the S-S bond of DMDS. The desired reaction involves the displacement of a methylthiolate anion (CH₃S⁻). However, other reaction pathways can occur.
-
Thiolate-Disulfide Exchange: The initially formed lithium 2-thiophenethiolate can potentially react with DMDS.
-
Reaction with Solvent: At elevated temperatures, n-BuLi can react with ethereal solvents like THF.[3][6] This can generate reactive species that lead to byproducts.
Solutions & Optimization:
-
Low-Temperature Addition of DMDS: Add the dimethyl disulfide at a low temperature (e.g., -78 °C) to control the reactivity.
-
Purified DMDS: Ensure the dimethyl disulfide used is of high purity. Impurities could lead to unexpected side reactions.[10]
-
Controlled Warming: After the addition of DMDS, allow the reaction to warm to room temperature slowly to ensure the reaction goes to completion without promoting side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and generally reliable method is the deprotonation of thiophene at the 2-position using a strong base, typically n-butyllithium, followed by quenching the resulting 2-thienyllithium with dimethyl disulfide.[4][9]
Q2: Can I use a Grignard reagent instead of an organolithium reagent?
A2: Yes, it is possible to prepare a thiophene Grignard reagent, such as 2-thienylmagnesium bromide, from 2-bromothiophene and magnesium metal.[11][12] This Grignard reagent can then be reacted with dimethyl disulfide.[13] However, this route requires starting from the more expensive 2-bromothiophene and may present its own set of side reactions, such as Wurtz coupling. The direct lithiation of thiophene is often more atom-economical.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
n-Butyllithium is pyrophoric: It can ignite spontaneously on contact with air. It should be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Thiophene and this compound are flammable and have strong odors: All manipulations should be carried out in a well-ventilated fume hood.
-
Dimethyl disulfide has an extremely unpleasant and persistent odor: Handle it with care in a fume hood.
-
Quenching: The reaction should be quenched carefully, typically by slowly adding it to an aqueous solution, as unreacted organolithium reagents react violently with water.[3]
Q4: What is the best way to purify the crude this compound?
A4: Vacuum distillation is the most common and effective method for purifying this compound.[14] It allows for the separation of the product from non-volatile impurities and byproducts with significantly different boiling points. If distillation is insufficient to separate close-boiling impurities, column chromatography on silica gel can be employed.[15]
Q5: My final product has a yellowish tint. Is this normal?
A5: While pure this compound is a colorless liquid, a slight yellowish tint is common in samples that are not highly purified and can indicate the presence of minor, often colored, impurities. If high purity is required, further purification by distillation or chromatography is recommended.
Data & Protocols
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Potential Outcome if Deviated |
| Reagents | ||
| Thiophene | 1.0 eq | - |
| n-BuLi | 1.0 eq (titrated) | >1.0 eq: 2,5-bis(methylthio)thiophene formation<1.0 eq: Incomplete reaction |
| Dimethyl Disulfide | 1.0 - 1.1 eq | <1.0 eq: Incomplete reaction |
| Reaction Conditions | ||
| Solvent | Anhydrous THF or Diethyl Ether | Wet solvent: Quenching of n-BuLi, low yield |
| Lithiation Temperature | -78 °C to -20 °C | >-20 °C: Increased di-lithiation and side reactions with solvent |
| Lithiation Time | 30 - 60 min | Too short: Incomplete lithiation |
| DMDS Addition Temp. | -78 °C | Higher temps: Potential for more side products |
| Work-up & Purification | ||
| Quench | Saturated aq. NH₄Cl or H₂O | Uncontrolled quench: Safety hazard |
| Purification Method | Vacuum Distillation | - |
| Expected Yield | 65-85% | - |
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophene
-
n-Butyllithium (in hexanes)
-
Dimethyl disulfide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add thiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to -20 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add dimethyl disulfide (1.05 eq) via syringe, again keeping the internal temperature below -70 °C.
-
After the addition, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slowly pouring it into a beaker containing saturated aqueous NH₄Cl solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and a common side reaction.
Caption: Desired reaction pathway for this compound.
Caption: Formation of a common over-reaction byproduct.
References
- Bulling, B. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace. [Link]
- Semantic Scholar. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. [Link]
- Wikipedia. (2023). Thiophene. [Link]
- Brandsma, L., & Verkruijsse, H. D. (1977). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 96(3), 88-91.
- ResearchGate. (n.d.).
- Myers, A. G. (n.d.). Organolithium Reagents. Harvard University.
- Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. [Link]
- Organic Chemistry Portal. (2005).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Clark, P. D., Mann, R. S., & Lesage, K. L. (1992). Reactions of dimethyl polysulfides with organomagnesium reagents. Canadian Journal of Chemistry, 70(1), 29-35.
- Wikipedia. (2023). n-Butyllithium. [Link]
- ResearchGate. (n.d.). Scheme 1: (a) Preparation of thiophene Grignard monomer and synthesis.... [Link]
- Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Wikipedia. (2023). 2-Methylthiophene. [Link]
- LinkedIn. (2023).
- Google Patents. (n.d.). CN103483310A - Synthesis method of 2-thiopheneethanol.
- Wikipedia. (2023). Dimethyl disulfide. [Link]
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
- Journal of the American Chemical Society. (1982). Directed ortho-lithiation of lithium thiophenolate.
- Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Reddit. (2021).
- National Institutes of Health. (2024).
- Reddit. (2018).
- Springer. (2017).
- National Institutes of Health. (2018).
- ResearchGate. (n.d.).
- International Journal of Pharmaceutical Quality Assurance. (2021).
- Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
- National Institutes of Health. (n.d.). This compound. [Link]
- The Good Scents Company. (n.d.). 2-methyl thiophene. [Link]
- Cedre.fr. (n.d.). Dimethyl disulphide - Chemical Response Guide. [Link]
Sources
- 1. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study | Semantic Scholar [semanticscholar.org]
- 2. reddit.com [reddit.com]
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- 5. people.uniurb.it [people.uniurb.it]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
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- 9. Thiophene - Wikipedia [en.wikipedia.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of 2-(Methylthio)thiophene under acidic conditions
Welcome to the technical support center for 2-(Methylthio)thiophene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and degradation of this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a valuable intermediate in synthetic chemistry.[1][2] However, its stability can be a concern, especially when subjected to acidic environments during reactions or purification processes. The thiophene ring, while aromatic, is susceptible to electrophilic attack, and the methylthio group can also be involved in degradation pathways. Understanding these potential issues is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic media?
A1: Under acidic conditions, this compound can degrade through several pathways:
-
Electrophilic Attack on the Thiophene Ring: The thiophene ring is electron-rich and can be protonated or attacked by other electrophiles in acidic media. This can lead to the formation of unwanted byproducts or polymerization.[3][4][5]
-
Polymerization: Acid catalysts can induce the polymerization of thiophene and its derivatives, resulting in the formation of insoluble, often colored, materials.[6][7]
-
Cleavage of the Methylthio Group: While thioethers are generally more stable to hydrolysis than thioesters, strong acidic conditions can potentially lead to the cleavage of the C-S bond, although this is less common than reactions involving the thiophene ring itself.[3][8]
Q2: How can I visually identify potential degradation of my this compound sample?
A2: While not a definitive confirmation, visual inspection can offer initial clues. Signs of potential degradation include:
-
Color Change: A pure sample of this compound is typically a colorless to light yellow liquid. The appearance of a darker yellow, brown, or black color can indicate the formation of degradation products or polymers.
-
Formation of Precipitate: The appearance of solid material in your liquid sample, especially if it is insoluble, can be a sign of polymerization.
-
Change in Odor: While subjective, a significant change from the characteristic odor of the compound may suggest chemical transformation.
If you observe any of these changes, it is highly recommended to verify the purity of your sample using analytical techniques.
Q3: What analytical methods are recommended for assessing the purity and degradation of this compound?
A3: To accurately determine the purity of your sample and identify any degradation products, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A diode array detector (DAD) can provide spectral information to help in the preliminary identification of impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the starting material and to identify the structure of major degradation products if they can be isolated.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound under acidic conditions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield in an acid-catalyzed reaction | Degradation of the starting material under the reaction conditions. | 1. Lower the reaction temperature: Many degradation pathways are accelerated at higher temperatures. 2. Reduce the concentration of the acid catalyst: Use the minimum effective concentration of the acid. 3. Decrease the reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed. 4. Consider a milder acid catalyst: If possible, switch to a less harsh acidic catalyst. |
| Formation of a dark, insoluble precipitate | Acid-induced polymerization of the thiophene ring.[6][7] | 1. Use a lower concentration of the reactant: High concentrations can favor polymerization. 2. Add the acid catalyst slowly and at a low temperature: This can help to control the reaction rate and minimize side reactions. 3. Work in a dilute solution: This can reduce the likelihood of intermolecular reactions leading to polymers. |
| Appearance of unexpected peaks in HPLC or GC analysis | Formation of degradation products. | 1. Characterize the impurities: Use MS and NMR to identify the structure of the degradation products. This will provide insight into the degradation pathway. 2. Optimize reaction and work-up conditions: Based on the identity of the byproducts, modify the experimental parameters to minimize their formation. For example, if you identify products of electrophilic substitution, you may need to protect the thiophene ring. |
| Inconsistent results between experimental runs | Gradual degradation of the this compound stock solution. | 1. Store the compound properly: Keep this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Check the purity of the starting material before each use: Run a quick purity check (e.g., by TLC or a fast GC method) to ensure the integrity of your starting material. 3. Prepare fresh solutions: If you are using a solution of this compound, prepare it fresh before use, especially if the solvent is acidic. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.
Objective: To evaluate the stability of this compound in the presence of acid and to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column and a DAD detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acid Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic samples with an appropriate amount of 0.1 M NaOH.
-
Analyze the samples using a validated, stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound at each time point.
-
Analyze the UV spectra of the degradation products to gain preliminary information about their structure.
-
If significant degradation is observed, consider scaling up the experiment to isolate and identify the degradation products using MS and NMR.
-
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under acidic conditions.
Caption: Potential degradation pathways for this compound under acidic conditions.
Sources
- 1. This compound CAS#: 5780-36-9 [m.chemicalbook.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic substitution on thiophene [quimicaorganica.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Methylthio)thiophene
Welcome to the technical support resource for 2-(Methylthio)thiophene (CAS: 5780-36-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, proper storage, and effective use of this versatile synthetic intermediate. As your Senior Application Scientist, I have structured this center to address the most common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of this compound, from initial receipt and storage to its basic properties.
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is critical to store it under controlled conditions. The recommended storage temperature is between 2-8°C[1]. Furthermore, this compound should be stored under an inert nitrogen atmosphere[1]. The causality here is twofold: refrigeration slows down potential degradation pathways, while the inert atmosphere prevents oxidation of the electron-rich thiophene ring and the methylthio group. Always ensure the container is tightly sealed after use to prevent moisture and air from entering.
Q2: What are the primary hazards associated with this compound and the necessary personal protective equipment (PPE)?
A2: this compound is classified as harmful if swallowed and may cause allergic skin reactions, serious eye damage or irritation, and potential respiratory irritation[2]. Therefore, a comprehensive approach to safety is non-negotiable.
-
Eye/Face Protection: Always wear safety goggles or a face shield that complies with European Standard EN166 or equivalent regulations[3].
-
Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if any signs of degradation are observed[3].
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, consider additional protective clothing[3].
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors[3][4].
Q3: My freshly opened bottle of this compound has a slight yellow tint. Is this normal?
A3: Yes, this is within the expected product specifications. The appearance of this compound is described as a clear, colorless to pale yellow liquid[5]. A pale yellow color does not typically indicate significant degradation. However, a noticeable darkening to brown or the appearance of precipitates would be cause for concern and should prompt a purity re-evaluation before use.
Q4: Can you provide a summary of the key physical and chemical properties for this compound?
A4: Certainly. Having these parameters readily available is crucial for experimental planning.
| Property | Value | Source |
| CAS Number | 5780-36-9 | [1][2] |
| Molecular Formula | C₅H₆S₂ | [2][5] |
| Molecular Weight | 130.2 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Boiling Point | 100 °C (unspecified pressure); 82-84°C at 15 mm Hg | [1] |
| Density | 1.1752 g/cm³ | [1] |
| Refractive Index | 1.5925-1.5975 (@ 20°C) | [5] |
| Purity (Typical) | ≥96.0% (by GC) | [5] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, following a logical problem-and-solution format.
Purity and Stability Issues
Q1: I've stored my this compound for several months and it has darkened significantly. What is the likely cause and how should I proceed?
A1: Significant darkening of the compound suggests potential degradation. The methylthio group (-SCH₃) is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, especially if the compound was inadvertently exposed to air or oxidizing contaminants. The thiophene ring itself can also undergo slow polymerization or degradation, particularly if exposed to light or trace acidic impurities.
Before using the material, its purity must be verified. The workflow below provides a decision-making process for this scenario.
Caption: Decision tree for handling discolored this compound.
Q2: How can I confirm the identity and purity of this compound if I suspect contamination?
A2: The two most effective methods for routine purity and identity confirmation are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): As a volatile liquid, this compound is well-suited for GC analysis. A purity assay of ≥96.0% is a common specification[5]. This method is excellent for detecting volatile impurities.
-
¹H NMR Spectroscopy: This provides structural confirmation. You should expect to see signals corresponding to the thiophene ring protons and a singlet for the methyl protons of the -SCH₃ group. Integration of these signals can give a good indication of purity relative to proton-containing impurities.
Reactivity and Experimental Issues
Q3: My lithiation reaction on the thiophene ring is giving low yields. What could be the issue?
A3: Low yields in the lithiation of substituted thiophenes often stem from a few key factors. This compound is typically deprotonated at the 5-position (alpha to the sulfur atom and meta to the methylthio group).
-
Reagent Quality: Ensure your organolithium reagent (e.g., n-BuLi, LDA) has been recently titrated. Degradation of the reagent is a very common cause of reaction failure.
-
Water Contamination: The reaction is extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Competitive Reactions: The sulfur of the methylthio group is a Lewis basic site and can coordinate to the lithium cation. While deprotonation is generally favored, this coordination can influence reactivity. Running the reaction at very low temperatures (e.g., -78°C) is critical to minimize side reactions.
-
Incorrect Quenching: Ensure your electrophile is pure and the quenching procedure is appropriate for your specific reaction.
Q4: I am using this compound as an intermediate. What are its primary synthetic applications?
A4: this compound is a valuable building block in synthetic chemistry. Its primary use is as an intermediate where the methylthio group can be a directing group for further functionalization of the thiophene ring or can be transformed itself. A documented application is its use in the preparation of 2-thiocyanato-thiophene through reaction with cyanogen iodide[1][6]. The thiophene nucleus is a common scaffold in medicinal chemistry, and derivatives are explored for a wide range of biological activities[7].
Experimental Protocols & Workflows
Protocol 1: Safe Handling and Aliquoting Workflow
This protocol ensures that the integrity of the bulk material is maintained while providing smaller quantities for daily experimental use.
Caption: Workflow for the safe aliquoting of this compound.
Protocol 2: General Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation (Typical Conditions):
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1.
-
Column: A standard non-polar column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate the resulting chromatogram.
-
Calculate the purity by the area percent method, where the area of the main product peak is divided by the total area of all peaks.
-
Disclaimer: This is a general guideline. The specific method parameters may need to be optimized for the particular instrumentation and column used in your laboratory.
References
- 2-Methylthiophene | C5H6S | CID 11126 - PubChem.
- Thiophene, 2-chloromethyl - Organic Syntheses Procedure.
- This compound | C5H6S2 | CID 79844 - PubChem.
- 2-Methylthiophene Analytical Standard - Exporter, Manufacturer & Supplier.
- 2-Methylthiophene - Wikipedia.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. - Phytochemistry Reviews.
- Thiophene, 2-methyl- - NIST WebBook.
Sources
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- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Purifying Crude 2-(Methylthio)thiophene
Welcome to the technical support center for the purification of 2-(Methylthio)thiophene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised quality of the final product. This guide provides a structured approach to identifying and removing common impurities from crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. Common synthesis methods, such as the reaction of 2-lithiothiophene with dimethyl disulfide or the alkylation of thiophene-2-thiol, can introduce specific contaminants.
Common Impurities Include:
-
Unreacted Starting Materials: Residual thiophene, 2-thienyllithium, or dimethyl disulfide.
-
Isomeric Byproducts: 3-(Methylthio)thiophene, although typically a minor component due to the preferential reactivity at the 2-position of the thiophene ring.[3]
-
Over-Alkylated Products: Such as 2,5-bis(methylthio)thiophene.
-
Oxidation Products: Thiophene-based compounds can be susceptible to oxidation, leading to the formation of sulfoxides or other oxygenated species, especially if exposed to air and light over time.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., diethyl ether, tetrahydrofuran) and byproducts from quenching agents.
-
Polymeric Materials: Strong acids or high temperatures can sometimes lead to the polymerization of thiophene derivatives.[4]
Q2: My purified this compound is a pale yellow liquid. Is this indicative of impurities?
A2: While pure this compound is typically described as a colorless to pale yellow liquid, a distinct yellow or brownish color can indicate the presence of impurities.[5] These could be oxidized species or trace amounts of colored byproducts. If the color is accompanied by an unusual odor (beyond the characteristic sulfurous smell), further purification is recommended.
Q3: What is the best general-purpose method for purifying crude this compound?
A3: For general-purpose purification to remove non-volatile impurities and byproducts with significantly different boiling points, vacuum distillation is the most effective and widely used method.[6] this compound has a boiling point of approximately 82-84°C at 15 mmHg, which allows for its separation from higher-boiling impurities without thermal degradation.[7]
Q4: I'm observing decomposition of my product during distillation, even under vacuum. What could be the cause?
A4: Decomposition during distillation can be attributed to several factors:
-
Excessive Temperature: Ensure the heating mantle temperature is not set too high. The pot temperature should be kept as low as possible to achieve a steady distillation rate.
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition at elevated temperatures.[8][9] A pre-distillation aqueous wash with a dilute sodium bicarbonate solution, followed by a water wash and thorough drying, can mitigate this.
-
Air Leaks in the Vacuum System: Oxygen ingress at high temperatures can lead to oxidation. Ensure all joints in your distillation apparatus are well-sealed.
-
Prolonged Heating: Do not heat the distillation pot for an extended period. It is best to perform the distillation in a timely manner.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during the purification of this compound.
Issue 1: Incomplete Separation of Impurities via Distillation
Scenario: After vacuum distillation, GC-MS analysis still shows the presence of impurities with boiling points close to that of this compound.
Root Cause Analysis and Solutions:
-
Inefficient Fractionation: A simple distillation setup may not be sufficient for separating close-boiling impurities.
-
Corrective Action: Employ fractional distillation using a Vigreux or packed column (e.g., Raschig rings). This increases the number of theoretical plates, enhancing separation efficiency.
-
-
Azeotrope Formation: Certain impurities may form an azeotrope with the product, making separation by distillation alone difficult.
-
Corrective Action: Consider alternative purification methods such as column chromatography or a chemical treatment to remove the problematic impurity prior to distillation.
-
Issue 2: Low Yield After Column Chromatography
Scenario: Attempting to purify this compound using silica gel column chromatography results in a significant loss of product.
Root Cause Analysis and Solutions:
-
Compound Adsorption/Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the decomposition of sensitive sulfur-containing compounds.
-
Corrective Action:
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a suitable base, such as triethylamine, mixed with the eluent.[10]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
-
-
Inappropriate Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute at all.[11]
-
Corrective Action: Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A common solvent system for thiophene derivatives is a mixture of hexane and ethyl acetate.[10]
-
Issue 3: Presence of Oxidized Impurities
Scenario: ¹H NMR or GC-MS analysis indicates the presence of sulfoxide or other oxidized species.
Root Cause Analysis and Solutions:
-
Air Oxidation: Thioethers can be susceptible to air oxidation, which can be accelerated by light and heat.
-
Preventative Measures:
-
Inert Atmosphere: Handle the crude product and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, especially for chromatography.[12]
-
-
Corrective Action (Chemical Treatment):
-
Mild Reduction: A mild reducing agent can sometimes selectively reduce the sulfoxide back to the thioether. However, this would require careful selection of the reagent and subsequent repurification.
-
Aqueous Wash: A wash with a dilute solution of a mild reducing agent like sodium bisulfite might be effective in some cases.
-
-
Experimental Protocols
Protocol 1: Standard Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and those with boiling points significantly different from this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Thermometer
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the round-bottom flask (do not fill more than two-thirds full).
-
Install a cold trap between the distillation apparatus and the vacuum pump.
-
Carefully apply vacuum to the system.
-
Once a stable vacuum is achieved (e.g., ~15 mmHg), begin gentle heating and stirring.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling forerun.
-
Collect the main fraction that distills at a constant temperature (82-84°C at 15 mmHg).[7]
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This method is useful for separating impurities with similar boiling points to the product.
Materials:
-
Crude this compound
-
Silica gel or neutral alumina
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture, optimized by TLC)
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack the chromatography column with the chosen stationary phase using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆S₂ | |
| Molecular Weight | 130.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 82-84 °C @ 15 mmHg | [7] |
| Density | 1.175 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.596 | [7] |
Visualizations
Workflow for Purification of this compound
Caption: A decision-making workflow for selecting the appropriate purification strategy for crude this compound.
References
- PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). 2-methylthiophene.
- Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-.
- Wikipedia. (n.d.). 2-Methylthiophene.
- Google Patents. (n.d.). Process for production of 2-thiophene aldehydes.
- Google Patents. (n.d.). Preparation of thioethers.
- Google Patents. (n.d.). Process for the purification of thiophene.
- Google Patents. (n.d.). Process for the purification of thiophenes.
- Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?
- G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins.
- Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- PubMed. (n.d.). Affinity chromatography purification of cytochrome c oxidase and b-c1 complex from beef heart mitochondria. Use of thiol-sepharose-bound Saccharomyces cerevisiae cytochrome c. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
- Reddit. (2024). Why is thiophene stable to acid?
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- HOPEMAX. (2025). What is the stability of 2 - Acetylthiophene under different conditions?
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. reddit.com [reddit.com]
- 5. 554-14-3 CAS MSDS (2-Methylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound CAS#: 5780-36-9 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hopemaxchem.com [hopemaxchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Troubleshooting 2-(Methylthio)thiophene purification by column chromatography
Welcome to the technical support center for the purification of 2-(Methylthio)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into overcoming common challenges associated with the column chromatography of this compound. As Senior Application Scientists, we understand that successful purification relies on a deep understanding of both the target molecule and the separation technique.
Compound Profile: this compound
Before initiating any purification, a thorough understanding of the compound's physical and chemical properties is essential. These properties dictate the optimal conditions for separation and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆S₂ | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | ~100 °C (at unspecified pressure) | [1] |
| Density | 1.175 g/cm³ | [1] |
| Refractive Index | 1.5960 | [1] |
| Storage Temp. | 2-8°C, stored under nitrogen | [1] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Q1: My this compound is not moving from the origin on the silica column, even with a relatively polar solvent system. What's happening?
A1: This issue, known as "streaking" or "spotting at the origin," can be particularly prevalent with sulfur-containing compounds. There are two primary causes:
-
Strong Interaction with Silica: The sulfur atoms in this compound possess lone pairs of electrons that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption. Thiophene derivatives can be sensitive to acidic conditions, and silica gel is inherently acidic, which can sometimes lead to decomposition.[4][5]
-
Inappropriate Solvent System: The chosen eluent may not be strong enough to displace the compound from the stationary phase.
Solutions:
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier, like triethylamine (NEt₃) or ammonia, to your mobile phase (typically 0.5-1% v/v).[5] Always test this on a TLC plate first to ensure it doesn't negatively affect your separation.
-
Switch Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[4] Florisil is another potential alternative.
-
Increase Solvent Polarity: Systematically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.
Q2: The separation on my column is significantly worse than what I predicted from my TLC plate. Why?
A2: This is a common and frustrating problem. The discrepancy between TLC and column performance often stems from issues with loading technique or overloading the column.
-
Overloading: The most frequent cause is loading too much crude material onto the column. A general rule of thumb is to use a silica-to-compound mass ratio of at least 50:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Poor Sample Loading: If the initial band of the compound is too wide, the separation will be compromised from the start. This happens if you dissolve your sample in too much solvent or a solvent that is stronger than the mobile phase.[6]
-
Thermal Effects: On a large scale, the heat generated from the solvent adsorbing onto the dry silica can cause issues. Slurry packing the column can help dissipate this heat evenly.[7]
Solutions:
-
Dry Loading: If your compound is poorly soluble in the starting eluent, or if you need to load a large amount, use the "dry loading" method. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[6][7] This powder can then be carefully added to the top of your packed column.
-
Minimize Loading Volume: When wet loading, dissolve your sample in the absolute minimum volume of the mobile phase or a slightly less polar solvent.[6]
-
Check TLC vs. Crude: Always run a TLC of the actual crude product you intend to purify. Sometimes, residual solvents or reagents in the crude mixture can alter the Rf value compared to a clean sample.[7]
Q3: I'm observing significant peak tailing. How can I get sharper, more defined bands?
A3: Peak tailing occurs when a portion of the compound moves down the column more slowly than the main band. This is often due to the same acidic interactions mentioned in Q1.
Solutions:
-
Use a Modifier: As with complete adsorption, adding 0.5-1% triethylamine or a similar base to your eluent can block the acidic sites on the silica, leading to more symmetrical peaks.
-
Increase Polarity Post-Elution: If the tailing is severe and your target compound has started to elute, you can sometimes "push" the rest of it off the column by gradually increasing the solvent polarity.[4] Be cautious, as this may cause impurities to co-elute.
-
Optimize Flow Rate: A flow rate that is too fast can worsen tailing by not allowing for proper equilibration between the stationary and mobile phases. Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[6] Finding the optimal flow rate is key.
Q4: What is a good starting solvent system for purifying this compound?
A4: this compound is a relatively non-polar compound due to its thiophene core and methylthio group.
-
Recommended Starting Point: A good starting point for TLC analysis is a non-polar solvent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane . Begin with a low polarity mixture, such as 99:1 or 95:5 (Hexane:Polar Solvent), and gradually increase the proportion of the more polar solvent.
-
Optimal Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[8] This range typically provides the best separation on a column. An Rf in this range ensures the compound interacts sufficiently with the silica gel for separation to occur without requiring an excessive volume of solvent for elution.
Experimental Protocols & Workflows
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This protocol is the most critical step before attempting column chromatography. It allows you to determine the ideal solvent system for separation.
-
Prepare TLC Chamber: Line a developing jar with filter paper and add your chosen solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Close the lid and allow the atmosphere to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). If spots are not UV-active, staining with potassium permanganate or iodine may be necessary.
-
Analyze and Iterate: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). If the desired compound's Rf is not between 0.25-0.35, adjust the solvent polarity and repeat the process until the optimal separation is observed.[8]
Workflow: Troubleshooting a Failed Separation
Use this decision tree to diagnose and solve common column chromatography problems.
Caption: Troubleshooting workflow for common column chromatography issues.
Protocol 2: Flash Column Chromatography of this compound
This protocol assumes an appropriate solvent system has been determined via TLC.
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent until the solvent level reaches the top of the silica.
-
Add another thin layer of sand on top of the packed silica gel to prevent disruption during sample loading.[9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3x the mass of the crude product) to the solution.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column, creating an even layer.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions immediately. Monitor the separation by collecting small, uniform fractions and analyzing them by TLC.
-
-
Gradient Elution (if necessary):
-
If separation between the target compound and impurities is poor, a gradient elution can be used. Start with a very non-polar solvent system and slowly and systematically increase the percentage of the polar solvent over the course of the separation.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Relationship between TLC and Column Performance
Understanding this relationship is key to designing a successful purification strategy.
Caption: Correlation between TLC Rf values and expected column elution behavior.
References
- This compound CAS#: 5780-36-9 - ChemicalBook. (n.d.).
- 2-Methylthiophene 98 554-14-3 - Sigma-Aldrich. (n.d.).
- This compound | C5H6S2 | CID 79844 - PubChem - NIH. (n.d.).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- Technical Support Center: Purification of 2-Thiophenemethanol - Benchchem. (n.d.).
- Column chromatography issues : r/chemistry - Reddit. (2024, July 16).
- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. (n.d.).
- FLASH OPTIMIZATION - Brian H. Northrop. (n.d.).
Sources
- 1. This compound CAS#: 5780-36-9 [m.chemicalbook.com]
- 2. This compound | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-甲基噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Stability and Decomposition of 2-Substituted Thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted thiophenes. This guide is designed to provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when studying the thermal properties of these important heterocyclic compounds. Understanding the thermal stability and decomposition pathways of thiophene derivatives is critical, as these characteristics significantly impact their synthesis, purification, storage, and ultimate application, particularly in pharmaceuticals where safety and stability are paramount.[1][2][3]
This resource is structured to address your needs proactively, moving from foundational knowledge in our FAQ section to specific, hands-on advice in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal behavior of 2-substituted thiophenes.
Q1: What are the typical decomposition temperatures for 2-substituted thiophenes?
A1: There is no single decomposition temperature; it is highly dependent on the molecular structure. However, many thiophene-based copolymers and nitrogen-rich heterocyclic drug candidates exhibit high thermal stability, often with decomposition onset temperatures (Tonset) above 250-380°C in an inert atmosphere.[3][4][5] For instance, certain polynitrogenated heterocyclic esters start to decompose above 250°C, while some thiophene-based copolymers are stable up to 380°C.[4][5] The parent thiophene ring itself is known for high thermal stability even at elevated temperatures and pressures.[6]
Q2: How does the substituent at the 2-position influence the thermal stability of the thiophene ring?
A2: The nature of the 2-substituent is a critical determinant of the molecule's overall thermal stability.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituent can alter the electron density of the thiophene ring, influencing bond strengths. While specific trends require empirical data, substituents that can delocalize electrons or form stable radical intermediates may affect the decomposition pathway.
-
Size and Steric Hindrance: Bulky substituents can introduce steric strain, potentially lowering the energy barrier for bond cleavage.
-
Functional Group Reactivity: Substituents with inherent thermal liabilities (e.g., azido or nitro groups) will often dictate the decomposition onset. For example, the thermolysis of azidovinylbenzo[b]thiophenes can lead to cyclization or fragmentation reactions depending on the substituent's position.[7][8]
-
Fusion to Aromatic Rings: Fusing the thiophene ring to another aromatic system, such as in benzothiophene, generally increases thermal stability.[6]
Q3: What are the primary decomposition products observed during the pyrolysis of thiophenes?
A3: Under inert pyrolysis conditions, the decomposition is complex. Theoretical and experimental studies show that unimolecular pyrolysis of thiophene is mainly initiated by ring-H migrations, rather than simple C-S bond rupture.[6][9] Major products can include:
-
Thioketene (SC₂H₂)
-
Ethyne (C₂H₂)
-
Thioformyl radical (HCS) and Carbon Disulfide (CS₂)[6][9] In the presence of oxygen (oxidative decomposition), the product profile becomes more complex, often including SO₂, H₂S, and various oxygenated derivatives.[9][10]
Q4: What are the best analytical techniques to study the thermal stability of my 2-substituted thiophene compound?
A4: A multi-technique approach is most effective.
-
Thermogravimetric Analysis (TGA): This is the foundational technique for determining thermal stability. It measures mass loss as a function of temperature, providing the decomposition onset temperature (Tonset) and information about the number of decomposition steps.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is crucial for identifying melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).[12][13] Running TGA and DSC simultaneously (TG/DSC) is highly efficient.[3]
-
Evolved Gas Analysis (EGA): Coupling the outlet of your TGA to a mass spectrometer (MS) or an FTIR spectrometer allows for the real-time identification of gaseous decomposition products.[3][14] This is invaluable for elucidating decomposition mechanisms.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves rapidly heating a sample to decomposition (pyrolysis) and then separating and identifying the smaller, volatile fragments using GC-MS.[15] It provides a detailed "fingerprint" of the decomposition products.[15]
Troubleshooting Guide for Experimental Workflows
This section addresses specific issues you may encounter during your analysis, providing potential causes and actionable solutions.
Q5: My TGA curve shows an unexpected mass loss at a low temperature (<150°C). Is my compound unstable?
A5: Not necessarily. Before concluding inherent thermal instability, consider these common causes:
-
Cause 1: Residual Solvent: The most frequent reason for early mass loss is the evaporation of residual solvent (e.g., water, ethanol, ethyl acetate) from the synthesis or purification steps.
-
Solution: Dry your sample thoroughly under high vacuum, possibly with gentle heating, before the TGA run. Run a blank TGA pan to ensure the instrument is clean. A slow heating rate (e.g., 2-5 °C/min) in the initial phase of the TGA experiment can sometimes help separate the solvent loss from the compound's decomposition.
-
-
Cause 2: Hygroscopic Sample: Some compounds readily absorb atmospheric moisture.
-
Solution: Handle and load your sample in a low-humidity environment, such as a glove box or a nitrogen-purged bag. Store samples in a desiccator.
-
-
Cause 3: Volatile Impurities: Low-boiling-point impurities from the reaction mixture could be present.
-
Solution: Re-verify the purity of your sample using techniques like NMR or LC-MS. If impurities are detected, re-purify the compound.
-
Q6: The decomposition onset temperature (Tonset) for my compound is not reproducible between TGA runs. What is causing this variability?
A6: Reproducibility issues in Tonset often stem from variations in experimental parameters.
-
Cause 1: Heating Rate: The observed Tonset is kinetically dependent on the heating rate. A faster heating rate will shift the entire decomposition curve to a higher temperature, resulting in a higher apparent Tonset.
-
Solution: Always use the same heating rate for all comparative experiments. A rate of 10 °C/min is a common standard, but consistency is the key. Report the heating rate with your results.
-
-
Cause 2: Sample Mass and Packing: Differences in sample mass and how it is packed in the TGA pan can affect heat transfer and the diffusion of evolved gases, leading to shifts in the decomposition profile.
-
Solution: Use a consistent sample mass (e.g., 3-5 mg) for all runs. Ensure the sample is spread thinly and evenly at the bottom of the pan rather than clumped in the center.
-
-
Cause 3: Atmosphere: The furnace atmosphere (inert vs. oxidative) dramatically affects decomposition.[3][14] Small leaks in the gas supply can introduce oxygen into an inert nitrogen or argon atmosphere.
-
Solution: Ensure a consistent and high-purity gas flow. Perform regular leak checks on your TGA system as part of routine maintenance. The thermal stability of many heterocycles is different in inert versus oxidizing conditions.[3]
-
Q7: My DSC shows a sharp exotherm right before or during mass loss in the TGA. How do I interpret this?
A7: A sharp exotherm coupled with mass loss is a strong indicator of a rapid, high-energy decomposition event. This is a critical safety consideration.
-
Interpretation: The exotherm represents the release of a significant amount of energy as the molecule fragments. This can indicate the potential for a thermal runaway reaction, especially with larger sample sizes. This is particularly relevant for compounds containing high-energy functional groups like nitro or azido groups.
-
Causality & Action: The energy released can accelerate the decomposition of the surrounding material. Crucially, you must treat such compounds as potentially explosive or shock-sensitive. When scaling up, conduct a thorough safety assessment. Use smaller quantities for initial analyses and ensure appropriate safety shielding is in place. The DSC data, specifically the enthalpy of decomposition (ΔHdec), can be used to quantify this energy release.[3]
Q8: I am using Py-GC-MS, but the resulting chromatogram is overly complex and I can't identify the primary decomposition pathways. What can I do?
A8: The complexity of a pyrogram is common because pyrolysis cleaves molecules at their weakest bonds, often leading to a wide array of fragments.[15]
-
Cause 1: Secondary Reactions: At high pyrolysis temperatures, the initial fragments can react with each other in the gas phase, creating a more complex mixture than the primary decomposition products.
-
Solution: Try performing a temperature-programmed pyrolysis. By analyzing the evolved products at different temperature intervals (e.g., from 200°C to 800°C in 100°C steps), you can distinguish primary, low-temperature fragments from secondary, high-temperature products.[16]
-
-
Cause 2: Single Pyrolysis Temperature Too High: A very high temperature (e.g., 1000°C) can cause excessive fragmentation into very small, less structurally informative molecules (like C₂H₂).
-
Solution: Optimize the pyrolysis temperature. Start lower (e.g., 500-600°C) and increase incrementally. The ideal temperature is one that provides sufficient fragmentation to volatilize the products without completely scrambling the structural information.
-
Visualized Workflows and Pathways
Standard Experimental Workflow for Thermal Analysis
The following diagram outlines a robust, self-validating workflow for characterizing the thermal properties of a new 2-substituted thiophene derivative.
Caption: A logical workflow for thermal analysis of 2-substituted thiophenes.
Simplified Unimolecular Pyrolysis Pathway
This diagram illustrates a conceptual decomposition pathway for a generic 2-substituted thiophene, highlighting key bond-cleavage events under pyrolysis conditions.
Caption: Potential decomposition pathways for 2-substituted thiophenes.
Detailed Experimental Protocols
Protocol 1: Standard TGA Analysis
-
Instrument Calibration: Ensure the TGA's temperature and mass are calibrated according to the manufacturer's guidelines using certified standards.
-
Pan Selection & Preparation: Use a clean, empty ceramic or platinum TGA pan. Tare the pan within the instrument.
-
Sample Loading: Accurately weigh 3-5 mg of your finely ground, dry 2-substituted thiophene sample directly into the tared pan. Record the exact mass. Distribute the sample evenly across the pan bottom.
-
Program Setup:
-
Initial Purge: Equilibrate the sample at a starting temperature (e.g., 30°C) for 10-15 minutes under a high-purity nitrogen atmosphere (flow rate: 50-100 mL/min) to ensure an inert environment.
-
Heating Ramp: Program a linear heating ramp from 30°C to a final temperature well above the final decomposition point (e.g., 600-800°C). A standard heating rate is 10 °C/min.
-
Data Acquisition: Set the instrument to record mass, time, and temperature.
-
-
Execution: Start the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), typically calculated by the instrument software as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.
Protocol 2: Standard DSC Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.
-
Pan Selection & Preparation: Place an empty aluminum DSC pan and a lid on the balance and tare.
-
Sample Loading: Weigh 2-4 mg of your dry sample into the pan.
-
Encapsulation: Crimp the lid onto the pan to encapsulate the sample. For volatile samples or those that may sublime, use hermetically sealed pans. Prepare an identical empty, sealed pan to serve as the reference.
-
Program Setup:
-
Atmosphere: Use a consistent nitrogen purge gas (20-50 mL/min).
-
Heating Program: A common program is to:
-
Equilibrate at a low temperature (e.g., 0°C or 25°C).
-
Ramp up at 10 °C/min to a temperature above the final expected thermal event.
-
Hold for 2 minutes.
-
Cool down at 10 °C/min back to the starting temperature.
-
-
-
Execution: Place the sample and reference pans into the DSC cell and start the experiment.
-
Data Analysis: Plot the heat flow (W/g) versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). Integrate the peak area to determine the enthalpy of the transition (ΔH in J/g).
References
- Thiophene - Wikipedia. Wikipedia.
- Gramec, D., et al. (2015). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate.
- Wang, H., et al. (2020). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega.
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.
- Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. ResearchGate.
- Altarawneh, M., et al. (2019). Thermal studies of chlorinated thiophenols. Open Research Newcastle.
- Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate.
- Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI.
- Wróbel, R., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences.
- Wróbel, R., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed.
- Ayele, D. W., et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Polymers (Basel).
- Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. ResearchGate.
- Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing.
- Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. ResearchGate.
- (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate.
- Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society.
- Szafraniec-Szczęsny, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials (Basel).
- Pyrolysis–gas chromatography–mass spectrometry - Wikipedia. Wikipedia.
- Thermal decomposition of thiirane and 2-methylthiirane: An experimental and theoretical study. ScholarBank@NUS.
- Decomposition method of thiophene. Google Patents.
- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
- Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Analytical Methods (RSC Publishing).
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org.
- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
- Scheme of thiol-thioester exchange and possible reaction pathways for... ResearchGate.
- Combining Differential Scanning Calorimetry and Cooling-Heating Curve Thermal Analysis to Study the Melting and Solidification Behavior of Al-Ce Binary Alloys. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
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Technical Support Center: Photodegradation Pathways of Alkylthiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkylthiophenes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the photodegradation of these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your photodegradation experiments. The solutions provided are based on established scientific principles and practical laboratory experience.
Issue 1: My alkylthiophene solution is bleaching, but I don't observe significant chain scission. What is happening?
Answer: This is a common observation and often points towards a photodegradation pathway dominated by reaction with singlet oxygen, leading to a loss of π-conjugation rather than cleavage of the polymer backbone.[1][2]
-
Causality: Poly(3-alkylthiophenes) can act as photosensitizers, transferring energy to molecular oxygen to generate highly reactive singlet oxygen. This species then attacks the electron-rich thiophene ring, leading to the formation of endoperoxides and subsequent ring-opening reactions. This disrupts the conjugated system, causing the characteristic photobleaching (loss of color), without necessarily breaking the main polymer chain.[1]
-
Troubleshooting Steps:
-
Deoxygenate your solvent: The most effective way to mitigate this is to thoroughly deoxygenate your solvent before dissolving the alkylthiophene. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.
-
Work under an inert atmosphere: Conduct your experiments in a glovebox or use Schlenk line techniques to maintain an oxygen-free environment.
-
Use a singlet oxygen quencher: If complete exclusion of oxygen is not feasible, consider adding a known singlet oxygen quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to your solution. This can help to confirm the role of singlet oxygen in your observed degradation.
-
Issue 2: I am observing rapid and irreproducible degradation of my alkylthiophene samples. What are the likely culprits?
Answer: Rapid and inconsistent degradation is often linked to the presence of photoactive impurities, particularly residual transition-metal catalysts from the synthesis of the alkylthiophene.[1]
-
Causality: Many synthetic routes for poly(3-alkylthiophenes) utilize transition-metal catalysts (e.g., FeCl₃, Ni(dppp)Cl₂). Trace amounts of these metals can remain in the final product and act as potent initiators for photooxidative degradation, leading to chain scission.[1] Their concentration can vary between batches, leading to poor reproducibility.
-
Troubleshooting Steps:
-
Purify your material: Before use, rigorously purify your alkylthiophene material. Techniques like Soxhlet extraction with different solvents (e.g., methanol, hexane, chloroform) can be effective in removing catalyst residues.
-
Characterize for metal content: If possible, use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual metal content in your samples. This will help you correlate degradation rates with impurity levels.
-
Control your light source: Ensure the intensity and spectral output of your light source are consistent between experiments. Use a radiometer to measure the light intensity at the sample position. Variations in light flux will directly impact the degradation rate.
-
Issue 3: How can I differentiate between photobleaching and chain scission in my experimental data?
Answer: Differentiating between these two degradation pathways requires a combination of analytical techniques that probe different aspects of the material's properties.
-
Causality: Photobleaching affects the electronic properties (UV-Vis absorption), while chain scission alters the molecular weight and distribution.
-
Recommended Analytical Workflow:
| Analytical Technique | What it Measures | Indication of Photobleaching | Indication of Chain Scission |
| UV-Vis Spectroscopy | Changes in the π-π* transition | Decrease in absorbance at λmax | Decrease in absorbance, possibly with a blue-shift in λmax |
| Gel Permeation Chromatography (GPC) | Molecular weight and distribution | Minimal change in molecular weight | Decrease in average molecular weight and broadening of the distribution |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups | Growth of peaks associated with C=O and O-H bonds | Similar to photobleaching, but potentially more pronounced |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical environment of protons/carbons | Loss of aromatic proton signals | Appearance of new signals corresponding to chain-end functionalities |
-
Experimental Protocol: Monitoring Photodegradation with UV-Vis and GPC
-
Prepare a stock solution of your alkylthiophene in a suitable solvent (e.g., chloroform, toluene).
-
Take an initial sample for UV-Vis and GPC analysis (t=0).
-
Expose the solution to a controlled light source.
-
At regular time intervals, withdraw aliquots of the solution.
-
For each aliquot, record the full UV-Vis spectrum and perform a GPC analysis.
-
Plot the change in λmax absorbance and the change in number-average molecular weight (Mn) as a function of irradiation time. A significant drop in absorbance with a minimal change in Mn suggests photobleaching is dominant. A concurrent decrease in both absorbance and Mn indicates that both processes are occurring, with chain scission being a significant pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation pathways for alkylthiophenes?
A1: The two primary photodegradation pathways for alkylthiophenes, particularly in the presence of oxygen, are:
-
Photobleaching via Singlet Oxygen: The conjugated thiophene backbone can photosensitize the formation of singlet oxygen (¹O₂). This highly reactive species can then attack the thiophene rings, leading to the formation of endoperoxides and subsequent ring-opening products. This disrupts the π-conjugation, causing a loss of color (photobleaching) without necessarily breaking the polymer chain.[1]
-
Chain Scission via Photooxidation: This pathway is often initiated by photoactive impurities, such as residual transition-metal catalysts from synthesis.[1] Upon irradiation, these impurities can generate radical species that lead to the formation of hydroperoxides on the polymer backbone. The subsequent photolysis of these hydroperoxides results in chain scission, reducing the molecular weight of the polymer.
Caption: Primary photodegradation pathways of poly(3-alkylthiophenes).
Q2: What is the role of the alkyl side chain in the photodegradation process?
A2: The length and branching of the alkyl side chain can influence the photodegradation rate and mechanism, primarily through steric and morphological effects. Longer or bulkier side chains can sterically hinder the approach of reactive species like singlet oxygen to the thiophene backbone, potentially slowing down the degradation process. Additionally, the side chains play a crucial role in the solid-state packing and morphology of the material, which in turn can affect the diffusion of oxygen and the accessibility of the conjugated backbone to light and reactive species.
Q3: How does the solvent environment affect the photodegradation of alkylthiophenes?
A3: The solvent plays a critical role in the photodegradation of alkylthiophenes in several ways:
-
Oxygen Solubility: The concentration of dissolved molecular oxygen, a key participant in both major degradation pathways, varies significantly between solvents.
-
Singlet Oxygen Lifetime: The lifetime of singlet oxygen is highly solvent-dependent. Halogenated solvents like chloroform and carbon tetrachloride can prolong the lifetime of singlet oxygen, potentially accelerating the photobleaching pathway.
-
Polymer Conformation: The solvent affects the conformation of the poly(3-alkylthiophene) chains (e.g., coiled vs. aggregated). This can influence the efficiency of photosensitization and the accessibility of the thiophene rings to reactive species.
Q4: What is a standard experimental setup for studying the photodegradation of alkylthiophenes?
A4: A standard setup for solution-phase photodegradation studies typically includes the following components:
Caption: A typical experimental setup for photodegradation studies.
-
Experimental Protocol: General Photodegradation Experiment
-
Sample Preparation: Prepare a dilute solution of the purified alkylthiophene in a spectroscopic grade, deoxygenated solvent. The concentration should be chosen to have an absorbance of ~0.1-0.5 at the irradiation wavelength to avoid inner filter effects.
-
Reactor Setup: Transfer the solution to a quartz cuvette or reaction vessel. Seal the vessel and maintain a positive pressure of an inert gas (e.g., argon) if an oxygen-free environment is required. For studies involving oxygen, a controlled flow of air or oxygen can be bubbled through the solution.[3] Place the vessel on a magnetic stirrer to ensure homogeneity.
-
Irradiation: Position the light source (e.g., a filtered xenon lamp or a specific wavelength laser) at a fixed distance from the sample. The light should pass through an appropriate filter to select the desired wavelength range for irradiation.
-
Monitoring: At set time intervals, temporarily stop the irradiation and record the UV-Vis spectrum of the solution. If other analyses are required, extract an aliquot for GPC, NMR, or other techniques.
-
Data Analysis: Plot the relevant parameters (e.g., absorbance at λmax, molecular weight) as a function of irradiation time to determine the degradation kinetics.[4]
-
References
- Abdou, M. S. A., & Holdcroft, S. (1993). Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. Macromolecules, 26(11), 2954-2962. [Link]
- Manceau, M., Rivaton, A., Gardette, J. L., Guillerez, S., & Lemaître, N. (2009). The mechanism of photo-and thermooxidation of poly(3-hexylthiophene) (P3HT) reconsidered. Solar Energy Materials and Solar Cells, 93(8), 1339-1349.
- Tournebize, A., Bussière, P., et al. (2013). New Insights into the Mechanisms of Photodegradation/Stabilization of P3HT:PCBM Active Layers Using Poly(3-hexyl-d13-Thiophene).
- ResearchGate. (n.d.). Experimental setup for desulfurization of thiophene.
- ResearchGate. (n.d.). Experimental setup for photocatalytic degradation.
- Spoerke, E. D., et al. (2016). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. Journal of Materials Chemistry A, 4(15), 5545-5553. [Link]
- ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies.
- ResearchGate. (n.d.). Setup of the photodegradation experiment.
- ETH Zurich Research Collection. (2024). The Aquatic Photochemistry of Thiophene Pollutants. [Link]
- MDPI. (n.d.). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation.
- White, J. R., & Turnbull, A. (1994). A critical assessment of techniques for monitoring polymer photodegradation.
- IJSRST. (n.d.). Analytical Methods for the Degradation of Phytoconstituents.
- University of Northern British Columbia. (n.d.). Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide.
- ACS Publications. (2006). Photocatalytic Degradation of Organic Compounds over Combustion-Synthesized Nano-TiO2. [Link]
- PubMed. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. [Link]
- Bentham Science. (2010).
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- ResearchGate. (n.d.). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview.
- MDPI. (n.d.). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning.
- ResearchGate. (n.d.). Photocatalytic Degradation of Organic Pollutants: A Review.
- SCIRP. (2014).
- ChemRxiv. (2024).
Sources
- 1. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution (1993) | Mohamed S. A. Abdou | 206 Citations [scispace.com]
- 2. Further insights into the photodegradation of poly(3-hexylthiophene) by means of X-ray photoelectron spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. web.viu.ca [web.viu.ca]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Thiophene Synthesis
Welcome to the technical support guide for managing exothermic reactions during thiophene synthesis. The construction of the thiophene ring, a critical scaffold in pharmaceuticals and materials science, often involves reactions that release significant amounts of heat.[1] Proper management of this thermal energy is not merely a matter of optimizing yield; it is a critical safety imperative to prevent equipment failure and, most importantly, ensure the well-being of laboratory personnel.
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies. We will move from the fundamental principles of exotherm control to specific, scenario-based solutions for problems you may encounter during your experiments.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to approach exothermic thiophene syntheses with competence and safety.
Q1: Why is rigorous temperature control so critical in thiophene synthesis?
A1: Many common and powerful methods for synthesizing thiophenes are inherently exothermic.[1] The primary risks associated with uncontrolled exotherms are:
-
Thermal Runaway: This is the most severe hazard. If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature can rise uncontrollably.[1] This accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop that can lead to violent boiling, vessel over-pressurization, and potentially an explosion.[1][2]
-
Product Decomposition: Thiophene and its derivatives can be sensitive to high temperatures. An uncontrolled temperature increase can lead to the decomposition of your desired product, drastically reducing yield and complicating purification.[1]
-
Reduced Selectivity: Many reactions have temperature-dependent side-product formation. For instance, in the Paal-Knorr synthesis, higher temperatures can favor the dehydration pathway that leads to furan byproducts instead of the desired thiophene.[3]
Q2: Which common thiophene synthesis routes are known to be exothermic?
A2: While the specific exothermicity depends on the substrates and scale, several classes of thiophene synthesis require careful thermal management.
| Synthesis Name | Typical Reactants | Key Considerations for Thermal Control |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds + a sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent).[4][5][6][7] | The reaction with sulfurizing agents is often highly exothermic. These reagents also act as dehydrating agents, and excess heat can promote the formation of furan byproducts.[3][6] |
| Gewald Synthesis | A ketone (with an α-CH₂ group), an activated nitrile (e.g., cyanoacetate), and elemental sulfur, typically with a base catalyst.[4][5][8][9] | This is a multi-component condensation that can have an induction period. The reaction is often gently heated (e.g., 40-50 °C) to initiate, but the subsequent cyclization can be exothermic.[8] |
| Fiesselmann Synthesis | Thioglycolic acid derivatives + α,β-acetylenic esters (or related compounds) in the presence of a base.[4][10][11] | The base-catalyzed condensation and subsequent cyclization steps can release significant heat. |
Q3: What are the fundamental strategies for proactively managing a potential exotherm?
A3: The best way to handle an exotherm is to plan for it. Proactive experimental design is paramount.
-
Controlled Reagent Addition: Never mix all reactants at once. The most reactive component should be added slowly (dropwise) to the reaction mixture using a pressure-equalizing dropping funnel or a syringe pump.[1] This ensures that heat is generated at a rate your cooling system can handle.
-
Adequate Cooling: Ensure your cooling system (ice bath, cryostat, jacketed reactor) has sufficient capacity for the scale of your reaction. An ice bath should be large enough to immerse the flask and should be actively stirred to ensure efficient heat transfer.[1]
-
Dilution: Performing the reaction in a larger volume of an appropriate solvent increases the overall thermal mass of the system.[1] This means the mixture can absorb more heat energy for each degree of temperature rise, effectively buffering against rapid spikes.
-
Efficient Agitation: Vigorous and efficient stirring is crucial. It ensures uniform temperature throughout the reaction mixture, preventing the formation of localized "hot spots" where the reaction can accelerate dangerously.[1]
-
Continuous Monitoring: Always have a calibrated thermometer or thermocouple monitoring the internal temperature of the reaction, not the bath temperature.[1]
Part 2: Troubleshooting Guide for Exothermic Events
This section provides direct answers to specific problems you might encounter during an experiment.
Issue 1: The reaction temperature is consistently overshooting the target, even with cooling.
-
Q: I'm adding my reagent, and the internal temperature keeps climbing 5-10 °C past my setpoint. What's wrong?
-
A: This is a clear sign that the rate of heat generation is outpacing the rate of heat removal.
| Possible Cause | Recommended Solution | Rationale |
| Rate of addition is too high. | Immediately pause the addition. Allow the temperature to return to the setpoint. Resume addition at a significantly slower rate. | This is the most common cause. Slowing the addition directly reduces the rate of the exothermic reaction, allowing the cooling system to catch up.[1] |
| Insufficient cooling. | Ensure your cooling bath is at the correct temperature and has adequate volume. For jacketed reactors, verify the coolant flow rate and temperature. Add more ice/dry ice to the bath if necessary. | The cooling system must have the capacity to dissipate the heat being generated. An undersized or poorly maintained bath is a common point of failure.[1] |
| Inadequate stirring. | Increase the stirring speed. Ensure the stir bar is not tumbling and is creating a deep vortex. | Poor agitation leads to poor heat transfer from the bulk of the reaction mixture to the walls of the flask and into the cooling medium.[1] |
| Reaction is too concentrated. | (For future experiments) Plan to use a larger volume of solvent. | Increasing the solvent volume provides a larger heat sink, moderating the temperature increase.[1] |
Issue 2: After a period of controlled reaction, the temperature suddenly spikes rapidly.
-
Q: The reaction was proceeding smoothly for 30 minutes, but now the temperature is climbing uncontrollably. What should I do?
-
A: This is a very dangerous situation that could indicate the beginning of a thermal runaway. Prioritize safety immediately.
| Possible Cause | Recommended Solution | Rationale |
| Induction period. | IMMEDIATELY STOP REAGENT ADDITION. Increase cooling to maximum. Be prepared for an emergency quench. | Some reactions have an induction period where reactants build up before reacting quickly.[1] This causes a sudden, large exotherm as the accumulated material reacts all at once. |
| Loss of cooling. | IMMEDIATELY STOP REAGENT ADDITION. Check your cooling system. Has the ice all melted? Is the cryostat still running? Is the coolant circulating? If cooling cannot be restored, proceed to emergency shutdown. | A failure in the cooling system while the reaction is ongoing will inevitably lead to a rapid temperature rise.[1] |
| Agitator failure. | IMMEDIATELY STOP REAGENT ADDITION. Check if the magnetic stirrer or overhead stirrer has stopped. | Without agitation, localized hot spots can form and initiate a runaway reaction that propagates through the unstirred mixture.[1] |
Visualizing the Troubleshooting Process
The following diagram outlines the logical flow for diagnosing and responding to temperature deviations.
Caption: A logical workflow for troubleshooting temperature deviations.
Part 3: Proactive Experimental Design & Safety Protocols
Protocol: Controlled Exothermic Thiophene Synthesis (General Procedure)
This protocol provides a framework for safely conducting a potentially exothermic reaction. It must be adapted to the specific stoichiometry and conditions of your chosen synthesis.
1. Pre-Reaction Setup & Risk Assessment:
- Conduct a thorough literature review to understand the specific hazards of your reactants and the expected exothermicity of the reaction.
- Ensure all glassware is free of cracks and defects.
- Set up the reaction in a certified, clean chemical fume hood.
- Prepare an appropriately sized cooling bath (e.g., ice/water, dry ice/acetone) and place it on a stir plate. Ensure you have extra cooling material on hand.
2. Reaction Assembly:
- Equip a round-bottom flask with a magnetic stir bar, a thermocouple or thermometer to measure the internal temperature, and a reflux condenser (if applicable).
- Attach a pressure-equalizing dropping funnel to one neck of the flask. This will be used for the controlled addition of the limiting or most reactive reagent.
- Establish an inert atmosphere (e.g., nitrogen or argon) if required by the reaction chemistry.
3. Execution & Monitoring:
- Charge the reaction flask with the initial reactants and solvent.
- Begin stirring and allow the mixture to cool to the target initial temperature (e.g., 0 °C).
- Begin the slow, dropwise addition of the second reactant from the dropping funnel.[1]
- CRITICAL: Continuously monitor the internal temperature. Adjust the addition rate to maintain the temperature within a narrow range (e.g., ±2 °C) of the target.[1]
- If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling if possible. Do not resume addition until the temperature is stable at the setpoint.
Visualizing the Experimental Workflow
Caption: General experimental workflow for managing exothermic reactions.
Part 4: Emergency Procedures for Thermal Runaway
If you suspect a thermal runaway is in progress, prioritize personal safety above all else.
Q: What are the signs of a thermal runaway and what are the immediate steps I must take?
A: Early detection is critical. Key indicators include:
-
A sudden, sharp, and accelerating increase in reaction temperature that does not respond to cooling.[1]
-
A rapid rise in pressure within the reaction vessel (if monitored).[1]
-
Abrupt changes in the mixture's color or viscosity.[1]
-
Vigorous, uncontrolled boiling of the solvent.[1]
Immediate Emergency Actions:
-
Stop Reagent Addition: Immediately cease adding any reagents to the mixture.[1]
-
Maximize Cooling: Increase coolant flow to the maximum setting or add more ice/dry ice to the bath.[1]
-
Alert Personnel: Clearly and loudly inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Shutdown: If the reaction cannot be controlled, be prepared to initiate your lab's specific emergency shutdown procedures, which may include quenching the reaction by adding a cold, inert solvent or a pre-determined quenching agent. This should only be done if you have assessed it to be safe.
-
Evacuate: If the situation cannot be brought under control quickly, lower the fume hood sash completely and evacuate the area immediately. Activate any emergency alarms if necessary.
Visualizing the Thermal Runaway Feedback Loop
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Validation & Comparative
A Comparative Analysis of Reactivity: 2-(Methylthio)thiophene vs. 2-Methylthiophene
A Guide for Researchers in Synthetic and Medicinal Chemistry
Thiophene and its derivatives are cornerstone scaffolds in modern chemistry, finding extensive application in pharmaceuticals, agrochemicals, and organic electronics.[1][2] The reactivity of the thiophene ring is highly tunable through substitution, making a deep understanding of substituent effects paramount for rational molecular design. This guide provides a detailed, evidence-based comparison of the chemical reactivity of two common building blocks: 2-(methylthio)thiophene and 2-methylthiophene. We will dissect their behavior in key chemical transformations, ground the observed differences in mechanistic principles, and provide actionable experimental protocols.
At a Glance: Electronic Effects and Predicted Reactivity
The reactivity of these two molecules is dictated by the electronic nature of their C2 substituent.
-
2-Methylthiophene: The methyl group (-CH₃) is a classical electron-donating group (EDG). It activates the thiophene ring towards electrophilic attack primarily through a combination of inductive effects (+I) and hyperconjugation.[3]
-
This compound: The methylthio group (-SCH₃) presents a more nuanced electronic profile. The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is powerfully counteracted by the donation of one of its lone pairs into the aromatic π-system via resonance (+M effect).
Generally, the resonance effect is the dominant factor in determining the rate of electrophilic aromatic substitution. The sulfur atom's ability to delocalize the positive charge in the reaction intermediate (the σ-complex) is significantly more potent than the activating effect of a methyl group. Therefore, it is predicted that This compound will be substantially more reactive towards electrophiles than 2-methylthiophene .
Comparative Reactivity in Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution is the hallmark reaction of thiophenes.[4][5] For 2-substituted thiophenes, the attack of an electrophile occurs almost exclusively at the C5 position, as this leads to a more stable σ-complex intermediate where the charge can be delocalized across the entire ring system, including the heteroatom.[6][7]
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a crucial transformation for building more complex molecules.[8] The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid.[9] Due to the high reactivity of thiophenes, milder catalysts than AlCl₃ are often preferred to prevent polymerization or side reactions.
| Compound | Acylating Agent | Catalyst | Conditions | Product | Yield | Reference(s) |
| 2-Methylthiophene | Acetic Anhydride | H₂SO₄ | 25 °C, 2.5 h | 2-Acetyl-5-methylthiophene | 85% | [10] |
| Thiophene | N-acylbenzotriazole | ZnBr₂ | CH₂Cl₂, rt | 2-Acylthiophenes | 58-97% | [11] |
| Thiophene | Acetic Anhydride | H₄[Si(W₃O₁₀)₄]·nH₂O | 80 °C, 2 h | 2-Acetylthiophene | 96% | [12] |
The enhanced reactivity of this compound can be attributed to the superior stabilization of the C5-acylation intermediate, as illustrated below.
Note: The DOT script above is a conceptual layout. Actual chemical structure rendering is required for a publication.
Diagram Caption: Stabilization of σ-complex in SEAr.
Bromination
Halogenation is another key functionalization reaction. N-Bromosuccinimide (NBS) is a common, mild reagent for the selective bromination of activated aromatic rings.[13]
| Compound | Brominating Agent | Solvent | Conditions | Product | Yield | Reference(s) |
| 2-Methylthiophene | Br₂ (2 eq.) | Acetic Acid | 10-15 °C | 2,5-Dibromo-3-methylthiophene | 80% | [14] |
| Thiophene | Br₂ | Dichloromethane | -10 °C, 0.5 h | 2-Bromothiophene | 89% | [15] |
| Thiophenes | NBS | CH₃CN/CHCl₃ | Ultrasonic | Bromothiophenes | Varies | [16] |
While direct comparative data is limited, the principles of electronic activation strongly suggest that this compound would brominate more readily than 2-methylthiophene, likely requiring milder conditions and proceeding with a faster reaction rate. The reaction for both substrates is highly regioselective for the C5 position.
Reactivity in Metalation
Deprotonation of the thiophene ring, typically with a strong base like n-butyllithium (n-BuLi), is a powerful method for generating a nucleophilic carbon center for subsequent C-C bond formation.[17] The acidity of the ring protons is a key factor, with the C2 and C5 protons being the most acidic.
-
2-Methylthiophene: Lithiation occurs selectively at the C5 position due to it being the most acidic proton on the activated ring.[18]
-
This compound: The outcome is less straightforward. While the C5 proton is activated, the sulfur atom of the methylthio group can act as a Lewis basic site, coordinating the lithium cation. This can direct the deprotonation to the adjacent C3 position (Directed ortho-Metalation or DoM). However, the inherent high acidity of the C5 proton often competes. The reaction conditions (solvent, temperature, base) can influence the regioselectivity. Studies on related systems show that lithium magnesates can also achieve regioselective deprotonation at C5.[19]
Table 2: Comparison of Lithiation Reactivity
| Compound | Base | Conditions | Site of Lithiation | Reference(s) |
| 2-Methylthiophene | n-BuLi/TMEDA | Hexane, -78 °C to rt | C5 | [18] |
| Thiophene | n-BuLi | Pentane | -40 to -20 °C | C2 |
| 2-Methoxythiophene | Bu₃MgLi | THF, rt | C5 | [19] |
The ability of the methylthio group to potentially direct metalation to the C3 position offers a synthetic advantage, providing access to substitution patterns that are not achievable via electrophilic substitution.
Experimental Protocols
The following protocols are representative examples for the functionalization of these thiophene derivatives.
Protocol 1: Bromination of 2-Methylthiophene at the C5-Position
This procedure details the synthesis of 2-bromo-5-methylthiophene.
Diagram Caption: Workflow for NBS Bromination.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylthiophene (1.0 eq.). Dissolve it in a suitable solvent like chloroform or dimethylformamide (DMF).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq.) in small portions over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield 2-bromo-5-methylthiophene.
Protocol 2: Friedel-Crafts Acylation of Thiophene
This general procedure can be adapted for both 2-methylthiophene and this compound, likely with adjustments to reaction time and temperature for the latter.
Methodology:
-
Setup: In a flame-dried, three-necked flask fitted with a dropping funnel and a nitrogen inlet, add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq.) to an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Cooling: Cool the suspension to 0 °C with an ice bath.
-
Reagent Addition: Add acetic anhydride (1.0 eq.) dropwise via the dropping funnel. After the addition is complete, add the thiophene substrate (1.0 eq.) dropwise, maintaining the temperature at 0-5 °C.[20]
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC.[20]
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting ketone by column chromatography or distillation.
Conclusion
The comparison between this compound and 2-methylthiophene offers a clear illustration of the power of substituent effects in heterocyclic chemistry.
-
Reactivity: this compound is demonstrably more activated towards electrophilic aromatic substitution than 2-methylthiophene. This is due to the potent +M (resonance) effect of the sulfur lone pairs in the methylthio group, which provides superior stabilization to the cationic intermediate compared to the inductive and hyperconjugative effects of the methyl group.
-
Regioselectivity: In SEAr, both substrates show a strong preference for substitution at the C5 position. In metalation reactions, 2-methylthiophene is reliably deprotonated at C5, whereas this compound offers the potential for C3-lithiation via directed ortho-metalation, providing alternative synthetic pathways.
For drug development professionals and synthetic chemists, this understanding is critical. The higher reactivity of this compound allows for the use of milder reaction conditions, potentially improving functional group tolerance and reducing side products. Conversely, the well-defined and predictable reactivity of 2-methylthiophene makes it a robust and reliable building block. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway.
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A Comparative Guide to 2-(Methylthio)thiophene and 2-Chlorothiophene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the thiophene moiety is a cornerstone of modern medicinal chemistry and materials science, lending unique electronic and conformational properties to a vast array of functional molecules. The choice of the starting thiophene building block is a critical decision that dictates the synthetic route and overall efficiency. This guide provides an in-depth, objective comparison of two commercially available and widely used 2-substituted thiophenes: 2-(methylthio)thiophene and 2-chlorothiophene, in the context of transition metal-catalyzed cross-coupling reactions. By examining the underlying mechanistic principles and presenting supporting experimental data, this document serves as a practical resource for researchers to make informed decisions in their synthetic endeavors.
Mechanistic Considerations: The Dichotomy of C-S and C-Cl Bond Activation
The crux of the reactivity difference between this compound and 2-chlorothiophene in cross-coupling reactions lies in the nature of the bond being broken in the key oxidative addition step. This step, often rate-determining, involves the insertion of a low-valent transition metal catalyst (typically Pd(0) or Ni(0)) into the carbon-heteroatom bond.
2-Chlorothiophene: The Classic Aryl Halide Pathway
The activation of the C(sp²)-Cl bond in 2-chlorothiophene follows the well-established mechanism for aryl halides. The general reactivity trend for halides in oxidative addition is I > Br > Cl[1]. Consequently, aryl chlorides are the most challenging among the common halides to activate, often necessitating more electron-rich and sterically demanding ligands on the metal center, as well as higher reaction temperatures, to facilitate the oxidative addition of the robust C-Cl bond[2]. The mechanism is believed to proceed through a concerted pathway or an SNAr-type mechanism depending on the electronic environment[3].
This compound: A More Nuanced C-S Bond Cleavage
The activation of the C(sp²)-S bond in this compound is a more complex process. While palladium catalysts are the workhorses for C-halogen bond activation, they are generally less effective at cleaving the C-S bond of simple thioethers. Nickel catalysts, however, have demonstrated significant efficacy in promoting the cross-coupling of aryl thioethers through C-S bond cleavage[4]. This is often attributed to the favorable interaction of the softer nickel center with the sulfur atom. The oxidative addition of a C-S bond to a nickel(0) center is a key step in these transformations, enabling reactions like Kumada-type couplings with Grignard reagents[4]. In some instances, particularly in Suzuki couplings, the methylthio group is oxidized to a more potent leaving group, such as a methylsulfonyl (-SO₂CH₃) group, to facilitate the reaction with palladium catalysts.
Comparative Performance in Key Cross-Coupling Reactions
The choice between this compound and 2-chlorothiophene will largely depend on the desired cross-coupling reaction and the available catalytic systems. The following table summarizes their general performance and typical conditions.
| Cross-Coupling Reaction | This compound | 2-Chlorothiophene |
| Suzuki-Miyaura Coupling | Generally less reactive with standard Pd catalysts. Often requires Ni catalysts or prior oxidation of the methylthio group to a methylsulfonyl group. | Feasible with appropriate Pd catalysts and ligands (e.g., bulky, electron-rich phosphines). Often requires higher temperatures and stronger bases compared to bromo- or iodothiophenes.[5][6] |
| Stille Coupling | Less commonly employed. Can be challenging due to potential catalyst poisoning by the sulfur atom.[7] | A viable substrate, though generally less reactive than its bromo- and iodo- counterparts. Requires optimized conditions, often with phosphine ligands and additives like Cu(I) salts.[8][9][10] |
| Kumada Coupling | Well-suited for Ni-catalyzed reactions with Grignard reagents. The C-S bond is effectively cleaved by Ni(0) catalysts.[4] | An effective coupling partner for Ni- or Pd-catalyzed reactions with Grignard reagents. Aryl chlorides are known to be suitable substrates for Kumada couplings.[11][12][13] |
| Buchwald-Hartwig Amination | Not a standard substrate for this reaction. C-S cleavage for C-N bond formation is not a conventional Buchwald-Hartwig transformation. | A suitable substrate for Pd-catalyzed amination. Requires robust catalyst systems, often employing bulky phosphine ligands and strong bases, to achieve good yields.[14][15][16] |
Experimental Protocols: Case Studies
To provide a practical context, the following are representative, detailed experimental protocols for successful cross-coupling reactions with each substrate.
Protocol 1: Nickel-Catalyzed Kumada Coupling of this compound
This protocol is adapted from studies on the nickel-catalyzed cross-coupling of aryl thioethers with Grignard reagents[4].
Reaction: this compound + Phenylmagnesium bromide → 2-Phenylthiophene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylmagnesium bromide (1.2 mmol, 1.2 equiv, in THF)
-
NiCl₂(dppp) (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add NiCl₂(dppp) (27 mg, 0.05 mmol).
-
Add anhydrous THF (5 mL) to the flask.
-
Add this compound (130 mg, 1.0 mmol) to the mixture.
-
Slowly add the solution of phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chlorothiophene
This protocol is a generalized procedure based on established methods for the Suzuki coupling of aryl chlorides[5][17].
Reaction: 2-Chlorothiophene + 4-Methoxyphenylboronic acid → 2-(4-Methoxyphenyl)thiophene
Materials:
-
2-Chlorothiophene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-chlorothiophene (118.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chlorothiophene.
Caption: Catalytic cycle for the Kumada coupling of this compound.
Caption: A generalized workflow for cross-coupling reactions.
Conclusion and Outlook
In the landscape of cross-coupling reactions, both this compound and 2-chlorothiophene serve as valuable, yet distinct, building blocks. The choice between them is not a matter of inherent superiority, but rather one of strategic synthetic planning.
2-Chlorothiophene is the more traditional, albeit less reactive, aryl halide. Its utility spans a broader range of palladium-catalyzed reactions, including the Suzuki, Stille, and Buchwald-Hartwig aminations, provided that optimized conditions with robust catalyst systems are employed. It is the substrate of choice when leveraging the well-established and diverse portfolio of palladium catalysis is desired.
This compound , on the other hand, excels in the realm of nickel-catalyzed C-S bond activation, particularly in Kumada-type couplings with Grignard reagents. This offers a powerful and often milder alternative for C-C bond formation. While its application in palladium-catalyzed reactions is less direct and may require substrate pre-activation, its unique reactivity profile with nickel opens up orthogonal synthetic strategies.
For the medicinal or materials chemist, a thorough understanding of these reactivity differences is paramount. It allows for the selection of the most efficient and cost-effective synthetic route, ultimately accelerating the discovery and development of novel functional molecules. Future developments in catalyst design, particularly in the area of base-metal-catalyzed C-S functionalization, will undoubtedly continue to expand the synthetic utility of thioether-substituted heterocycles like this compound.
References
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.).
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
- Kumada Coupling. (n.d.). NROChemistry.
- Stille Coupling. (n.d.). NROChemistry.
- Kumada Coupling. (n.d.). Organic Chemistry Portal.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Raza, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(5), 1083.
- Oxidative addition. (2023). In Wikipedia.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2015). ResearchGate.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 44.
- Mechanism and kinetics of the nickel-assisted cross-coupling polymerizations of regioregular 3-alkyl-functionalized polythiophen. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Kumada coupling. (2023). In Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2022). Journal of the American Chemical Society, 144(10), 4534-4545.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Oxidative addition and palladium coupling. (n.d.).
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). ResearchGate.
- Nickel-catalyzed Asymmetric Grignard Cross-Coupling of Dinaphthothiophene Giving Axially Chiral 1,1'-binaphthyls. (2003). Organic Letters, 5(22), 4155-4157.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. (2009). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society, 133(22), 8512-8515.
- Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. (1999). Organic Chemistry Portal.
- Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination. (2001). The Journal of Organic Chemistry, 66(26), 9067-9070.
- Nickel-catalyzed cross-coupling of aryl chlorides with aryl Grignard reagents. (2000). Angewandte Chemie International Edition, 39(9), 1679-1681.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2022). ChemRxiv.
- Oxidative addition – Knowledge and References. (n.d.). Taylor & Francis.
- Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. (2016). Chemical Communications, 52(41), 6836-6839.
- Improved process for the kumada coupling reaction. (2007). Google Patents.
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- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2017). Green Chemistry, 19(17), 4065-4072.
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A Comparative Guide to the Biological Activity of 2-(Methylthio)thiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its isosteric relationship with the benzene ring, coupled with its unique electronic and lipophilic properties, makes it a versatile building block for designing novel therapeutics.[4] This guide provides a comparative analysis of the biological activities of 2-(methylthio)thiophene analogs, a subclass of thiophene derivatives with significant therapeutic potential. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.
Comparative Biological Activities
Antimicrobial Activity
Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including drug-resistant strains.[5][6] The introduction of a methylthio group at the 2-position of the thiophene ring, along with other substitutions, can significantly modulate this activity.
A study on various thiophene derivatives revealed their potential against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli.[5] While not exclusively focused on 2-(methylthio) analogs, the findings highlight that structural modifications on the thiophene ring are crucial for potent antibacterial effects. For instance, certain thiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 mg/L against these resistant strains.[5] Time-kill curve assays demonstrated that some of these compounds had bactericidal effects.[5][7]
The proposed mechanism for the antimicrobial action of some thiophene derivatives involves increased membrane permeabilization.[5] This disruption of the bacterial cell membrane integrity is a key factor in their bactericidal effect. Molecular docking studies have also suggested that these compounds may have a strong binding affinity to outer membrane proteins (OMPs) like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli.[5]
Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives
| Compound/Analog | Target Organism | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | Col-R A. baumannii | 4-16 | [5] |
| Thiophene Derivative 5 | Col-R A. baumannii | 16 | [5] |
| Thiophene Derivative 8 | Col-R A. baumannii | 32 | [5] |
| Thiophene Derivative 4 | Col-R E. coli | 16 | [5] |
| Spiro–indoline–oxadiazole derivative | C. difficile | 2-4 µg/mL | [8] |
Anticancer Activity
The cytotoxic potential of thiophene derivatives against various cancer cell lines has been extensively investigated.[9][10][11][12] These compounds can induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[9][11]
For instance, a study on thiophene derivatives in breast cancer MCF-7 cells showed that several analogs reduced cell viability with IC50 values below 30 µmol/l.[9] These compounds were found to induce G0/G1 phase cell cycle arrest.[9] Another study identified a novel thiophene derivative, F8, that displayed anti-cancer activity on lymphoma and leukemia cell lines by inducing apoptosis through an intrinsic pathway.[13]
The poor water solubility and high toxicity of some thiophene derivatives can be overcome by using drug delivery systems like human serum albumin (HSA) nanoparticles.[10] This approach has been shown to enhance the cytotoxicity of a thiophene derivative (TP 5) against HepG2 and SMMC-7721 cell lines.[10] The nanoparticle formulation exhibited sustained release and efficient cellular uptake.[10]
Table 2: Comparative Cytotoxicity of Thiophene Derivatives
| Compound/Analog | Cell Line | IC50 | Reference |
| SB-200 | MCF-7 (Breast Cancer) | <30 µmol/l | [9] |
| TP 5 | HepG2 (Liver Cancer) | ~10 µg/mL (at 48h) | [10] |
| TP 5 | SMMC-7721 (Liver Cancer) | ~15 µg/mL (at 48h) | [10] |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [12] |
| Compound 480 | Hep G2 (Liver Cancer) | 33.42 µg/mL | [12] |
| Compound 7 | HCT-116 (Colon Cancer) | 11.13 µM | [14] |
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties, with some commercially available drugs like Tinoridine and Tiaprofenic acid containing this heterocyclic ring.[15][16][17] These drugs often act by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[15][16][17]
The anti-inflammatory mechanism of thiophene derivatives can also involve the modulation of pro-inflammatory cytokines and signaling pathways. For example, a methoxy-substituted thiophene derivative was found to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of ERK, p38, and NF-ĸB signaling pathways in LPS-induced THP-1 monocytes.[16] The presence of carboxylic acid, ester, amine, and amide functional groups, as well as methyl and methoxy substituents, appears to be important for the anti-inflammatory activity of thiophene derivatives.[16][17]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow:
Caption: Workflow for Broth Microdilution Assay.
Detailed Steps:
-
Preparation of Compounds: Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Dispense 50 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate. Add 50 µL of the serially diluted compound to the corresponding wells. Include a positive control (inoculum without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
Caption: Inhibition of Inflammatory Signaling Pathways.
As illustrated, some thiophene derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[16] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-8.[16]
Anticancer Mechanism: Cell Cycle Arrest
Caption: Induction of G0/G1 Cell Cycle Arrest.
Certain thiophene analogs have been shown to induce cell cycle arrest, particularly at the G0/G1 phase, in cancer cells.[9] This prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation and leading to cell death.
Conclusion
This compound analogs represent a promising class of compounds with diverse biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents is attributed to their ability to interact with various biological targets and modulate key signaling pathways. The structure-activity relationship studies of these analogs are crucial for the rational design of more potent and selective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this important class of heterocyclic compounds. Further research, including in vivo studies and toxicological profiling, is warranted to translate these promising preclinical findings into clinical applications.
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- Chemistry Central. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
- Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
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A Researcher's Guide to the Spectroscopic Comparison of Substituted Thiophenes
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their diverse biological activities and unique electronic properties.[1][2] For researchers in drug development and materials innovation, the precise characterization of these heterocyclic compounds is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed window into the molecular structure and electronic environment. This guide offers an in-depth comparison of how different substituents on the thiophene ring influence its spectroscopic signatures across UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry.
The electronic nature of a substituent—whether it donates or withdraws electron density—profoundly alters the spectroscopic properties of the thiophene ring. Understanding these predictable shifts is crucial for structural elucidation and for designing molecules with desired photophysical or chemical characteristics.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems like thiophene. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic effects of substituents.
The Causality Behind the Shifts:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density of the thiophene ring. This raises the energy of the highest occupied molecular orbital (HOMO). The energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced, resulting in a lower energy transition. Consequently, the λmax shifts to a longer wavelength, an effect known as a bathochromic (red) shift .[3][4]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), acetyl (-COCH₃), and cyano (-CN) groups pull electron density away from the ring. This stabilizes the HOMO and lowers its energy level, widening the HOMO-LUMO gap. A higher energy transition is required, causing the λmax to shift to a shorter wavelength, a phenomenon called a hypsochromic (blue) shift .[5]
Comparative UV-Vis Data of Substituted Thiophenes:
| Compound | Substituent | Type | λmax (nm) | Effect |
| Thiophene | -H | - | 231-235 | Baseline[6] |
| 2-Nitrothiophene | -NO₂ | EWG | ~290 | Bathochromic[7][8] |
| 2-Acetylthiophene | -COCH₃ | EWG | 290 | Bathochromic[8] |
| Thiophene-2-carboxylic acid | -COOH | EWG | ~248-262 | Bathochromic*[9] |
Note: While EWGs are expected to cause a hypsochromic shift relative to the unsubstituted ring's π → π transition, conjugation of the substituent itself with the ring introduces new, lower-energy transitions (n → π* or extended π-conjugation), often resulting in an overall bathochromic shift compared to unsubstituted thiophene. The key takeaway is the relative positions. For instance, the λmax of a thiophene with an EDG will generally be at a longer wavelength than one with an EWG, assuming similar conjugation effects.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands provide a "fingerprint" of the functional groups present and the overall molecular structure. For substituted thiophenes, key regions of interest include C-H stretching, ring C=C and C-S stretching, and the vibrations of the substituent itself.
Key Vibrational Modes and Substituent Effects:
-
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region for heteroaromatics.[10] The presence and number of these peaks can indicate the degree of substitution.
-
Ring C=C Stretching: These vibrations, found in the 1650-1430 cm⁻¹ region, are sensitive to the electronic effects of substituents.[11] EWGs can slightly increase the bond order and shift these frequencies to higher wavenumbers, while EDGs may have the opposite effect.
-
C-S Stretching: The C-S stretching mode in thiophenes is typically found between 840 cm⁻¹ and 600 cm⁻¹.[10] Its position can be influenced by coupling with other vibrations and the nature of the substituent.
-
Substituent-Specific Bands: The most telling evidence comes from the characteristic vibrations of the substituent. For example, a strong absorption around 1700-1680 cm⁻¹ is a clear indicator of a carbonyl group (like in 2-acetylthiophene), while strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of a nitro group.
Comparative IR Data for Key Functional Groups:
| Compound | Substituent | Key Characteristic Bands (cm⁻¹) | Interpretation |
| Thiophene | -H | ~3070 (C-H), ~1408 (Ring), ~712 (C-H out-of-plane) | Unsubstituted Ring[12] |
| 2-Acetylthiophene | -COCH₃ | ~1665 (C=O) | Strong carbonyl stretch |
| 2-Nitrothiophene | -NO₂ | ~1530 & ~1340 (NO₂) | Asymmetric & Symmetric NO₂ stretch[7] |
| Thiophene-2-carboxylic acid | -COOH | ~3000 (broad, O-H), ~1680 (C=O) | Carboxylic acid O-H and C=O stretch[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each proton (¹H NMR) and carbon (¹³C NMR) is exquisitely sensitive to the local electronic environment.
The Causality Behind Chemical Shifts:
-
Electron-Donating Groups (EDGs): EDGs like -CH₃ and -OCH₃ donate electron density to the thiophene ring, increasing the shielding of the ring protons and carbons. This increased shielding causes the nuclei to resonate at a lower frequency, resulting in an upfield shift (lower ppm value) in the NMR spectrum.[13]
-
Electron-Withdrawing Groups (EWGs): EWGs like -NO₂ and -Br pull electron density away from the ring, deshielding the ring protons and carbons. This deshielding causes them to resonate at a higher frequency, leading to a downfield shift (higher ppm value).[13]
Comparative ¹H NMR Data of 3-Substituted Thiophenes (in CDCl₃):
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | Substituent Protons (ppm) |
| Thiophene | 7.33 | 7.12 | 7.33 | - |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃)[13] |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | -[13] |
| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃)[13] |
Data from BenchChem, approximate values.[13]
Comparative ¹³C NMR Data of 3-Substituted Thiophenes (in CDCl₃):
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| Thiophene | 125.6 | 127.3 | 127.3 | 125.6 |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 |
Data from BenchChem, approximate values.[13]
The data clearly illustrates that the electron-donating methyl and methoxy groups cause a general upfield shift of the ring protons and carbons compared to the electron-withdrawing bromine atom.
Mass Spectrometry (MS): Deconstructing the Molecule
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. The energy of this process often causes the molecular ion to break apart into smaller, characteristic fragment ions.
Fragmentation Patterns:
The fragmentation of substituted thiophenes is often directed by the substituent. A key fragmentation pathway for thiophene itself involves the loss of a thioformyl radical (HCS•) to form a cyclopropenyl cation.[14]
-
Substituent-Driven Fragmentation: The stability of the fragments often dictates the fragmentation pathway. For example, in 2-acetylthiophene, a primary fragmentation is the loss of a methyl radical (•CH₃) to form a stable thienoyl cation (m/z 111), which is often the base peak. The molecular ion is also prominent (m/z 126).[15][16]
-
Ring Cleavage: Skeletal rearrangements and ring cleavage are common in the mass spectra of thiophenes.[14]
-
Isomer Differentiation: Generally, it is difficult to differentiate between 2- and 3-substituted isomers by mass spectrometry alone, as they can produce very similar fragmentation patterns.[14][17]
Comparative Fragmentation Data:
| Compound | Molecular Ion (m/z) | Key Fragment(s) (m/z) | Interpretation |
| Thiophene | 84 | 58, 39 | Loss of C₂H₂, formation of [C₃H₃]⁺[2] |
| 2-Acetylthiophene | 126 | 111, 43 | Loss of •CH₃, formation of [CH₃CO]⁺[15] |
| 2-Nitrothiophene | 129 | 99, 83 | Loss of •NO, loss of •NO₂[18] |
Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reliable data, adherence to standardized protocols is essential.
General Workflow for Spectroscopic Analysis
The logical flow from sample preparation to final data analysis is a self-validating process critical for scientific integrity.
Caption: General workflow for spectroscopic data acquisition and analysis.
Detailed Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thiophene derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.[13]
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[13]
-
Use a relaxation delay of 1-5 seconds between scans to allow for full magnetization recovery.
-
-
¹³C NMR Data Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[19]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
The Influence of Substituents on Ring Electron Density
The electronic character of a substituent directly modulates the electron density within the thiophene ring, which is the underlying cause of the observed spectroscopic shifts.
Caption: EDGs increase ring electron density, while EWGs decrease it.
Conclusion
The spectroscopic analysis of substituted thiophenes is a powerful tool for structural elucidation. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive picture of the molecule. By understanding the fundamental principles of how substituents influence the electronic structure of the thiophene ring, researchers can interpret spectral data with confidence, accelerating the process of discovery and innovation in drug development and materials science.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-(Methylthio)thiophene
The Imperative of Orthogonal Validation
A single analytical technique, while informative, can sometimes be misleading. Therefore, a multi-faceted, orthogonal approach is paramount for robust structural elucidation. We will employ a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—each providing a unique piece of the structural puzzle. The convergence of data from these independent techniques provides the highest degree of confidence in the assigned structure.
Workflow for Structural Validation
The logical flow of our validation process is designed to be systematic and efficient, starting with techniques that provide the most detailed structural information.
Caption: A typical workflow for the structural validation of a synthesized organic molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the initial structural assessment of organic molecules. It provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Causality Behind Expected Spectra:
For This compound , we anticipate a specific set of signals. The methylthio (-SCH₃) group, being an electron-donating group, will influence the chemical shifts of the thiophene ring protons. The protons on the thiophene ring are in distinct chemical environments and will exhibit characteristic splitting patterns due to spin-spin coupling.
In contrast, 3-(Methylthio)thiophene possesses a different substitution pattern, leading to a different set of proton environments and coupling constants. This distinction is the key to differentiating the two isomers via ¹H NMR.
Comparative ¹H NMR Data (Typical values in CDCl₃)
| Assignment | This compound | 3-(Methylthio)thiophene | Rationale for Differentiation |
| -SCH₃ | ~2.5 ppm (singlet, 3H) | ~2.5 ppm (singlet, 3H) | The chemical shift of the methyl protons is similar in both isomers and not a primary point of differentiation. |
| Thiophene H-3 | ~6.9 ppm (doublet of doublets) | ~7.2 ppm (multiplet) | The coupling patterns and chemical shifts of the ring protons are distinct due to the different positions of the methylthio group. |
| Thiophene H-4 | ~7.0 ppm (doublet of doublets) | ~7.0 ppm (multiplet) | The symmetry and electronic environment in the 3-substituted isomer lead to more complex splitting patterns for the ring protons. |
| Thiophene H-5 | ~7.2 ppm (doublet of doublets) | - | The absence of a distinct H-5 proton in the 3-substituted isomer is a clear differentiating feature. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. It is an excellent complementary technique to ¹H NMR.
Causality Behind Expected Spectra:
The position of the methylthio group significantly impacts the electronic environment of the carbon atoms in the thiophene ring, leading to distinct chemical shifts for each isomer. The carbon directly attached to the sulfur of the methylthio group will be significantly shielded.
Comparative ¹³C NMR Data (Typical values in CDCl₃)
| Assignment | This compound | 3-(Methylthio)thiophene | Rationale for Differentiation |
| -SCH₃ | ~15 ppm | ~16 ppm | Similar chemical shifts for the methyl carbon. |
| Thiophene C2 | ~138 ppm | ~122 ppm | The C2 carbon in the 2-substituted isomer is deshielded due to direct attachment to two sulfur atoms. |
| Thiophene C3 | ~128 ppm | ~139 ppm | The C3 carbon in the 3-substituted isomer is deshielded. |
| Thiophene C4 | ~127 ppm | ~126 ppm | Similar chemical shifts for the C4 carbon. |
| Thiophene C5 | ~124 ppm | ~129 ppm | The chemical shifts of the ring carbons provide a clear fingerprint for each isomer. |
Note: Data is compiled from various sources, including PubChem.[1]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Processing: Apply a Fourier transform, phase the spectrum, and reference the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive method for confirming the molecular weight of the synthesized compound.
Causality Behind Expected Spectra:
Both This compound and 3-(Methylthio)thiophene are isomers and will have the same molecular weight (130.23 g/mol ). Therefore, the molecular ion peak (M⁺) will be observed at m/z 130 for both compounds. However, the fragmentation patterns may differ due to the different stabilities of the fragments formed upon ionization, although these differences can sometimes be subtle. The primary utility of MS in this context is the confirmation of the correct molecular weight.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Significance |
| [M]⁺ | 130 | Molecular ion peak, confirming the molecular formula C₅H₆S₂.[2] |
| [M-CH₃]⁺ | 115 | Loss of a methyl radical, a common fragmentation pathway.[2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups.
Causality Behind Expected Spectra:
The IR spectra of This compound and 3-(Methylthio)thiophene are expected to be very similar, as they contain the same functional groups (C-H, C=C, C-S). However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used to distinguish between isomers. The primary utility of IR in this case is to confirm the presence of the thiophene ring and the absence of starting material functionalities (e.g., -SH if the synthesis involved a thiol).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch (-SCH₃) |
| ~1500-1400 | Aromatic C=C stretching |
| ~850-700 | C-H out-of-plane bending |
| ~700-600 | C-S stretching |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film): If the sample is a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If it is a solid, a small amount can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.[4]
-
Background Spectrum: Acquire a background spectrum of the clean salt plates.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Differentiating Isomers: A Visual Comparison
The key to distinguishing between this compound and its 3-substituted isomer lies in the differing symmetry and electronic environments of the thiophene ring protons and carbons.
Caption: Structural differences between 2- and 3-(Methylthio)thiophene and their impact on NMR spectra.
Conclusion: A Synthesis of Evidence
The structural validation of a synthesized compound like this compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques. While mass spectrometry confirms the molecular weight and IR spectroscopy verifies the presence of key functional groups, it is the nuanced details of ¹H and ¹³C NMR spectroscopy that provide the definitive proof of regiochemistry, allowing for the confident differentiation from potential isomeric impurities. By understanding the underlying principles of each technique and the causal links between molecular structure and spectral output, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent scientific endeavors.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiophene-2-Carboxamide Derivatives
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its versatile pharmacological properties.[1] Its unique electronic distribution and geometry, resulting from the substitution of a carbon atom with sulfur, enhance both the reactivity and biological potential of its derivatives.[1] Among these, thiophene-2-carboxamides have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]
This guide provides an in-depth comparison of thiophene-2-carboxamide derivatives, focusing on their structure-activity relationships (SAR). We will explore how subtle modifications to this core structure can dramatically influence biological outcomes, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Thiophene-2-Carboxamide Core: A Foundation for Diverse Bioactivity
The fundamental structure of thiophene-2-carboxamide provides a robust platform for chemical modification. The aromatic thiophene ring enhances receptor binding, while the carboxamide linkage allows for the introduction of various substituents, enabling fine-tuning of properties like potency, selectivity, and pharmacokinetics.[1] The versatility of this scaffold has led to the development of compounds targeting a range of biological entities, from cancer-related proteins to microbial enzymes.[1][4][5]
SAR in Anticancer Applications: A Tale of Substitutions
Thiophene-2-carboxamide derivatives have shown significant promise as anticancer agents, with numerous studies exploring their efficacy against various cancer cell lines.[1][2][6] The SAR in this context is often dictated by the nature and position of substituents on both the thiophene ring and the amide nitrogen.
Substitutions on the Thiophene Ring
Modifications to the thiophene ring itself are a critical determinant of anticancer activity. For instance, the introduction of a bromine atom at the 5-position has been shown to be a key feature in several potent cytotoxic compounds.[1]
Substitutions on the Carboxamide Nitrogen
The substituent attached to the amide nitrogen plays a pivotal role in defining the biological target and potency of the compound. Aryl groups, for example, have been incorporated to create derivatives with cytotoxicity in breast, liver, and leukemia cell lines, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[1]
A notable example is the development of thiophene carboxamide derivatives as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4).[6] These compounds often feature a trimethoxyphenyl moiety or similar substituents attached to the carboxamide nitrogen, mimicking the A-ring of CA-4 and enabling interaction with the colchicine-binding site on tubulin.[6][7]
| Compound | R (Amide Substituent) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2b | 3,4,5-Trimethoxyphenyl | Hep3B | 5.46 | [6] |
| 2d | 2,5-Dimethoxyphenyl | Hep3B | 8.85 | [6] |
| 2e | 4-Chlorophenyl | Hep3B | 12.58 | [6] |
| CA-4 | - | Hep3B | - | [6] |
Table 1: Comparison of Anticancer Activity of Thiophene-2-Carboxamide Derivatives as CA-4 Biomimetics.
The data in Table 1 clearly demonstrates that the substitution pattern on the phenyl ring attached to the carboxamide nitrogen significantly influences the cytotoxic activity against the Hep3B cancer cell line.[6] The presence of multiple methoxy groups, as in compound 2b , appears to be favorable for activity.
SAR in Antimicrobial Applications: Targeting Bacterial Processes
Thiophene-2-carboxamide derivatives have also been investigated for their antibacterial properties.[4][5][8][9] The SAR in this area often focuses on substitutions that can disrupt essential bacterial processes.
A study on novel thiophene-2-carboxamide derivatives with substitutions at the 3-position of the thiophene ring revealed that amino derivatives generally exhibit higher antibacterial activity than their hydroxyl or methyl counterparts.[8][9]
| Compound Series | Substitution at C3 | Activity against S. aureus | Activity against P. aeruginosa | Reference |
| 7a-c | Amino | High | High | [8][9] |
| 3a-c | Hydroxy | Moderate | Moderate | [8][9] |
| 5a-c | Methyl | Low to Inactive | Low to Inactive | [8][9] |
Table 2: Comparative Antibacterial Activity Based on C3 Substitution.
Specifically, compound 7b , an amino-substituted derivative with a methoxy group on the N-phenyl ring, showed excellent activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (P. aeruginosa) bacteria.[9] This highlights the synergistic effect of substitutions on both the thiophene ring and the carboxamide moiety.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. Below are outlines of key assays commonly used to evaluate the biological activity of thiophene-2-carboxamide derivatives.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-2-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[10]
-
Compound Preparation: Prepare serial dilutions of the thiophene-2-carboxamide derivatives in a 96-well microtiter plate.
-
Bacterial Inoculum: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The thiophene-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective compounds with significant anticancer and antimicrobial activities. The key to advancing this field lies in the rational design of new derivatives based on a thorough understanding of the SAR principles. Future research should focus on exploring a wider range of substitutions, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic properties of the most promising candidates to translate their in vitro potential into in vivo efficacy.
References
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- Metwally, H. M., H. M. A., & A. A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
- Ohta, K., A. A., S. D., H. I., M. Y., & N. K. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]
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- Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]
- Zhou, H., et al. (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. European Journal of Medicinal Chemistry, 204, 112553. [Link]
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
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- A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. [Link]
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- Al-Omar, M. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 95-108. [Link]
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A Senior Application Scientist's Guide to the In Silico Comparison of Thiophene Derivatives for Drug Design
Introduction: The Privileged Thiophene Scaffold and the Imperative of Computational Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such "privileged scaffold".[1][2] Its unique electronic properties, ability to act as a bioisosteric replacement for phenyl rings, and the capacity of its sulfur atom to engage in hydrogen bonding have cemented its role in a wide array of FDA-approved drugs, from anti-inflammatory agents like Suprofen to antiplatelet drugs like Clopidogrel.[1][3] The versatility and proven track record of thiophene derivatives make them a fertile ground for the discovery of novel drug candidates targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5][6]
However, the traditional synthesis and screening of vast chemical libraries is a resource-intensive and time-consuming endeavor. This is where the power of in silico drug design comes to the forefront. By leveraging computational methods, we can rationally design, screen, and prioritize candidate molecules before a single physical compound is synthesized, dramatically accelerating the drug discovery pipeline.[7] Computer-aided drug design (CADD) allows us to predict how a molecule might behave in a biological system, assessing its potential to bind to a target protein, its likely pharmacokinetic properties, and its potential for toxicity.[8][9]
This guide provides a comprehensive, field-proven workflow for the in silico comparison of novel thiophene derivatives. We will move beyond a simple listing of steps to explain the critical reasoning behind each decision in the computational cascade. To illustrate this process, we will conduct a comparative case study on three hypothetical thiophene derivatives against a well-established drug target, Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
The Overall In Silico Evaluation Workflow
Before diving into specific protocols, it is crucial to understand the logical flow of a computational drug design project. The process is a multi-stage filtration system, where a large number of initial ideas are progressively narrowed down to a few highly promising candidates for synthesis and experimental validation.
Caption: High-level workflow for in silico drug discovery.
Case Study: Targeting COX-2 with Novel Thiophene Derivatives
-
Objective: To identify the most promising COX-2 inhibitor from a set of three novel thiophene derivatives using a comprehensive in silico evaluation.
-
Target Protein: Cyclooxygenase-2 (COX-2), PDB ID: 5IKR.
-
Ligand Library:
-
TH-001: A reference thiophene-carboxamide scaffold.
-
TH-002: Derivative with a nitro group (electron-withdrawing) to probe interactions with polar residues.
-
TH-003: Derivative with a bulky biphenyl group to explore a hydrophobic sub-pocket.
-
Part 1: Molecular Docking – Predicting Binding Affinity and Pose
Molecular docking is the computational cornerstone for predicting the preferred orientation of a ligand when bound to a protein target.[7] The output provides a "docking score," an estimation of binding affinity, and a 3D model of the ligand-protein complex, which is invaluable for understanding key interactions.
Causality Behind the Protocol
The goal of docking is to find the most energetically favorable binding pose of a ligand within a receptor's active site. A lower binding energy score typically indicates a more stable and potentially more potent interaction.[10] This process requires meticulous preparation of both the protein and the ligand to ensure the simulation is as biologically relevant as possible. We remove water molecules to focus on the direct protein-ligand interaction, add hydrogens to ensure correct ionization states for hydrogen bonding, and calculate charges to accurately model electrostatic interactions.
Detailed Experimental Protocol: Docking with AutoDock Vina
This protocol outlines the steps using widely accessible and validated tools: MGLTools for preparation and AutoDock Vina for the docking calculation.[11][12]
-
Protein Preparation:
-
Step 1.1: Download the target protein structure (e.g., PDB ID: 5IKR) from the RCSB Protein Data Bank.
-
Step 1.2: Open the PDB file in AutoDockTools (ADT).
-
Step 1.3 (Rationale): Delete all water molecules (Edit -> Delete Water). This simplifies the system and focuses on the primary ligand-protein interactions. For more advanced studies, key water molecules known to mediate binding can be retained.
-
Step 1.4 (Rationale): Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only). This is critical as hydrogens are usually not resolved in crystal structures but are essential for forming hydrogen bonds.
-
Step 1.5 (Rationale): Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). This assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.
-
Step 1.6: Save the prepared protein in the required PDBQT format (Grid -> Macromolecule -> Choose... and save as protein.pdbqt).
-
-
Ligand Preparation:
-
Step 2.1: Draw the thiophene derivatives (TH-001, TH-002, TH-003) in a chemical drawing tool (e.g., ChemDraw) and save as a 3D format like SDF or MOL2.
-
Step 2.2: Open each ligand file in ADT.
-
Step 2.3 (Rationale): Detect the rotatable bonds (Torsion Tree -> Detect Root). This defines the conformational flexibility of the ligand that Vina will explore during the docking process.
-
Step 2.4: Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
-
Grid Box Generation:
-
Step 3.1: With the protein loaded in ADT, go to Grid -> Grid Box....
-
Step 3.2 (Rationale): A 3D grid box is defined to encompass the entire binding site of the protein. This tells the docking algorithm where to perform its search. The size and center of the box are critical; it should be large enough to allow the ligand to move freely but small enough to focus the search and save computational time. Center the box on the co-crystallized ligand if available, or on key catalytic residues.
-
-
Running AutoDock Vina:
-
Step 4.1: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box coordinates and dimensions.
-
Step 4.2: Execute the docking from the command line: vina --config conf.txt --ligand ligand.pdbqt --out ligand_out.pdbqt --log ligand_log.txt.
-
Caption: The molecular docking workflow using AutoDock Vina.
Comparative Docking Results
The docking results for our hypothetical derivatives are analyzed and summarized below. The binding affinity is a measure of the binding energy, where more negative values are better.
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |
| TH-001 | -8.2 | HIS90, ARG513, TYR385 |
| TH-002 | -9.1 | HIS90, ARG513, SER530 |
| TH-003 | -8.9 | VAL523, LEU352, TYR385 |
Analysis of Results:
-
TH-001 shows good baseline affinity, forming key interactions with Histidine and Arginine residues in the active site.
-
TH-002 achieves the best binding affinity.[10] The addition of the nitro group allows it to form a crucial hydrogen bond with the key residue SER530, a known interaction for many selective COX-2 inhibitors. This demonstrates how a specific chemical modification can be rationalized through docking.
-
TH-003 also shows strong affinity. The bulky biphenyl group successfully occupies a hydrophobic side pocket, interacting with residues like VAL523 and LEU352, suggesting an alternative binding mode that could also lead to high potency.
Part 2: ADMET Prediction – Is it "Drug-like"?
A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to assess the drug-likeness of a compound.[8][13]
Causality Behind the Protocol
We perform ADMET analysis early to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving immense resources.[14] One of the most common initial filters is Lipinski's "Rule of Five," which provides a set of simple physicochemical parameters that are common among orally bioavailable drugs. We also use computational models to predict properties like intestinal absorption, ability to cross the blood-brain barrier (BBB), and potential for liver toxicity (hepatotoxicity).
Detailed Experimental Protocol: Using Web-Based Tools
Numerous free and commercial tools are available for ADMET prediction. A common and accessible workflow uses the SwissADME web server.
-
Step 1: Prepare the chemical structures of the hit compounds (TH-001, TH-002, TH-003) as SMILES strings.
-
Step 2: Navigate to the SwissADME web server.
-
Step 3: Paste the SMILES strings into the input box and run the prediction.
-
Step 4 (Rationale): Analyze the output, focusing on several key areas:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity).
-
Lipinski's Rule of Five: Check for violations (ideally 0, no more than 1).
-
Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeation.
-
Drug-likeness: Bioavailability Score.
-
Toxicity: Check for alerts like PAINS (Pan-Assay Interference Compounds).
-
Comparative ADMET Profile
| Parameter | TH-001 | TH-002 | TH-003 | Acceptable Range |
| Molecular Weight | 310.4 g/mol | 355.4 g/mol | 462.6 g/mol | < 500 |
| LogP | 2.8 | 2.9 | 4.5 | < 5 |
| H-Bond Donors | 1 | 1 | 1 | < 5 |
| H-Bond Acceptors | 3 | 5 | 3 | < 10 |
| Lipinski Violations | 0 | 0 | 0 | 0-1 |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | No | Yes | Target Dependent |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | > 0.1 |
Analysis of Results:
-
All three compounds exhibit excellent drug-like properties with zero Lipinski violations and high predicted gastrointestinal absorption.[13]
-
TH-002 , despite its superior binding affinity, is predicted not to permeate the Blood-Brain Barrier. For a peripherally acting anti-inflammatory drug, this is a highly desirable trait as it minimizes the risk of central nervous system side effects.
-
TH-003 , while having a good profile, has a higher molecular weight and lipophilicity (LogP). While not violating any rules, this trend could lead to issues with solubility or metabolism in more advanced derivatives and warrants caution.
Part 3: Molecular Dynamics – Validating Binding Stability
While docking provides a static snapshot of binding, the reality is that proteins are dynamic entities. Molecular Dynamics (MD) simulations provide a "movie" of the protein-ligand complex over time (typically nanoseconds), allowing us to assess the stability of the predicted binding pose.[15][16]
Causality Behind the Protocol
MD simulations are computationally intensive and are therefore reserved for the most promising candidates from docking and ADMET analysis (in our case, TH-002). The primary goal is to see if the key interactions identified in docking are maintained over time in a simulated physiological environment (water, ions, temperature). A stable complex will show minimal deviation in its structure, confirming a robust binding mode.[17][18]
Detailed Experimental Protocol: Overview with GROMACS
A full MD simulation protocol is extensive, but the key stages using a common package like GROMACS are:
-
Step 1 (System Setup): Take the best docking pose of the protein-ligand complex (e.g., COX-2 with TH-002).
-
Step 2 (Solvation): Place the complex in a box of water molecules to simulate the aqueous cellular environment.
-
Step 3 (Ionization): Add ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
Step 4 (Minimization): Perform an energy minimization to relax the system and remove any steric clashes.
-
Step 5 (Equilibration): Gradually heat the system to physiological temperature (310 K) and stabilize the pressure, allowing the water molecules to settle around the complex.
-
Step 6 (Production MD): Run the simulation for a set period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Step 7 (Analysis): Analyze the trajectory, primarily by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone.
Analysis of MD Results for TH-002
The key output is the RMSD plot. A low and stable RMSD value (typically < 3 Å) for the ligand indicates that it remains securely bound in the active site and does not drift away.[15][19] The RMSD of the protein backbone confirms that the protein itself is not unfolding.
A hypothetical RMSD plot for the TH-002-COX-2 complex would show the ligand's RMSD quickly rising to ~1.5 Å and then remaining stable for the duration of the 100 ns simulation. This would provide strong evidence that the binding pose predicted by docking is stable and that the key hydrogen bond with SER530 is maintained.
Conclusion: Synthesizing the Data for a Final Decision
By integrating the results from our multi-stage computational workflow, we can make a well-informed, data-driven decision.
-
Molecular Docking identified TH-002 and TH-003 as having the highest predicted binding affinities, superior to the parent scaffold TH-001 . Docking also provided a structural hypothesis for this high affinity: a key hydrogen bond for TH-002 and favorable hydrophobic interactions for TH-003.
-
ADMET Prediction showed that all compounds have good drug-like properties. Critically, it flagged TH-002 as non-BBB permeant, a significant advantage for a peripherally-acting anti-inflammatory drug, potentially reducing CNS side effects.
-
Molecular Dynamics simulations on the top candidate, TH-002 , confirmed that its predicted binding pose is stable over time, adding a high degree of confidence to the docking result.
Final Verdict: Based on this comprehensive in silico comparison, TH-002 is the most promising lead candidate for synthesis and experimental validation. It combines the highest predicted binding affinity with a superior safety profile (non-BBB permeant) and a computationally validated stable binding mode. This rational, multi-faceted approach ensures that laboratory resources are focused on the compound with the highest probability of success.
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- Mishra, A., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. [Link][10]
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Thiophene Compounds
For researchers, scientists, and professionals in drug development, the purity of thiophene-based synthons is not merely a matter of analytical tidiness; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, and their journey from crude reaction mixtures to highly pure intermediates demands a mastery of various purification techniques.[1]
This guide provides an in-depth comparison of the most common and effective purification methodologies for thiophene compounds: distillation, recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to empower you to make informed decisions for your specific purification challenges.
The Imperative of Purity in Thiophene Chemistry
Thiophene's aromaticity and the unique electronic contributions of its sulfur heteroatom make it a versatile building block. However, synthetic routes to thiophene derivatives often yield a cocktail of regioisomers, starting materials, by-products, and catalyst residues. For instance, the Friedel-Crafts acylation of thiophene can produce both the desired 2-acetylthiophene and the isomeric 3-acetylthiophene, which are notoriously difficult to separate due to their similar physical properties.[2] The presence of such impurities can have profound consequences, leading to unpredictable reaction outcomes, compromised biological activity, and, in the context of drug development, potential toxicity. Rigorous purification is therefore a non-negotiable step in any synthetic workflow involving thiophenes.
At-a-Glance Comparison of Purification Techniques
Choosing the optimal purification strategy requires a careful consideration of several factors, including the scale of the purification, the nature of the impurities, the physical state of the target compound, and the desired final purity. The following table provides a comparative overview of the four main purification techniques discussed in this guide.
| Technique | Principle | Typical Purity | Typical Yield | Scalability | Relative Cost | Relative Time |
| Fractional Distillation | Separation based on differences in boiling points.[3] | >95%[2] | 70-90% | mg to multi-kg | Low to Moderate | Moderate |
| Recrystallization | Purification of solids based on differential solubility.[4] | >99%[5] | 60-95% | mg to multi-kg | Low | Moderate to High |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[6] | >98%[5] | 50-90% | mg to kg | Moderate | High |
| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases.[7] | >99.5% | 70-95% | mg to g | High | High |
Fractional Distillation: The Workhorse for Volatile Thiophenes
Fractional distillation is a cornerstone technique for the purification of liquid compounds, particularly when separating components with close boiling points.[8] This method is highly effective for large-scale purifications of volatile thiophene derivatives and for the removal of low-boiling impurities.[2]
Causality of Experimental Choices
The efficacy of fractional distillation hinges on establishing a temperature gradient along a fractionating column. This gradient allows for a continuous series of vaporizations and condensations, effectively performing multiple simple distillations in a single apparatus. Each of these cycles, or "theoretical plates," enriches the vapor phase with the more volatile component. For mixtures with very close boiling points, such as thiophene (b.p. 84 °C) and its common contaminant benzene (b.p. 80.1 °C), a column with a high number of theoretical plates is essential.[9] Vacuum distillation is often employed for high-boiling or thermally sensitive thiophene compounds to lower their boiling points and prevent decomposition.[2]
Experimental Protocol: Purification of 2-Acetylthiophene by Vacuum Fractional Distillation[2]
This protocol is designed for the purification of 2-acetylthiophene from a crude reaction mixture.
-
Work-up: Following the reaction, cool the mixture and hydrolyze with a dilute acid (e.g., HCl). Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with a basic solution (e.g., NaHCO₃) and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Solvent Removal: Remove the drying agent by filtration and concentrate the organic phase using a rotary evaporator.
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a short Vigreux or packed column. Ensure all joints are properly sealed.
-
Distillation:
-
Add the crude 2-acetylthiophene to the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum.
-
Gently heat the flask.
-
Collect and discard the initial low-boiling fraction, which may contain unreacted thiophene.
-
Collect the main fraction of 2-acetylthiophene at its boiling point under the applied pressure (e.g., 79-81 °C at 10 mmHg).
-
-
Purity Analysis: Assess the purity of the collected fractions using GC-MS or ¹H NMR.
Recrystallization: The Gold Standard for Solid Thiophenes
Recrystallization is a powerful and economical technique for the purification of solid compounds.[4] It is particularly effective for achieving high purity (>99%) in the final product.[5]
Causality of Experimental Choices
The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[10] Slow cooling of the saturated solution allows for the selective formation of a crystal lattice by the target molecules, excluding impurities.[11]
Experimental Protocol: Recrystallization of a Solid Thiophene Derivative[7]
This is a general protocol that can be adapted for various solid thiophene derivatives.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot. Common solvents to screen include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13] Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Column Chromatography: Versatility for a Range of Thiophenes
Column chromatography is a highly versatile technique for purifying both liquid and solid thiophene compounds, offering excellent separation of components with different polarities.[14] It is particularly useful for separating isomeric mixtures that are difficult to resolve by distillation.[2]
Causality of Experimental Choices
The separation in column chromatography is based on the differential adsorption of compounds onto a solid stationary phase (commonly silica gel or alumina) as a liquid mobile phase flows through the column.[6] More polar compounds will interact more strongly with the polar stationary phase and thus move down the column more slowly, while less polar compounds will be eluted more quickly. By carefully selecting the mobile phase (eluent), a gradient of increasing polarity can be used to sequentially elute compounds of varying polarities. For sensitive thiophene derivatives that may degrade on acidic silica gel, the silica can be deactivated by adding a small amount of a base like triethylamine to the eluent.[15]
Experimental Protocol: Flash Column Chromatography of a Thiophene Derivative[5]
This protocol is a general guideline for small to medium-scale purifications.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and pour it into a column. Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to force the solvent through the column at a steady rate.
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions. Monitor the composition of the fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Preparative HPLC: The Ultimate in Purity and Resolution
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is particularly well-suited for challenging separations, thermally labile compounds, and when very high purity is required.[16] It is essentially a scaled-up version of analytical HPLC, designed for the isolation of larger quantities of material.[17]
Causality of Experimental Choices
Preparative HPLC operates on the same principles as analytical HPLC, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is the most common mode for purifying thiophene derivatives.[18] The high efficiency of preparative HPLC stems from the use of small, uniform stationary phase particles and high-pressure pumps that deliver a precise and consistent mobile phase flow.[19] Method development typically begins at the analytical scale to optimize the separation before scaling up to a preparative column.[20]
Experimental Protocol: Preparative HPLC of a Thiophene Derivative[4]
This protocol outlines the general steps for purifying a thiophene derivative using reversed-phase preparative HPLC.
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities. Optimize the mobile phase composition (e.g., water/acetonitrile gradient) and flow rate.
-
Scale-Up: Based on the analytical method, scale up the injection volume and flow rate for the preparative column.
-
Sample Preparation: Dissolve the crude thiophene derivative in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system. Run the scaled-up gradient method.
-
Fraction Collection: Collect fractions as they elute from the column, triggered by the detector signal (e.g., UV absorbance).
-
Analysis and Product Isolation: Analyze the collected fractions by analytical HPLC to determine their purity. Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization.
Purity Assessment: The Final Verdict
Regardless of the purification technique employed, the final purity of the thiophene compound must be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and commonly used analytical techniques for this purpose.
-
GC-MS is ideal for volatile and thermally stable thiophene compounds, providing both quantitative purity data and structural information about impurities from their mass spectra.
-
HPLC is a versatile technique suitable for a wide range of thiophene derivatives, including those that are non-volatile or thermally labile.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another valuable tool for determining purity without the need for a reference standard of the analyte itself.
Conclusion
The purification of thiophene compounds is a critical and often challenging aspect of their synthesis. A thorough understanding of the principles and practicalities of distillation, recrystallization, column chromatography, and preparative HPLC is essential for any researcher working with these important heterocyclic building blocks. By carefully considering the factors outlined in this guide and selecting the most appropriate technique for the task at hand, you can confidently and efficiently obtain thiophene compounds of the high purity required for your research and development endeavors.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene Quantification
For: Researchers, scientists, and drug development professionals.
Introduction
Thiophene and its derivatives are significant structural motifs in a vast array of pharmaceuticals and organic materials.[1][2] The accurate and precise quantification of these compounds is paramount during drug development and for quality control of the final product. The choice of analytical methodology can profoundly impact the reliability of these measurements. This guide provides an in-depth comparison of two prevalent analytical techniques for thiophene quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the experimental design and validation strategies. We will explore the cross-validation of these methods, a critical process for ensuring that different analytical procedures yield equivalent and reliable results for the same analyte. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[3][4][5]
Principles of the Compared Analytical Methods
The selection between HPLC and GC for thiophene analysis is primarily dictated by the physicochemical properties of the specific thiophene derivative and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying compounds in a liquid sample.[6] It is particularly well-suited for non-volatile and thermally unstable compounds.[6][7][8] Given that many thiophene derivatives of pharmaceutical interest fall into this category, HPLC is a widely adopted method.[9] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[6]
Causality of Method Choice: For polar or high-molecular-weight thiophene derivatives that may degrade at the high temperatures required for GC, HPLC is the superior choice. Its versatility in mobile phase and column selection allows for fine-tuning the separation to achieve optimal resolution from impurities.[6]
Gas Chromatography (GC)
GC is a highly efficient separation technique designed for volatile and thermally stable compounds.[7][10] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. For thiophene itself and its more volatile derivatives, GC offers excellent resolution and sensitivity.[11][12][13]
Causality of Method Choice: When analyzing for residual thiophene in volatile solvents or for low molecular weight, thermally stable thiophene derivatives, GC often provides faster analysis times and can be more cost-effective due to lower solvent consumption compared to HPLC.[7] Coupling GC with a mass spectrometer (GC-MS) provides high specificity for compound identification.[6]
Cross-Validation Workflow
Cross-validation serves to demonstrate that two different analytical procedures are suitable for the same intended purpose and yield comparable results.[14][15] This is crucial when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one.
Caption: Workflow illustrating the cross-validation process between HPLC and GC methods.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[3][5] The validation parameters we will consider are based on the ICH Q2(R1) guideline.[3][4]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][16]
-
HPLC: Achieved by demonstrating baseline resolution between the thiophene analyte peak and any potential impurities. A Diode Array Detector (DAD) can be used to assess peak purity.
-
GC: For GC-FID, specificity is demonstrated by separating the analyte from other volatile components. For GC-MS, specificity is further enhanced by comparing the mass spectrum of the analyte peak to a reference spectrum.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[16] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5][16] It is typically assessed by analyzing a sample of known concentration (e.g., a certified reference material) and comparing the measured value to the true value.
Precision
Precision is the measure of the degree of scatter of a series of measurements.[5] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[17]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[17]
-
Reproducibility: The precision between laboratories (inter-laboratory studies).
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18][19][20] This provides an indication of its reliability during normal usage.[19] For an HPLC method, these variations could include the pH of the mobile phase, column temperature, and flow rate.[18] For a GC method, this could involve variations in oven temperature ramp rate, carrier gas flow, and injection temperature.[21]
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC and GC methods for the quantification of a hypothetical thiophene derivative.
HPLC Method Validation Protocol
1. Analyte: 2-(4-fluorophenyl)thiophene
2. Instrumentation:
- HPLC System with a Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and water (gradient elution).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
4. Validation Experiments:
- Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked with potential impurities. Assess peak purity using the DAD.
- Linearity: Prepare a series of at least five concentrations of the analyte across the expected range (e.g., 50-150% of the target concentration). Perform a linear regression analysis of the peak area versus concentration.
- Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.
- Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the target concentration. Calculate the relative standard deviation (RSD).
- Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst.
- Robustness: Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). Analyze a standard solution under each condition and evaluate the impact on the results.
GC Method Validation Protocol
1. Analyte: Thiophene in a benzene matrix.
2. Instrumentation:
- Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary column suitable for aromatic compound separation (e.g., DB-5).[22]
3. Chromatographic Conditions:
- Carrier Gas: Helium at a constant flow.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Oven Temperature Program: A suitable temperature ramp to separate thiophene from benzene.
- Injection Volume: 1 µL (split injection).
4. Validation Experiments:
- Specificity: Analyze a blank (solvent) and the benzene matrix to ensure no interfering peaks at the retention time of thiophene. If using GC-MS, confirm the mass spectrum.
- Linearity: Prepare a series of at least five concentrations of thiophene in benzene. Perform a linear regression analysis.
- Accuracy: Analyze spiked benzene samples at three concentration levels in triplicate.
- Precision (Repeatability): Perform six replicate injections of a spiked sample.
- Precision (Intermediate): Repeat the repeatability experiment on a different day.
- Robustness: Deliberately vary parameters such as oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±5%).
Quantitative Data Comparison
The following tables summarize hypothetical but realistic performance data for the two validated methods.
Table 1: Comparison of Validation Parameters for HPLC and GC Methods
| Parameter | HPLC (2-(4-fluorophenyl)thiophene) | GC (Thiophene in Benzene) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999[23] | > 0.998[23] | ≥ 0.995 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0%[23] | 97.0 - 103.0%[23] | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01%[23] | ~0.005%[23] | To be determined |
| Limit of Quantification (LOQ) | ~0.03%[23] | ~0.015%[23] | To be determined |
Table 2: Cross-Validation Results for Identical Thiophene Samples
| Sample ID | HPLC Result (µg/mL) | GC Result (µg/mL) | % Difference |
| CV-01 | 49.8 | 50.5 | 1.4% |
| CV-02 | 101.2 | 99.5 | -1.7% |
| CV-03 | 148.9 | 151.0 | 1.4% |
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system that ensures the overall reliability of the method.
Caption: Logical relationships between key analytical method validation parameters.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantification of thiophene and its derivatives.[6][7][8] The choice between them should be guided by the specific properties of the analyte and the sample matrix.[24] HPLC is generally more versatile for a wider range of thiophene compounds, especially those that are non-volatile or thermally labile.[6][7] GC excels in the analysis of volatile thiophenes and can offer advantages in speed and cost-effectiveness.[7]
A thorough method validation, following established guidelines such as ICH Q2(R1), is non-negotiable to ensure the integrity of the analytical data.[3][5] Cross-validation is a critical step when comparing or transferring analytical methods, providing documented evidence that different procedures yield equivalent results. By understanding the underlying principles of each technique and the logic of the validation process, researchers can confidently select and validate the most appropriate method for their specific needs, ensuring the generation of accurate and defensible data in the development and quality control of thiophene-containing products.
References
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? - Patsnap Eureka.
- Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities - European Pharmaceutical Review.
- A Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis - Benchchem.
- Robustness Tests - LCGC International.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- How To Perform Robustness In Analytical Method Validation - PharmaGuru.
- Robustness/ruggedness tests in method validation - ResearchGate.
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager Magazine.
- Key ICH Method Validation Parameters to Know - Altabrisa Group.
- A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC - Benchchem.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute.
- Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati - Agilent.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Difference between HPLC and GC Technique - Veeprho.
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene - Benchchem.
- ICH guideline Q2(R2) on validation of analytical procedures - EMA.
- Cross and Partial Validation.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods - BioPharm International.
- A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile - Benchchem.
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Analysis of Thiophene in Benzene by GC-FPD - SHIMADZU CORPORATION.
- Synthesis, Characterization of thiophene derivatives and its biological applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)thiophene
As laboratory professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 2-(Methylthio)thiophene, moving beyond simple instruction to explain the scientific rationale behind each critical step. Our goal is to empower you, our fellow researchers, to handle this substance with the expertise and confidence that defines our field.
Part 1: Core Hazard Analysis and Personal Protection
Before any disposal procedure can be initiated, a thorough understanding of the subject chemical's intrinsic hazards is paramount. This foundational knowledge dictates every subsequent action, from the selection of personal protective equipment (PPE) to the final waste segregation strategy.
This compound (CAS: 5780-36-9) is an organosulfur compound utilized in various synthetic chemistry applications.[1] While not classified as highly flammable like some related thiophenes, its toxicological profile demands meticulous handling.[2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include:
-
Harmful if swallowed (Acute toxicity, oral).[3]
-
May cause an allergic skin reaction (Sensitization, Skin).[3]
-
Causes serious eye damage (Serious eye damage/eye irritation).[3]
-
May cause respiratory irritation.[3]
Essential Chemical and Physical Properties
A summary of key quantitative data is crucial for both risk assessment and logistical planning.
| Property | Value | Source |
| CAS Number | 5780-36-9 | [1][3] |
| Molecular Formula | C₅H₆S₂ | [1][3] |
| Molar Mass | 130.23 g/mol | [1][3] |
| Appearance | Liquid | N/A |
| Boiling Point | ~100 °C | [1] |
| Density | ~1.175 g/cm³ | [1] |
Mandatory Personal Protective Equipment (PPE) Protocol
The identified hazards necessitate a specific and non-negotiable PPE protocol to prevent exposure.
-
Eye Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient.[3] Well-fitting chemical safety goggles or a full-face shield are required.[4][5]
-
Hand Protection: Given its potential to cause allergic skin reactions, chemically resistant gloves are mandatory.[3] Always inspect gloves for integrity before use and dispose of them after handling the chemical, following proper removal techniques to avoid skin contact.[4][6]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[3][7]
Scientist's Rationale: The selection of PPE is a direct response to the chemical's toxicology. The requirement for goggles over glasses, for instance, is a control measure specifically for the "Causes serious eye damage" (H318) classification, which indicates a risk of irreversible damage upon contact.[3]
Part 2: Waste Management Workflow
The disposal of this compound is a multi-stage process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[8][9] The following workflow ensures compliance and safety from the point of generation to final removal.
Disposal Decision and Segregation Workflow
The following diagram outlines the critical decision points in the waste management process.
Caption: Workflow for the safe disposal of this compound.
Part 3: Detailed Disposal Protocols
Protocol 1: Waste Collection and Storage
-
Container Selection: Select a chemically compatible waste container with a leak-proof, screw-on cap.[10] High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for any waste streams unless specifically approved, and never use food containers.[11][12]
-
Waste Segregation: Classify and segregate this compound waste as a non-halogenated organic solvent waste . It must not be mixed with incompatible waste streams such as acids, bases, or oxidizers.[11][13]
-
Labeling: Immediately label the container with the words "Hazardous Waste".[14][15] The label must include the full chemical name, "this compound," and list all other constituents and their approximate concentrations if it is a mixture.[8][11] Do not use abbreviations or chemical formulas.[11]
-
Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][13][16]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[10][14] The secondary container must be able to hold 110% of the volume of the largest primary container within it.[10]
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11][12]
Scientist's Rationale: Segregation is critical to prevent dangerous chemical reactions within the waste container. Storing acids with sulfur-containing organic compounds, for example, could potentially generate toxic gases. The SAA designation is an EPA regulatory requirement that allows for the safe, temporary collection of waste without needing a full-scale storage permit, provided specific rules are followed.[16]
Protocol 2: Management of Contaminated Materials and Empty Containers
-
Solid Waste: Any disposable materials grossly contaminated with this compound (e.g., pipette tips, absorbent pads from a spill) must be disposed of as solid hazardous waste. Double-bag these materials in clear plastic bags, seal them, and affix a hazardous waste tag detailing the contents.[10]
-
Empty Containers: An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Triple-rinse the container with a suitable solvent (such as methanol or acetone).
-
Collect the first two rinsates as hazardous waste and add them to your this compound liquid waste container.[14]
-
The third rinsate can often be disposed of according to your institution's EHS guidelines.
-
Once triple-rinsed and fully air-dried, the container can be disposed of in regular laboratory trash or recycling after removing or completely defacing the original hazard labels.[14][17]
-
Scientist's Rationale: The triple-rinse procedure is a standard EPA-recognized method for decontaminating chemical containers.[14] Collecting the initial rinsate is crucial because it will contain significant residual chemical, ensuring that hazardous material is not inadvertently discarded into a non-hazardous waste stream.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific emergency guidance.
-
Containment (for minor spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an absorbent material like vermiculite or sand. Do not use combustible materials.
-
Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Scientist's Rationale: Using non-sparking tools is a precautionary measure against static discharge, which is a best practice when dealing with any organic solvent, even those not rated as highly flammable.[5][18]
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and protecting the broader community.
References
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- Daniels Health.
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A Senior Application Scientist's Guide to Handling 2-(Methylthio)thiophene: Personal Protective Equipment and Emergency Protocols
As researchers and developers, our work with novel chemical entities like 2-(Methylthio)thiophene is foundational to discovery. However, innovation and safety are inextricably linked. This guide moves beyond mere compliance, offering a deep dive into the essential personal protective equipment (PPE) and operational protocols required for handling this potent organosulfur compound. Our objective is to instill a culture of proactive safety, ensuring that every procedure is underpinned by a thorough understanding of the material's hazards and the rationale behind each safety measure.
Hazard Profile: Understanding the Risks of this compound
A comprehensive risk assessment is the cornerstone of safe laboratory practice. This compound, while invaluable in synthetic chemistry, presents a multi-faceted hazard profile that demands stringent control measures.[1] Its primary dangers are rooted in its flammability and its physiological effects upon exposure.
-
High Flammability: The compound is a highly flammable liquid and vapor. Its low flash point means that it can ignite at typical room temperatures when exposed to a spark, open flame, or even a hot surface.[2] Furthermore, its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a dangerous "flashback" scenario.
-
Acute Toxicity: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Inhalation may lead to respiratory tract irritation.[2][3][5]
-
Severe Irritation and Sensitization: Direct contact poses a significant risk, causing serious eye damage and skin irritation.[6][3][5][7] Critically, it is also identified as a potential skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[3]
-
Environmental Hazard: The substance is harmful to aquatic life with long-lasting effects, necessitating meticulous containment and disposal procedures.[7][8][9]
Understanding these risks is not a procedural formality; it is the scientific basis upon which we select and implement our safety protocols. The "why" behind grounding a container or wearing specific gloves is directly linked to mitigating these identified hazards.
The Hierarchy of Controls: Your Primary Safety Framework
Before we even consider PPE, we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.
-
Elimination/Substitution: Can a less hazardous chemical be used? (Often not possible in research).
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this is non-negotiable.
-
Chemical Fume Hood: All handling must occur inside a certified chemical fume hood to control flammable and toxic vapors.
-
Explosion-Proof Ventilation: The fume hood and any local exhaust systems must be explosion-proof.[6][7][8]
-
Grounding and Bonding: All containers must be properly grounded and bonded during transfer to prevent static electricity buildup, a common ignition source.[6][7][8]
-
-
Administrative Controls: These are work practice controls.
-
Restricted Access: Clearly demarcate areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
-
Personal Protective Equipment (PPE): This is the focus of our guide and is to be used in conjunction with the controls above.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the task. Below is a summary of the required equipment.
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<100 mL in a Fume Hood) | Safety glasses with side shields and brow guards. | Nitrile or Neoprene gloves (double-gloving recommended). | Flame-resistant (FR) lab coat. | Not required if handled exclusively within a certified fume hood. |
| Large-Scale Operations (>100 mL) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Butyl rubber, Viton™) over an inner nitrile glove. | Chemical-resistant apron over an FR lab coat or FR coveralls. | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup or Ventilated Enclosure Failure | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Disposable chemical-resistant coveralls ("bunny suit").[10] | Full-face air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[2][11] |
Step-by-Step PPE Application (Donning)
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the FR lab coat or coveralls. Ensure a complete and secure fit. If required, add a chemical-resistant apron.
-
Respiratory Protection: If the procedure requires a respirator, perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on safety goggles and/or a face shield. Adjust for a snug fit.
-
Hand Protection: Don the inner pair of gloves (if double-gloving). Pull the cuff of the glove over the cuff of the lab coat sleeve. Don the outer, more robust chemical-resistant glove over the first pair.
Emergency Protocols: Responding to Spills and Exposures
Preparedness is key. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.
Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a spill.
Caption: Chemical Spill Response Workflow for this compound.
First Aid for Exposure
Immediate action is critical to mitigate harm.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
PPE Disposal: Contaminated single-use items, such as gloves, aprons, and coveralls, must be disposed of as hazardous waste.[2][5] Do not place them in regular trash receptacles. Contaminated gloves should be removed using a proper technique that avoids touching the outer surface with bare skin.[5][8]
-
Chemical Waste: All this compound waste, including spill cleanup materials, must be collected in a suitable, labeled, and sealed container.[2][5] This waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][8][9]
-
Work Area Decontamination: After work is complete, thoroughly clean the work area, including the fume hood sash and surfaces, to remove any residual contamination.
By adhering to these protocols, we can harness the synthetic utility of this compound while upholding the highest standards of laboratory safety.
References
- This compound | C5H6S2 | CID 79844 - PubChem. National Institutes of Health.
- 2-Methylthiophene | C5H6S | CID 11126 - PubChem. National Institutes of Health.
- Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
